APE1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSPCTGDYFVMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
APE1-IN-1: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, is a key target in oncology for sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth analysis of APE1-IN-1, a small molecule inhibitor of APE1's endonuclease function. We will explore its mechanism of action, summarize its inhibitory activity through quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.
Introduction to APE1 in DNA Repair
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a multifunctional protein essential for maintaining genomic stability.[1][2] Its primary role is as a central enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing the majority of endogenous DNA damage caused by oxidation, alkylation, and deamination.[3][4]
The BER pathway is initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an apurinic/apyrimidinic (AP) site. APE1's endonuclease function is to incise the phosphodiester backbone immediately 5' to this AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) terminus.[5] This action is a critical step, creating the necessary substrate for subsequent repair by DNA polymerase β and DNA ligase.[5] Given its essential role, inhibiting APE1 can lead to an accumulation of cytotoxic AP sites, making it an attractive strategy to enhance the efficacy of DNA-damaging chemotherapeutics like temozolomide (TMZ) and methyl methanesulfonate (MMS).[1][6]
This compound: A Potent Inhibitor of APE1 Endonuclease Activity
This compound (also identified as Compound 3 and APE1 Inhibitor III) is a cell-permeable, blood-brain barrier penetrant small molecule that acts as a potent and competitive inhibitor of APE1's endonuclease activity.[1][6][7] It was identified through a quantitative high-throughput screening (qHTS) of a large chemical library.[5] By binding to the active site of APE1, this compound blocks the enzyme's ability to cleave AP sites, thus disrupting the BER pathway.[1] This inhibition leads to the accumulation of unrepaired AP sites within the genome, which can stall DNA replication and ultimately trigger cell death, particularly in cancer cells that are already under high replicative stress.[8]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Inhibitor | Parameter | Value | Reference |
| Quantitative HTS (qHTS) | This compound | IC₅₀ | 2 µM | [6] |
| Radiotracer Incision Assay (RIA) | This compound | IC₅₀ | 12 µM | [6] |
| Whole Cell Extract (HeLa, HEK293T) | APE1 Inhibitor III | IC₅₀ | 600 nM | [1] |
| HeLa Cell Viability | This compound | IC₅₀ | ~15 µM | [6] |
Table 1: Inhibitory Activity of this compound against APE1.
| Cell Line | Chemotherapeutic Agent | This compound Concentration for Optimal Synergy | Effect | Reference |
| HeLa | Methyl Methanesulfonate (MMS) (0.4 mM) | ~5 µM | Potentiates cytotoxicity | [6] |
| HeLa | Temozolomide (TMZ) (1 mM) | ~10 µM | Potentiates cytotoxicity | [6] |
Table 2: Potentiation of Chemotherapeutic Agents by this compound.
Mechanism of Action and Biological Pathways
This compound exerts its effect by directly intervening in the Base Excision Repair pathway.
Figure 1: Mechanism of APE1 in BER and its inhibition by this compound.
Key Experimental Protocols
The characterization of this compound involves several key biochemical and cell-based assays.
Quantitative High-Throughput Screening (qHTS) Assay
This fluorescence-based assay is used for the primary screening of large compound libraries to identify potential APE1 inhibitors.
Principle: The assay utilizes a double-stranded oligonucleotide substrate containing a tetrahydrofuran (THF) abasic site mimic. One end is labeled with a fluorophore (e.g., TAMRA) and the other with a quencher (e.g., BHQ-2). In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the THF site by APE1, the fluorophore-containing fragment is released, leading to a measurable increase in fluorescence.[9]
Protocol:
-
Reagent Preparation:
-
APE1 Enzyme Solution: Prepare a solution of recombinant human APE1 (e.g., 0.75 nM final concentration) in assay buffer (e.g., 50 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Substrate Solution: Prepare a solution of the TAMRA/BHQ-2 labeled THF substrate (e.g., 50 nM final concentration) in the same assay buffer.
-
Compound Plates: Prepare 1536-well plates with serial dilutions of test compounds (e.g., from 2.9 nM to 57 µM).
-
-
Assay Procedure:
-
Dispense 3 µL of the APE1 enzyme solution into the 1536-well compound plates.
-
Transfer 23 nL of compounds from the source plates to the assay plates using a pintool.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 1 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity in a high-throughput plate reader (e.g., ViewLux) in kinetic mode (e.g., readings every 60 seconds for 3 minutes) using appropriate excitation/emission wavelengths (e.g., 525 nm excitation, 598 nm emission).[9]
-
-
Data Analysis:
-
Calculate the reaction progress from the change in fluorescence intensity over time.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 2: Experimental workflow for the APE1 qHTS assay.
Radiotracer Incision Assay (RIA)
This assay serves as a secondary, orthogonal method to validate hits from the primary screen.
Principle: A double-stranded DNA substrate containing a THF abasic site is radiolabeled, typically at the 5'-end with ³²P. APE1 activity is measured by its ability to incise the substrate, generating a smaller, radiolabeled product fragment. The substrate and product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.[10]
Protocol:
-
Reagent Preparation:
-
Substrate: Prepare a ³²P-radiolabeled 34-mer double-stranded DNA substrate containing a central THF site.
-
Reaction Buffer: 25 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[10]
-
-
Assay Procedure:
-
Pre-incubate recombinant APE1 (e.g., 100 pg) with various concentrations of this compound for 15 minutes at room temperature in the reaction buffer.
-
Initiate the reaction by adding the ³²P-labeled THF substrate (e.g., 0.5 pmol).
-
Incubate the reaction for 10 minutes at 37°C in a final volume of 10 µL.[10]
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the intact substrate from the cleaved product using denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).
-
Visualize and quantify the radiolabeled bands using a phosphorimager.
-
Calculate the percentage of substrate cleavage and determine the IC₅₀ value.
-
Whole Cell Extract AP Site Incision Assay
This assay assesses the inhibitor's activity in a more biologically relevant context, amidst other cellular proteins.
Principle: A crude whole-cell extract serves as the source of APE1 activity. The inhibitor's ability to block the incision of a radiolabeled AP-site substrate by the extract is measured, similar to the RIA.[10]
Protocol:
-
Preparation of Whole Cell Extract:
-
Harvest HeLa or HEK293T cells and wash with 1x PBS.
-
Resuspend the cell pellet in a cold, hypotonic lysis buffer (e.g., 50 mM Tris pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol, protease inhibitors).[9]
-
Lyse the cells by freeze-thaw cycles.
-
Add KCl to a final concentration of 222 mM, incubate on ice for 30 minutes.[9]
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant (whole cell extract) using a Bradford or BCA assay.
-
-
Incision Assay:
-
Perform the radiotracer incision assay as described in section 5.2, but substitute the recombinant APE1 with an appropriate amount of whole cell extract (e.g., 80 ng of HeLa extract).[10]
-
Incubate the extract with the inhibitor for 15 minutes at room temperature before adding the substrate.
-
Analyze the results by denaturing PAGE and phosphorimaging to determine the effect of the inhibitor on APE1 activity within the extract.
-
Cellular Assay for Potentiation of Alkylating Agent Cytotoxicity
This assay determines if inhibiting APE1 with this compound can sensitize cancer cells to DNA-damaging agents like MMS or TMZ.
Principle: A clonogenic survival assay is used to measure the ability of single cells to proliferate and form colonies after treatment. A synergistic effect is observed if the combination of this compound and a DNA-damaging agent results in lower cell survival than either treatment alone.[10]
Protocol:
-
Cell Culture: Plate HeLa cells in 6-well plates and allow them to attach overnight.
-
Treatment Conditions:
-
Colony Formation:
-
After treatment, wash the cells with 1x PBS and replace with fresh growth medium.
-
Incubate the plates for 10-15 days at 37°C to allow for colony formation.[10]
-
-
Analysis:
-
Fix the colonies with methanol and stain with a solution like methylene blue.
-
Count the number of colonies in each well.
-
Calculate the percent survival relative to the untreated control to determine the cytotoxic and synergistic effects.
-
Figure 3: Logic diagram of MMS/TMZ cytotoxicity potentiation by this compound.
Conclusion
This compound is a well-characterized inhibitor of the APE1 endonuclease, a crucial component of the Base Excision Repair pathway. Its mechanism of action involves the direct inhibition of AP site cleavage, leading to the accumulation of cytotoxic DNA lesions. This activity makes this compound a valuable research tool for probing the function of APE1 and a promising lead compound for the development of therapies that can sensitize cancer cells to DNA-damaging agents. The experimental protocols detailed herein provide a robust framework for the evaluation of this compound and other novel APE1 inhibitors.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ape1 inhibitor iii suppliers USA [americanchemicalsuppliers.com]
- 8. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
APE1-IN-1: A Technical Guide to its Role in Base Excision Repair and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical multifunctional protein central to the maintenance of genomic integrity and the regulation of gene expression. Its primary role in the base excision repair (BER) pathway involves the incision of the DNA backbone at abasic sites, a common form of DNA damage. Beyond DNA repair, APE1's redox function modulates the activity of numerous transcription factors involved in cancer progression and survival. Consequently, APE1 has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of APE1-IN-1, a potent and selective small molecule inhibitor of APE1's endonuclease activity. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize its impact on cellular pathways.
Introduction to APE1 and its Functions
APE1 is a vital enzyme that performs two major, independent cellular functions:
-
DNA Repair: As the primary AP endonuclease in mammalian cells, APE1 is indispensable for the BER pathway. It recognizes and cleaves the phosphodiester backbone 5' to an apurinic/apyrimidinic (AP) site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue. This action creates a suitable substrate for subsequent repair enzymes, such as DNA polymerase β and DNA ligase III, to complete the repair process. The BER pathway is essential for correcting DNA damage caused by oxidative stress, alkylating agents, and spontaneous base loss.[1][2]
-
Redox Signaling: APE1 functions as a redox-sensitive transcriptional co-activator. It maintains several transcription factors in a reduced, active state, thereby promoting their DNA binding and transcriptional activity. Key targets of APE1's redox function include NF-κB, AP-1, HIF-1α, and p53, which are involved in inflammation, cell growth, and responses to hypoxia.[3]
Given its central role in DNA repair and cell signaling, the inhibition of APE1 presents a compelling strategy for cancer therapy. By blocking APE1's repair function, cancer cells may become more susceptible to DNA damaging agents.
This compound: A Potent Inhibitor of APE1 Endonuclease Activity
This compound (also known as APE1 Inhibitor III) is a cell-permeable small molecule that acts as a potent and competitive inhibitor of APE1's endonuclease activity.[1][4] It targets the active site of APE1, thereby preventing the incision of AP sites and stalling the BER pathway. This leads to an accumulation of cytotoxic AP sites within the genome, which can induce cell cycle arrest and apoptosis.[1]
Quantitative Data for APE1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable APE1 inhibitors. This data provides a comparative view of their potency in various assays and cell-based contexts.
| Inhibitor | Assay Type | Cell Line / Condition | IC50 Value | Reference(s) |
| This compound (APE1 Inhibitor III) | Fluorescence-based HTS | Purified APE1 | 2.0 µM | [1][4] |
| Radiotracer Incision Assay | Purified APE1 | 12.0 µM | [1][4] | |
| Whole Cell Extract Incision Assay | HEK293T and HeLa | 600 nM | [1] | |
| CRT0044876 | AP Endonuclease Assay | Purified APE1 | ~3 µM | [5] |
| 3'-phosphoglycolate diesterase Assay | Purified APE1 | ~5 µM | [5] | |
| Myricetin | AP Endonuclease Assay | Purified APE1 | 0.32 µM | [6] |
| Cell Viability (Growth Inhibition) | Caco-2 | 88.4 ± 3.4 µM | [7] | |
| Cell Viability (Growth Inhibition) | HT-29 | 47.6 ± 2.3 µM | [7] |
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway
The BER pathway is a multi-step process initiated by the recognition and removal of a damaged DNA base by a DNA glycosylase. This creates an AP site, which is the substrate for APE1. The following diagram illustrates the central role of APE1 in this pathway and the point of inhibition by this compound.
APE1 Redox Signaling Pathway
APE1's redox function is crucial for activating transcription factors involved in cell survival and proliferation. This pathway is distinct from its role in DNA repair.
Experimental Protocols
The following protocols provide a framework for evaluating the activity of this compound.
APE1 Endonuclease Incision Assay (Fluorescence-based)
This assay measures the ability of this compound to inhibit the endonuclease activity of purified APE1 on a synthetic DNA substrate.
Materials:
-
Purified recombinant human APE1 protein
-
This compound
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a 5'-FAM, 3'-DABCYL quenched probe)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and the fluorescent DNA substrate at a final concentration of 100 nM.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding purified APE1 protein to a final concentration of ~1 nM.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm for FAM) at 37°C for a set period (e.g., 30 minutes).
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of this compound, alone or in combination with a DNA damaging agent like temozolomide (TMZ).
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87MG glioblastoma cells)
-
This compound
-
Temozolomide (TMZ)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, TMZ, or a combination of both. Include vehicle-treated control wells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. For combination treatments, synergy can be calculated using methods such as the Chou-Talalay method.
DNA Damage Assessment (Comet Assay)
The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells following treatment with this compound and a DNA damaging agent.[5]
Materials:
-
Treated and control cells
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
Low melting point agarose
-
Frosted microscope slides
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated slide and allow it to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides by immersing them in neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate software. An increase in the comet tail length indicates an increase in DNA strand breaks.
Immunofluorescence for γH2AX Foci Formation
This method detects the formation of DNA double-strand breaks (DSBs) by staining for the phosphorylated form of histone H2AX (γH2AX), a marker for DSBs.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and/or DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or a DNA damaging agent for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in the number of foci indicates an increase in DSBs.
Therapeutic Implications and Future Directions
The inhibition of APE1 by molecules such as this compound holds significant therapeutic promise, particularly in combination with conventional cancer therapies. By disrupting the BER pathway, this compound can sensitize cancer cells to DNA alkylating agents like temozolomide, which is the standard of care for glioblastoma. This synthetic lethality approach is a key area of ongoing research.
Future studies should focus on:
-
Optimizing combination therapies: Determining the most effective dosing and scheduling of this compound with various chemotherapeutic agents and radiation therapy.
-
Investigating resistance mechanisms: Understanding how cancer cells might develop resistance to APE1 inhibition.
-
Exploring effects on redox signaling: While this compound primarily targets the endonuclease function, its potential indirect effects on APE1's redox activities warrant further investigation.
-
In vivo efficacy: Translating the promising in vitro results into preclinical and clinical in vivo models to assess the safety and efficacy of this compound.
References
- 1. Decreased APE-1 by Nitroxoline Enhances Therapeutic Effect in a Temozolomide-resistant Glioblastoma: Correlation with Diffusion Weighted Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and Synthesis of APE1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of APE1-IN-1, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). This document details the scientific background, experimental methodologies, and key data associated with this compound, intended to serve as a valuable resource for researchers in the fields of oncology, DNA repair, and drug discovery.
Introduction to APE1 as a Therapeutic Target
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a multifunctional protein critical for cellular homeostasis. It plays a central role in the base excision repair (BER) pathway, which is responsible for correcting single-strand breaks and baseless sites in DNA that arise from oxidative damage or as intermediates in the repair of damaged bases.[1][2] Beyond its DNA repair function, APE1 also acts as a redox signaling molecule, modulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, and angiogenesis, such as AP-1, NF-κB, and HIF-1α.[3][4] The dual roles of APE1 in promoting DNA repair and activating pro-survival signaling pathways make it an attractive target for anticancer drug development. Inhibition of APE1 can sensitize cancer cells to DNA-damaging chemotherapeutics and radiation therapy.
Discovery of this compound
This compound, also identified as APE1 Inhibitor III, was discovered through a high-throughput screening (HTS) campaign aimed at identifying small molecule inhibitors of the APE1 endonuclease activity. The screening of a chemical library led to the identification of this potent and cell-permeable compound.
High-Throughput Screening (HTS)
The initial discovery of this compound involved a fluorescence-based quantitative high-throughput screening (qHTS) assay. This assay utilizes a synthetic DNA probe containing an abasic site mimic, which, when cleaved by APE1, results in a measurable increase in fluorescence. The identification of compounds that inhibit this increase in fluorescence points to potential APE1 inhibitors.
Synthesis of this compound
Proposed Synthetic Route:
The synthesis of this compound can be envisioned in a two-step process:
-
N-Alkylation of Indole-3-carbaldehyde: Reaction of indole-3-carbaldehyde with 4-cyanobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) would yield 1-(4-cyanobenzyl)-1H-indole-3-carbaldehyde.
-
Knoevenagel Condensation: The resulting aldehyde would then be condensed with benzofuran-3(2H)-one in the presence of a base catalyst (e.g., piperidine or L-proline) in a suitable solvent like ethanol or toluene, with azeotropic removal of water, to afford the final product, this compound.[5]
Disclaimer: This is a proposed synthetic scheme and has not been experimentally verified from the available literature.
Biological Activity and Data Presentation
This compound has been characterized through various in vitro assays to determine its inhibitory potency and cellular effects.
| Assay Type | Target | IC50 Value | Reference |
| Quantitative High-Throughput Screening (qHTS) | APE1 Endonuclease Activity | 2 µM | [3] |
| Radiotracer Incision Assay | APE1 Endonuclease Activity | 12 µM | [3] |
| Whole-Cell Extract Incision Assay | APE1 Endonuclease Activity | 600 nM | [6] |
Table 1: In Vitro Inhibitory Activity of this compound
This compound has been shown to potentiate the cytotoxic effects of DNA alkylating agents, such as methyl methanesulfonate (MMS) and temozolomide (TMZ), in cancer cell lines.[3]
Experimental Protocols
APE1 Endonuclease Activity Assays
a) Quantitative High-Throughput Screening (qHTS) Assay [7]
-
Principle: This fluorescence-based assay measures the cleavage of a dual-labeled DNA oligonucleotide substrate containing a tetrahydrofuran (THF) abasic site mimic. The oligonucleotide is labeled with a fluorophore (e.g., TAMRA) on one end and a quencher (e.g., BHQ-2) on the other. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by APE1, the fluorophore is released, leading to an increase in fluorescence.
-
Protocol:
-
Dispense 3 µL of APE1 enzyme (0.75 nM final concentration) into 1536-well plates.
-
Transfer 23 nL of test compounds at various concentrations using a pintool.
-
Incubate the plates for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of the TAMRA/BHQ-2 labeled substrate (50 nM final concentration).
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., three reads every 60 seconds) using appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 598 nm emission).
-
Calculate the reaction progress from the change in fluorescence intensity over time.
-
b) Radiotracer Incision Assay [8]
-
Principle: This gel-based assay directly measures the cleavage of a radiolabeled DNA substrate containing an abasic site.
-
Protocol:
-
Prepare a 32P-labeled double-stranded DNA substrate containing a THF abasic site.
-
Incubate purified recombinant APE1 protein (e.g., 100 pg) with varying concentrations of the inhibitor in reaction buffer (25 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) for 15 minutes at room temperature.
-
Initiate the reaction by adding the radiolabeled DNA substrate (e.g., 0.5 pmol).
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding a stop buffer containing formamide and EDTA, and heat at 95°C for 5 minutes.
-
Separate the intact substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands using a phosphorimager to determine the extent of inhibition.
-
Cellular Assays
a) Cell Viability (Cytotoxicity) Assay [9]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.
-
Protocol:
-
Seed cells (e.g., HeLa) in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
b) MMS Potentiation Assay [10]
-
Principle: This assay determines the ability of an APE1 inhibitor to enhance the cytotoxicity of a DNA alkylating agent like MMS.
-
Protocol:
-
Seed HeLa cells in a 384-well white solid bottom plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing a fixed concentration of MMS (e.g., 0.4 mM) and serial dilutions of this compound.
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using the CellTiter-Glo® assay as described above.
-
A significant decrease in cell viability in the presence of both MMS and this compound, compared to each agent alone, indicates potentiation.
-
Signaling Pathways and Experimental Workflows
APE1 in the Base Excision Repair (BER) Pathway
APE1 is a key enzyme in the BER pathway, responsible for incising the phosphodiester backbone 5' to an apurinic/apyrimidinic (AP) site.
Caption: APE1's central role in the Base Excision Repair pathway.
APE1 Redox Signaling Pathway
APE1, as Ref-1, maintains transcription factors in a reduced, active state, thereby promoting the expression of genes involved in cell survival and proliferation.
Caption: APE1's redox function in activating transcription factors.
This compound Discovery Workflow
The discovery of this compound followed a typical drug discovery workflow, from initial screening to cellular characterization.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound is a potent small molecule inhibitor of APE1's endonuclease activity with demonstrated cellular efficacy, particularly in sensitizing cancer cells to DNA damaging agents. This technical guide provides a foundational understanding of its discovery, proposed synthesis, and biological characterization. Further research into the optimization of this chemical scaffold may lead to the development of novel and effective anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Method for Preparation of 3-(1 H-Indol-3-yl)benzofuran-2(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. APE1/Ref-1 Redox Inhibitor APX3330 | C21H30O6 | CID 6439397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. scholar.gist.ac.kr [scholar.gist.ac.kr]
APE1-IN-1: An In-depth Technical Guide to its Effects on Apurinic/Apyrimidinic Sites
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway, is responsible for the incision of the DNA backbone at apurinic/apyrimidinic (AP) sites, which are one of the most common forms of DNA damage.[1][2] The proper functioning of APE1 is essential for maintaining genomic stability.[3] In the context of cancer therapy, elevated APE1 levels have been associated with resistance to DNA-damaging agents.[2][4] This has led to the development of APE1 inhibitors as a promising strategy to enhance the efficacy of chemotherapeutic agents. APE1-IN-1 is a potent and blood-brain barrier-penetrant small molecule inhibitor of APE1's endonuclease activity. This technical guide provides a comprehensive overview of the effects of this compound on AP sites, detailing the underlying mechanisms, experimental validation, and its synergistic action with alkylating agents.
Mechanism of Action of this compound
This compound exerts its effect by directly inhibiting the endonuclease activity of APE1.[1] This inhibition leads to the accumulation of unrepaired AP sites within the DNA.[1][5] When DNA replication forks encounter these unrepaired lesions, they can stall, leading to the formation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[5] By preventing the repair of AP sites, this compound sensitizes cancer cells to the cytotoxic effects of DNA alkylating agents, such as temozolomide (TMZ) and methyl methanesulfonate (MMS), which induce the formation of such sites.[4][5]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical Assays | ||||
| quantitative High-Throughput Screening (qHTS) | IC50 | 2 µM | Purified APE1 enzyme | [6] |
| Radiotracer Incision Assay (RIA) | IC50 | 12 µM | Purified APE1 enzyme | [6] |
| Cell-Based Assays | ||||
| HeLa Cell Extract AP Site Incision | Inhibition | Dose-dependent | HeLa whole cell extract | [6] |
| HeLa Cell Viability | IC50 | ~15 µM | HeLa cells | [6] |
| Synergy with Methyl Methanesulfonate (MMS) | Optimal Synergy | ~5 µM | HeLa cells (with 0.4 mM MMS) | [6] |
| Synergy with Temozolomide (TMZ) | Optimal Synergy | ~10 µM | HeLa cells (with 1 mM TMZ) | [6] |
Signaling and Repair Pathways
The inhibition of APE1 by this compound has significant downstream consequences on DNA repair and cell fate signaling pathways.
Caption: this compound inhibits the incision of AP sites by APE1, leading to their accumulation, replication fork stalling, and eventual apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide in-depth protocols for key experiments used to characterize the effects of this compound.
Biochemical Assays
1. Quantitative High-Throughput Screening (qHTS) Assay for APE1 Inhibition
This assay measures the endonuclease activity of purified APE1 enzyme using a fluorogenic substrate.
-
Principle: A dual-labeled oligonucleotide substrate containing a tetrahydrofuran (THF) abasic site mimic is used. The 5' end is labeled with a TAMRA fluorophore, and the 3' end with a Black Hole Quencher-2 (BHQ-2). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the AP site by APE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[6][7]
-
Materials:
-
Purified recombinant human APE1 protein.
-
Dual-labeled oligonucleotide substrate (e.g., 5'-TAMRA-oligo-THF-oligo-BHQ-2-3').
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[6]
-
This compound or other test compounds.
-
1536-well black, solid-bottom microplates.
-
-
Procedure:
-
Dispense 3 µL of APE1 enzyme solution (final concentration 0.75 nM) into the wells of the microplate.[6][7]
-
Add 23 nL of test compound (this compound) at various concentrations using a pintool.[7]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[7]
-
Initiate the reaction by adding 1 µL of the substrate solution (final concentration 50 nM).[6][7]
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., three reads every 60 seconds) using an appropriate plate reader (excitation/emission wavelengths of 525/598 nm for TAMRA).[7]
-
-
Data Analysis: The rate of increase in fluorescence is proportional to APE1 activity. The percentage of inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
2. Radiotracer Incision Assay (RIA)
This assay provides a direct measure of APE1's ability to cleave a radiolabeled DNA substrate containing an AP site.
-
Principle: A synthetic double-stranded DNA oligonucleotide containing a site-specific AP site is 5'-end-labeled with ³²P. Following incubation with APE1, the cleavage of the phosphodiester bond results in a shorter, radiolabeled product. The substrate and product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Materials:
-
Purified recombinant human APE1 protein.
-
Synthetic oligonucleotide containing a THF abasic site analog.
-
Complementary oligonucleotide.
-
[γ-³²P]ATP and T4 polynucleotide kinase for radiolabeling.
-
RIA buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[6]
-
This compound or other test compounds.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
-
Procedure:
-
5'-end label the AP site-containing oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Anneal the labeled oligonucleotide with its complementary strand to form the double-stranded substrate.
-
In a reaction tube, pre-incubate APE1 enzyme (~140 pM) with varying concentrations of this compound in RIA buffer for 15 minutes at room temperature.[6]
-
Initiate the reaction by adding the ³²P-labeled substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a formamide-containing loading buffer and heating to 95°C.
-
Separate the reaction products by denaturing PAGE.
-
Visualize the gel by autoradiography and quantify the amount of cleaved product using densitometry.
-
-
Data Analysis: The percentage of substrate cleavage is calculated for each inhibitor concentration. IC50 values are determined as described for the qHTS assay.
Cell-Based Assays
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay determines the effect of this compound, alone or in combination with other drugs, on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
-
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, T98G, U87MG).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
Alkylating agents (e.g., MMS, TMZ).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.[5]
-
Treat the cells with varying concentrations of this compound, the alkylating agent, or a combination of both. Include untreated and vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 4 days).[5]
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from dose-response curves. For combination studies, synergy can be assessed using methods such as the Chou-Talalay method to calculate a combination index (CI).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of an APE1 inhibitor like this compound.
Caption: A stepwise approach from initial screening to preclinical evaluation is employed to characterize APE1 inhibitors.
Conclusion
This compound is a potent inhibitor of the APE1 endonuclease, a key enzyme in the base excision repair pathway. By blocking the repair of apurinic/apyrimidinic sites, this compound leads to the accumulation of these cytotoxic lesions, ultimately resulting in cancer cell death. This mechanism of action provides a strong rationale for its use in combination with DNA alkylating agents to enhance their therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel cancer therapeutics targeting the DNA damage response. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AID 1705 - qHTS Validation Assay for Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - PubChem [pubchem.ncbi.nlm.nih.gov]
The foundational science behind APE1 inhibitors
An In-depth Technical Guide to the Foundational Science of APE1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1 or Ref-1, is a critical multifunctional protein that has emerged as a high-value target in drug development, particularly in oncology.[1][2] This protein is central to two fundamental cellular processes: DNA repair and redox signaling.[3][4] In its DNA repair role, APE1 is the primary enzyme responsible for processing toxic apurinic/apyrimidinic (AP) sites within the Base Excision Repair (BER) pathway.[2][5] Its redox function, on the other hand, involves modulating the activity of numerous transcription factors that govern cancer promotion, progression, and inflammation, such as AP-1, NF-κB, and HIF-1α.[3][6][7]
Cancer cells often exhibit high levels of DNA damage and become reliant on robust repair pathways like BER for survival.[1] This dependency makes them particularly vulnerable to the inhibition of APE1. APE1 inhibitors are being developed to exploit this vulnerability, primarily to act as sensitizing agents that enhance the efficacy of DNA-damaging chemotherapies and radiation.[1][8] This guide provides a detailed overview of the core science underpinning APE1, the rationale for its inhibition, and the methodologies used to study its function.
The Dual Functions of APE1: A Molecular Dichotomy
APE1's essential role in the cell is attributed to two distinct, independently regulated functions.[3]
DNA Repair: Guardian of the Genome
APE1 is the major AP endonuclease in mammalian cells, responsible for over 95% of AP site repair.[5] These sites are common DNA lesions that arise from spontaneous base loss or as intermediates of the Base Excision Repair (BER) pathway following the removal of damaged bases by DNA glycosylases.[9][10]
The primary function of APE1 in BER is to incise the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose-5'-phosphate (5'-dRP) terminus.[5][9] This action is critical as it creates the necessary substrate for DNA polymerase β to insert the correct nucleotide and for subsequent ligation to complete the repair.[5]
Beyond its AP endonuclease activity, APE1 possesses several other nuclease functions, including:
-
3'–5' Exonuclease Activity: Removes mismatched nucleotides from the 3' end of DNA strands.[11][12]
-
3'-Phosphodiesterase Activity: Cleaves 3'-blocking groups, such as phosphoglycolates, that can be generated by oxidative damage.[12]
-
Nucleotide Incision Repair (NIR): Can directly incise the DNA backbone near certain oxidized bases in a glycosylase-independent manner.[11]
-
RNA Metabolism: APE1 can bind and cleave abasic sites in RNA, suggesting a role in RNA quality control.[4][13]
Redox Signaling: The Ref-1 Function
Independent of its DNA repair role, APE1 functions as a critical redox effector factor (Ref-1), regulating the DNA binding activity of a host of transcription factors (TFs).[3][12] This function is crucial for cellular responses to oxidative stress and is implicated in pathways controlling cell growth, survival, angiogenesis, and inflammation.[5][14]
APE1 maintains specific cysteine residues within the DNA-binding domains of these TFs in a reduced state, which is essential for their activity.[3][14] Key transcription factors regulated by APE1's redox function include:
-
NF-κB (Nuclear Factor kappa B): A master regulator of inflammation and cell survival.[6]
-
AP-1 (Activator Protein-1): Involved in proliferation, differentiation, and apoptosis.[5]
-
HIF-1α (Hypoxia-Inducible Factor-1α): A key mediator of the cellular response to hypoxia and angiogenesis.[6][7]
-
p53: A critical tumor suppressor protein.[3]
-
STAT3 (Signal Transducer and Activator of Transcription 3): Plays roles in cell growth and immune response.[6]
Inhibition of the redox function can therefore disrupt multiple signaling pathways that are crucial for tumor growth and survival.[4][5]
Signaling Pathways and Regulatory Networks
The Base Excision Repair (BER) Pathway
The BER pathway is a highly coordinated process for repairing small, non-helix-distorting base lesions. APE1's role is central to this pathway.
APE1 Redox Signaling Pathway
APE1 acts as a signaling hub, converting oxidized, inactive transcription factors into their reduced, active state, thereby enabling them to bind DNA and regulate gene expression.
APE1 Inhibitors: Rationale and Quantitative Data
The rationale for targeting APE1 is twofold: inhibiting its DNA repair function should increase the cytotoxicity of DNA-damaging agents, while inhibiting its redox function can block critical pro-survival signaling pathways in cancer cells.[1][5] Several small molecule inhibitors have been developed to target one or both of these functions.[8][15]
| Inhibitor | Target Function | IC50 | Notes / Study Context |
| CRT0044876 | Endonuclease | ~2.5 µM | Potentiates the cytotoxicity of temozolomide.[15] |
| Compound 3 | Endonuclease | Modest | Tested in APEX1 knockout cell lines, showing potential off-target effects.[9][16] |
| AR03 | Endonuclease | ~5-10 µM | Inhibits cleavage of AP sites and potentiates temozolomide cytotoxicity in glioblastoma cells.[17] |
| E3330 / APX3330 | Redox | N/A (Redox) | Specific inhibitor of the redox function; reduces DNA binding of TFs like NF-κB and HIF-1α.[3][18][19] |
| Methoxyamine (MX) | BER Pathway | N/A (Indirect) | Not a direct APE1 inhibitor; binds to AP sites, making them refractory to APE1 cleavage.[18] |
| Various Compounds | Endonuclease | 30 nM - 50 µM | A range identified through structure-based drug design for melanoma and glioma.[15] |
Note: IC50 values can vary significantly based on assay conditions. This table provides representative values from cited literature.
Key Experimental Protocols
Validating the activity and specificity of APE1 inhibitors requires robust biochemical and cellular assays.
Protocol: APE1 Endonuclease Activity Assay (Fluorescence-Based)
This protocol describes a common high-throughput method to measure the AP site cleavage activity of APE1.[20][21]
1. Principle: A synthetic DNA oligonucleotide substrate is used, which contains a single AP site (often a tetrahydrofuran, THF, analog). The oligo is dual-labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the AP site by APE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
2. Reagents & Materials:
-
Recombinant human APE1 protein.
-
Dual-labeled oligonucleotide substrate with an AP site.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
3. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate well, add 25 µL of the test inhibitor dilution (or DMSO for control).
-
Add 25 µL of recombinant APE1 protein (at a final concentration of ~50-100 pM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorescent DNA substrate (at a final concentration of ~25-50 nM).
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 485 nm, Em: 520 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: APE1 Redox Function Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol indirectly measures APE1's redox activity by assessing its ability to activate the DNA-binding capacity of a target transcription factor, such as AP-1.
1. Principle: An EMSA detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for a specific transcription factor (e.g., AP-1) is incubated with nuclear extracts. If the TF is active, it binds to the probe, causing a shift in its migration pattern during non-denaturing polyacrylamide gel electrophoresis. The effect of APE1 redox inhibition is measured by a decrease in the intensity of this shifted band.
2. Reagents & Materials:
-
Nuclear extracts from cells treated with or without an APE1 redox inhibitor (e.g., E3330).
-
Labeled DNA probe with the AP-1 consensus sequence.
-
Poly(dI-dC) non-specific competitor DNA.
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.
-
Loading Dye (non-denaturing).
-
Non-denaturing polyacrylamide gel (4-6%).
-
TBE Buffer for electrophoresis.
3. Procedure:
-
Treat cells (e.g., HeLa, PANC-1) with the APE1 redox inhibitor for a specified time. Prepare nuclear extracts.
-
Set up the binding reactions in separate tubes:
-
Control: Labeled probe only.
-
No Inhibitor: Labeled probe + Nuclear Extract (untreated) + Poly(dI-dC).
-
Inhibitor: Labeled probe + Nuclear Extract (inhibitor-treated) + Poly(dI-dC).
-
-
Add binding buffer to each reaction tube.
-
Add the nuclear extract (~5-10 µg) and poly(dI-dC). Incubate on ice for 10 minutes.
-
Add the labeled DNA probe (~20-50 fmol) and incubate for an additional 20-30 minutes at room temperature.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the electrophoresis in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Dry the gel (if radiolabeled) and expose it to film or scan it (if fluorescently labeled).
-
Analyze the results: A decrease in the intensity of the shifted band in the inhibitor-treated lane compared to the untreated lane indicates inhibition of APE1's redox function.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating APE1 inhibitors follows a logical, multi-step workflow from initial screening to cellular validation.
Conclusion and Future Directions
The foundational science of APE1 clearly establishes it as a compelling therapeutic target. Its dual roles in DNA repair and redox signaling place it at the nexus of genome stability and the control of oncogenic pathways.[3][4] APE1 inhibitors, particularly those that can sensitize tumors to conventional therapies, represent a promising strategy to overcome drug resistance.[1][8][17]
Future research will need to focus on developing inhibitors with greater specificity to either the endonuclease or redox function, which may help to minimize off-target effects and tailor therapies to specific cancer types or signaling dependencies.[9][16] Furthermore, identifying predictive biomarkers to determine which patient populations are most likely to benefit from APE1-targeted therapies will be crucial for the successful clinical translation of these promising agents.[17]
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The DNA base excision repair protein Ape1/Ref-1 as a therapeutic and chemopreventive target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular Mechanisms Regulating the DNA Repair Protein APE1: A Focus on Its Flexible N-Terminal Tail Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and evaluation of human AP endonuclease inhibitors in melanoma and glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
- 19. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 20. Purification and Specific Assays for Measuring APE-1 Endonuclease Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
APE1-IN-1: A Novel Therapeutic Agent in Oncology - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, has emerged as a significant target in oncology. Its dual roles in DNA repair and redox signaling are frequently exploited by cancer cells to promote survival, proliferation, and resistance to therapy. Elevated APE1 expression is a common feature in various malignancies and often correlates with poor prognosis. APE1-IN-1, also known as APE1 Inhibitor III, is a potent, cell-permeable small molecule inhibitor that specifically targets the endonuclease activity of APE1. By blocking the repair of apurinic/apyrimidinic (AP) sites, this compound leads to the accumulation of cytotoxic DNA lesions. This mechanism not only exhibits direct anti-proliferative effects but also sensitizes cancer cells to DNA-damaging chemotherapeutic agents and radiation, offering a promising avenue for combination therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to support further research and development in oncology.
Introduction to APE1 as a Therapeutic Target
APE1 is a multifunctional protein with two primary cellular functions. Its primary role is as a key enzyme in the BER pathway, where it incises the phosphodiester backbone at AP sites, which are one of the most common forms of endogenous DNA damage.[1] This endonuclease activity is crucial for maintaining genomic stability.[1] Beyond its function in DNA repair, APE1 also acts as a redox effector (Ref-1), modulating the activity of numerous transcription factors involved in cancer progression, such as NF-κB, AP-1, HIF-1α, and p53.[2]
The overexpression of APE1 has been observed in a multitude of cancer types, including non-small-cell lung cancer, and is linked to increased tumor aggressiveness and resistance to therapy.[1] This makes APE1 an attractive target for anticancer drug development. The inhibition of APE1's endonuclease activity can lead to an accumulation of unrepaired AP sites, which can stall DNA replication and lead to cell death.[3] This strategy is particularly effective when combined with DNA-damaging agents that increase the formation of AP sites, creating a synthetic lethal effect in cancer cells.
This compound: Mechanism of Action
This compound is a competitive inhibitor that targets the active site of APE1's endonuclease domain.[4] Its mechanism of action is centered on the disruption of the BER pathway at the critical step of AP site incision. By binding to the active site, this compound prevents the enzyme from cleaving the phosphodiester backbone 5' to the abasic site. This leads to an accumulation of AP sites within the genome, which are highly cytotoxic and mutagenic if left unrepaired. The accumulation of these lesions can disrupt DNA replication and transcription, ultimately triggering apoptotic cell death. A significant aspect of this compound's therapeutic potential lies in its ability to potentiate the cytotoxicity of DNA-damaging alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ).[1] These agents introduce DNA lesions that are processed through the BER pathway, and by inhibiting the crucial repair step mediated by APE1, this compound enhances the efficacy of these chemotherapeutics.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency and pharmacological properties.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Description | IC50 Value |
| Fluorescence-based qHTS Assay | High-throughput screening for inhibitors of APE1's AP site incision activity. | 2.0 µM[4] |
| Radiotracer Incision Assay | Measures APE1's ability to cleave a radiolabeled DNA substrate containing an AP site. | 12.0 µM[4] |
| Whole Cell Extract Assay (HeLa & HEK293T) | Measures the inhibition of APE1 activity in a more complex cellular environment. | 600 nM[4] |
Table 2: Cellular Effects of this compound in HeLa Cells
| Effect | Description | Concentration for Optimal Effect |
| Cytotoxicity | Reduction in cell viability after 24 hours of treatment. | ~15 µM for 50% reduction[1] |
| Potentiation of MMS | Enhancement of methyl methanesulfonate (0.4 mM) cytotoxicity. | ~5 µM[1] |
| Potentiation of Temozolomide | Enhancement of Temozolomide (1 mM) cytotoxicity. | ~10 µM[1] |
Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice
| Parameter | Description | Value |
| Dosing | Single intraperitoneal (IP) injection. | 30 mg/kg |
| CLogP | A measure of lipophilicity, indicating potential for membrane permeability. | 2.8 |
| Blood-Brain Barrier (BBB) Penetration | Ratio of the concentration of the compound in the brain to that in the plasma (B/P ratio). | 21 |
Signaling Pathways and Therapeutic Strategy
The primary therapeutic strategy for this compound revolves around its role as a sensitizer for chemotherapy and radiotherapy. By inhibiting the BER pathway, this compound prevents cancer cells from repairing the DNA damage induced by these treatments, leading to enhanced cell killing.
The Base Excision Repair (BER) Pathway and this compound Inhibition
The BER pathway is a multi-step process initiated by the recognition and removal of a damaged DNA base by a DNA glycosylase, creating an AP site. APE1 then cleaves the DNA backbone at this site, allowing for DNA polymerase and ligase to complete the repair. This compound blocks this critical incision step.
Synthetic Lethality with DNA Damaging Agents
Synthetic lethality is a therapeutic concept where the combination of two non-lethal events results in cell death. In the context of this compound, cancer cells can often tolerate a certain level of DNA damage induced by chemotherapy. Similarly, the inhibition of APE1 alone may not be sufficient to kill all cancer cells. However, when combined, the inability to repair the increased DNA damage leads to catastrophic genomic instability and cell death.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Quantitative High-Throughput Screening (qHTS) for APE1 Inhibition
This assay is used to screen large compound libraries for inhibitors of APE1's endonuclease activity in a high-throughput format.
Methodology:
-
Substrate: A 17-mer single-stranded DNA oligonucleotide containing a central tetrahydrofuran (THF) abasic site mimic, labeled with a fluorophore (e.g., 6-FAM) on the 5' end and a quencher (e.g., DABCYL) on the 3' end. In its intact hairpin structure, the fluorescence is quenched.
-
Enzyme: Purified recombinant human APE1 protein.
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM MgCl2, 2 mM DTT, pH 8.0.
-
Procedure: a. Dispense 3 µL of APE1 enzyme solution (final concentration ~0.75 nM) into 1536-well plates. b. Transfer 23 nL of test compounds (including this compound) at various concentrations using a pintool. c. Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Add 1 µL of the fluorescently labeled DNA substrate (final concentration ~50 nM) to initiate the reaction. e. Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 60 seconds for 3 reads) using a plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 525/598 nm for TAMRA).
-
Data Analysis: The rate of increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore and quencher, is proportional to APE1 activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.
Radiotracer Incision Assay
This is a highly sensitive and specific assay to measure the endonuclease activity of APE1 using a radiolabeled substrate.
Methodology:
-
Substrate: An 18-mer double-stranded DNA oligonucleotide containing a single AP site, with the 5' end of the AP site-containing strand radiolabeled with 32P.
-
Enzyme: Purified recombinant human APE1 protein.
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Procedure: a. Incubate approximately 140 pM of APE1 with this compound at the desired concentrations for 15 minutes at room temperature. b. Initiate the reaction by adding 0.5 pmol of the 32P-labeled DNA substrate in a final volume of 10 µL. c. Incubate the reaction at 37°C for 5 minutes. d. Stop the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue/Xylene Cyanol) and heating at 95°C for 10 minutes. e. Separate the intact substrate (18-mer) from the cleaved product (shorter fragment) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: Visualize the radioactive bands using a phosphorimager and quantify the band intensities. The percentage of substrate cleavage is calculated, and the inhibitory effect of this compound is determined relative to a no-inhibitor control.
Chemosensitization Assay (MMS Potentiation)
This cell-based assay evaluates the ability of this compound to enhance the cytotoxicity of a DNA alkylating agent, methyl methanesulfonate (MMS).
Methodology:
-
Cell Line: HeLa cells or other relevant cancer cell lines.
-
Reagents: this compound, MMS, complete cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Seed HeLa cells (e.g., 6,000 cells/well) in a 384-well white solid-bottom plate and incubate overnight. b. Replace the medium with fresh medium containing a fixed concentration of MMS (e.g., 0.4 mM) and serial dilutions of this compound. Include controls for vehicle, this compound alone, and MMS alone. c. Incubate the cells for 24 hours at 37°C. d. Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's instructions. e. Measure luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The potentiation effect is observed as a greater decrease in cell viability in the combination treatment group compared to either agent alone.
Conclusion and Future Directions
This compound is a promising novel therapeutic agent in oncology with a clear mechanism of action targeting the endonuclease function of APE1. The available preclinical data demonstrates its potential to both directly inhibit cancer cell growth and, more significantly, to sensitize tumors to existing DNA-damaging therapies. The favorable pharmacokinetic property of blood-brain barrier penetration suggests its potential utility in treating brain malignancies like glioblastoma, where temozolomide is a standard of care.
Future research should focus on comprehensive in vivo efficacy studies of this compound in various cancer xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapeutics and radiation. Further investigation into the precise molecular determinants of sensitivity to this compound could lead to the identification of predictive biomarkers for patient stratification. The development of more potent and selective second-generation inhibitors based on the this compound scaffold also represents a promising avenue for advancing this therapeutic strategy. Overall, the continued exploration of this compound and other APE1 inhibitors holds significant promise for improving cancer treatment outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | 524708-03-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Redox Signaling Pathways Affected by APE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional protein central to cellular homeostasis. Beyond its well-established role in the DNA base excision repair pathway, APE1 possesses a vital redox function that modulates the activity of numerous transcription factors. This redox activity is implicated in a variety of pathological processes, including cancer, inflammation, and angiogenesis. Consequently, the inhibition of APE1's redox signaling has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive exploration of the redox signaling pathways affected by APE1 inhibition, with a primary focus on the well-characterized inhibitor, APX3330 (formerly E3330). We present quantitative data on inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to APE1/Ref-1 Redox Function
APE1/Ref-1's redox activity is crucial for maintaining the reduced, active state of several transcription factors that govern a wide array of cellular processes.[1] This function is distinct from its DNA repair capabilities and is mediated by the N-terminal domain of the protein.[2] By reducing oxidized cysteine residues within the DNA-binding domains of its target transcription factors, APE1 enhances their ability to bind to their respective DNA consensus sequences and initiate gene transcription. Key transcription factors regulated by APE1's redox function include Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] Dysregulation of these pathways is a hallmark of many diseases, making APE1 a compelling therapeutic target.
APX3330: A Specific Inhibitor of APE1 Redox Signaling
APX3330 is a first-in-class, orally bioavailable small molecule that specifically inhibits the redox function of APE1 without affecting its DNA repair activity.[3] Mechanistically, APX3330 promotes the formation of disulfide bonds involving critical cysteine residues (Cys65 and Cys93) within the redox-active domain of APE1.[3] This locks the enzyme in an oxidized, inactive state, preventing it from reducing and activating its downstream transcription factor targets. The specificity of APX3330 for the redox function of APE1 allows for the targeted disruption of pathological signaling pathways while leaving the essential DNA repair functions intact.
Core Signaling Pathways Modulated by APE1 Redox Inhibition
The therapeutic potential of APE1 redox inhibitors stems from their ability to simultaneously downregulate multiple signaling pathways critical for disease progression.
The NF-κB Pathway
NF-κB is a master regulator of inflammation, immunity, cell survival, and proliferation. Its activation is a key driver in many inflammatory diseases and cancers. APE1 is required to reduce a critical cysteine residue in the p50 subunit of NF-κB, which is essential for its DNA binding. Inhibition of APE1's redox function by APX3330 has been shown to block NF-κB's DNA binding and subsequent transcriptional activity.[1][3] This leads to the downregulation of pro-inflammatory cytokines and other NF-κB target genes.[4]
The AP-1 Pathway
The AP-1 transcription factor, a heterodimer typically composed of proteins from the Jun and Fos families, regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a crucial role in cell proliferation, differentiation, and apoptosis. Similar to NF-κB, the DNA binding activity of AP-1 is dependent on the redox state of a conserved cysteine residue in the DNA-binding domain of both Jun and Fos. APE1 directly reduces this residue, and its inhibition by compounds like APX3330 and C10 effectively blocks AP-1-mediated transcription.[3][5]
The HIF-1α Pathway
HIF-1α is the master regulator of the cellular response to hypoxia and a key driver of angiogenesis and metabolic reprogramming in solid tumors. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β to form the active HIF-1 transcription factor. The DNA binding activity of HIF-1 is redox-regulated, and APE1 is essential for maintaining HIF-1α in a reduced state, thereby promoting the transcription of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[6] APX3330 has been shown to inhibit HIF-1α-mediated gene expression.[3]
The STAT3 Pathway
STAT3 is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers. APE1 has been identified as a redox regulator of STAT3, and inhibition of APE1's redox function can suppress STAT3 signaling.[3]
Quantitative Data on APE1 Redox Inhibitors
The efficacy of APE1 redox inhibitors has been quantified in various in vitro and clinical settings. The following tables summarize key quantitative data for APX3330 (E3330) and another APE1 redox inhibitor, C10.
Table 1: In Vitro Efficacy of APE1 Redox Inhibitors
| Compound | Assay | Cell Line/System | IC50 | Reference |
| C10 | APE1-dependent AP-1 DNA binding (EMSA) | Purified proteins | 17.0 µM | [5] |
| E3330 | APE1-dependent AP-1 DNA binding (EMSA) | Purified proteins | 36.0 µM | [5] |
| E3330 | Cell Viability | H1975 (Lung Cancer) | ~45% inhibition at 50 µM | |
| APX3330 Analogs | NF-κB Luciferase Reporter Assay | SKOV-3X (Ovarian Cancer) | >3-fold more potent than APX3330 | [1] |
| APX3330 Analogs | Cell Growth Assay | SKOV-3X and Hey-C2 (Ovarian Cancer) | Up to 6-fold more inhibitory than APX3330 | [1] |
Table 2: Clinical Trial Data for Oral APX3330 in Diabetic Retinopathy (ZETA-1 Phase 2 Trial)
| Endpoint | APX3330 Treatment Group | Placebo Group | p-value | Reference |
| Binocular ≥ 3-step worsening of DRSS at 24 weeks | 0% of patients | 16% of patients | 0.04 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of APE1 redox inhibition. Below are protocols for key experiments cited in the study of APE1 inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for APE1 Redox Activity
This assay is used to determine the ability of an inhibitor to block the APE1-mediated reduction and subsequent DNA binding of a transcription factor, such as AP-1.
Materials:
-
Purified recombinant APE1 protein
-
Purified recombinant AP-1 (c-Jun/c-Fos) protein
-
APE1 redox inhibitor (e.g., APX3330)
-
Double-stranded DNA probe containing the AP-1 consensus binding site, labeled with a detectable marker (e.g., 32P or a fluorescent dye)
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 50 mM KCl, 1 mM MgCl2, 0.5 mM DTT, 10% glycerol, 0.5 mg/ml BSA
-
Non-denaturing polyacrylamide gel (e.g., 5%)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading Dye (without SDS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Binding Buffer
-
Purified APE1 protein
-
Varying concentrations of the APE1 redox inhibitor (or vehicle control)
-
Purified AP-1 protein
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the APE1-mediated reduction of AP-1 and inhibitor binding.
-
DNA Binding: Add the labeled AP-1 DNA probe to the reaction mixture and incubate at room temperature for 20 minutes to allow for DNA-protein complex formation.
-
Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an adequate distance.
-
-
Detection:
-
Dry the gel (for radioactive probes) or image directly (for fluorescent probes).
-
Visualize the bands corresponding to the free probe and the AP-1:DNA complex. The intensity of the shifted band (AP-1:DNA complex) is indicative of AP-1's DNA binding activity. A decrease in the shifted band in the presence of the inhibitor demonstrates its efficacy.
-
Western Blot Analysis of Downstream Target Inhibition
This protocol is used to assess the effect of an APE1 inhibitor on the expression levels of downstream target proteins of the affected signaling pathways.
Materials:
-
Cell line of interest
-
APE1 redox inhibitor (e.g., APX3330)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., VEGF, p-STAT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of the APE1 inhibitor or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of genes downstream of the APE1-regulated transcription factors.
Materials:
-
Cell line of interest
-
APE1 redox inhibitor (e.g., APX3330)
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., VEGF, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting and then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template for each target and housekeeping gene.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the master mix and primers used.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: APE1 Redox Signaling Pathway and Inhibition by APX3330.
Caption: Experimental Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for Western Blot and qPCR Analysis of APE1 Inhibition.
Conclusion
The redox signaling function of APE1/Ref-1 represents a critical node in the regulation of multiple pathways central to the pathogenesis of cancer and other diseases. The development of specific inhibitors, such as APX3330, provides powerful tools for both dissecting these complex signaling networks and for therapeutic intervention. This technical guide has provided an in-depth overview of the key redox signaling pathways affected by APE1 inhibition, supported by quantitative data and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and clinicians working to advance our understanding and treatment of diseases driven by aberrant APE1-mediated redox signaling.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]
- 5. An APE1 inhibitor reveals critical roles of the redox function of APE1 in KSHV replication and pathogenic phenotypes | PLOS Pathogens [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Initial Studies on APE1-IN-1 Cytotoxicity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1, is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage and regulating gene expression.[1] Its dual roles in DNA repair and redox signaling make it a compelling target in oncology.[1][2] Elevated levels of APE1 are observed in numerous cancers and are often associated with resistance to chemotherapy and radiation.[2][3] This technical guide provides an in-depth overview of the initial studies on the cytotoxicity of APE1 inhibitors, with a focus on the conceptual compound "APE1-IN-1" as a representative small molecule inhibitor. We will delve into its mechanism of action, summarize key quantitative data from studies on similar inhibitors, provide detailed experimental protocols, and visualize the underlying biological and experimental frameworks.
Introduction to APE1 as a Cancer Target
APE1 is a multifunctional protein vital for cell viability.[4] Its primary function is as an endonuclease in the BER pathway, where it recognizes and cleaves apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[1][4] By cleaving the DNA backbone at these sites, APE1 facilitates the subsequent steps of DNA repair, thus maintaining genomic stability.[1]
Beyond its role in DNA repair, APE1 functions as a redox effector factor (Ref-1), modulating the activity of various transcription factors involved in cancer progression, such as NF-κB, HIF-1α, AP-1, and p53.[2][5] This redox function is crucial for promoting cancer cell survival, proliferation, and angiogenesis.[3][6]
The overexpression of APE1 in several cancer types, including breast, lung, ovarian, and pancreatic cancer, correlates with poor prognosis and resistance to DNA-damaging agents.[2][3][7] Consequently, inhibiting APE1 has emerged as a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies.[1][8]
Mechanism of Action of APE1 Inhibitors
APE1 inhibitors, exemplified by the conceptual this compound, primarily exert their cytotoxic effects through two main mechanisms:
-
Inhibition of DNA Repair: By blocking the endonuclease activity of APE1, these inhibitors lead to an accumulation of unrepaired AP sites in the DNA of cancer cells.[1][8] This accumulation can stall DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][9] This mechanism is particularly effective in combination with DNA-damaging chemotherapeutics or radiation therapy.[1]
-
Disruption of Redox Signaling: Some APE1 inhibitors also interfere with the protein's redox function.[1] This can disrupt the activity of key transcription factors that cancer cells rely on for their growth and survival, further contributing to the cytotoxic effect.[3]
The inhibition of APE1 can induce various forms of cell death, including apoptosis, pyroptosis, and necroptosis, highlighting its central role in cell survival pathways.[9]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of various prototypical APE1 inhibitors on different cancer cell lines, as reported in initial studies. This data provides a comparative view of their potency.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Inhibitor-1 | - | APE1 Inhibition | 11.6 | [8] |
| Inhibitor-2 | - | APE1 Inhibition | 4 | [8] |
| Inhibitor-3 (Myricetin) | - | APE1 Inhibition | 0.32 | [8] |
| APX3330 | Pancreatic, MPNST | Cell Proliferation | 50-75 | [10] |
| APX2009 | Pancreatic, MPNST | Cell Proliferation | <20 | [10] |
| APX2014 | Pancreatic, MPNST | Cell Proliferation | <20 | [10] |
| APX2051 | Pancreatic, MPNST | Cell Proliferation | <20 | [10] |
| APX2044 | Pancreatic, MPNST | Cell Proliferation | <20 | [10] |
| RN7-58 | Pancreatic, MPNST | Cell Proliferation | >20 | [10] |
| XPTx-91 | - | Biochemical | 0.25-0.5 | [7] |
| XPTx-387 | - | Biochemical | 0.25-0.5 | [7] |
| AJAY-4 | T98G (Glioma) | Growth Inhibition | 0.19 | [11] |
| AJAY-4 | NCI-60 Panel | Growth Inhibition | 4.4 (average) | [11] |
| Compound 1 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | Crystal Violet | 10-50 | [12] |
| Compound 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | Crystal Violet | 10-50 | [12] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a common method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, NCI-H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the APE1 inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the DNA repair function of APE1.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a fluorescently labeled DNA oligonucleotide substrate with a single AP site mimic (e.g., tetrahydrofuran).[10]
-
Inhibitor Addition: Add varying concentrations of the APE1 inhibitor or a known inhibitor control (e.g., APE1 Inhibitor III) to the reaction mixture.[10]
-
Enzyme Addition: Initiate the reaction by adding purified recombinant APE1 protein.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Fluorescence Measurement: Measure the increase in fluorescence signal, which results from the cleavage of the substrate by APE1, releasing the fluorophore.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 of the inhibitor.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the induction of apoptosis in cancer cells following treatment with an APE1 inhibitor.
-
Cell Lysis: Treat cancer cells with the APE1 inhibitor for a specified time, then harvest and lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in the expression levels of the apoptosis markers.
Visualizations
APE1 Signaling Pathway in Cancer
Caption: APE1's dual roles in DNA repair and redox signaling promoting cancer cell survival.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxic effects of this compound on cancer cells.
Conclusion and Future Directions
The initial studies on APE1 inhibitors demonstrate their significant potential as anticancer agents, either as monotherapies or in combination with existing treatments. The cytotoxic effects are well-documented across a range of cancer cell lines, and the underlying mechanisms involving the inhibition of DNA repair and redox signaling are becoming increasingly clear. The conceptual "this compound" represents a promising class of molecules that warrant further investigation.
Future research should focus on the development of more potent and selective APE1 inhibitors. Preclinical studies in animal models are crucial to evaluate the in vivo efficacy and safety of these compounds.[1] Furthermore, identifying predictive biomarkers to determine which patient populations would most benefit from APE1-targeted therapies will be essential for their successful clinical translation. The continued exploration of APE1 inhibitors holds the promise of delivering novel and effective treatments for a variety of cancers.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of APE1 Inhibition on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the maintenance of genomic integrity. It plays a central role in the base excision repair (BER) pathway, responsible for repairing the majority of endogenous DNA damage.[1][2] Beyond its DNA repair function, APE1 also acts as a redox signaling protein, modulating the activity of numerous transcription factors involved in cell survival and stress responses.[3][4] This dual functionality makes APE1 a compelling target for therapeutic intervention, particularly in oncology. This technical guide explores the impact of a specific inhibitor of APE1's endonuclease activity, APE1-IN-1, on genomic stability. We will delve into the quantitative effects of this inhibitor on DNA damage and cell cycle progression, provide detailed protocols for key experimental assays, and visualize the underlying molecular pathways.
Introduction to APE1 and its Role in Genomic Stability
APE1 is a multifunctional protein essential for cell viability, as demonstrated by the embryonic lethality of APE1 knockout mice.[5] Its primary role in maintaining genomic stability is through its endonuclease activity within the BER pathway.[6] The BER pathway corrects single-base DNA lesions that arise from oxidation, alkylation, and deamination.[2] APE1 incises the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common and highly cytotoxic DNA lesions, creating a substrate for subsequent repair enzymes.[2][7]
Inhibition of APE1's endonuclease function leads to the accumulation of unrepaired AP sites.[2] These sites can stall DNA replication forks, leading to the formation of DNA double-strand breaks (DSBs), a more severe form of DNA damage.[8][9] The accumulation of DSBs triggers cell cycle arrest and can ultimately lead to apoptosis.[8][9] This mechanism forms the basis for the therapeutic strategy of using APE1 inhibitors to enhance the efficacy of DNA-damaging agents in cancer therapy.[2]
Furthermore, the concept of synthetic lethality is highly relevant to APE1 inhibition.[8][9] Cancer cells that are deficient in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, are particularly reliant on APE1-mediated BER for survival.[8][9] Inhibiting APE1 in these cells can lead to a catastrophic level of genomic instability and selective cell death.[8][9]
Quantitative Analysis of this compound's Impact on Genomic Stability
The following tables summarize the quantitative effects of APE1 endonuclease inhibitors on various markers of genomic instability. "Inhibitor-1" in these studies refers to a potent small molecule inhibitor of APE1's endonuclease activity, consistent with the characteristics of this compound.
Table 1: Induction of DNA Double-Strand Breaks (DSBs) Measured by Comet Assay
The neutral comet assay measures DNA double-strand breaks. The "tail moment" is a quantitative measure of DNA damage.
| Cell Line | Genetic Background | Treatment (Inhibitor-1) | Mean Tail Moment (Arbitrary Units) | Fold Increase vs. Untreated | Reference |
| CAPAN-1 | BRCA2 deficient | Untreated | ~2 | - | [2] |
| CAPAN-1 | BRCA2 deficient | 10 µM (24h) | ~6 | 3.0 | [2] |
| CAPAN-1 | BRCA2 deficient | 10 µM (48h) | ~8 | 4.0 | [2] |
| PANC-1 | BRCA2 proficient | Untreated | ~2 | - | [2] |
| PANC-1 | BRCA2 proficient | 10 µM (24h) | ~3 | 1.5 | [2] |
| PANC-1 | BRCA2 proficient | 10 µM (48h) | ~3.5 | 1.75 | [2] |
| MDA-MB-436 | BRCA1 deficient | Untreated | ~3 | - | [2] |
| MDA-MB-436 | BRCA1 deficient | 10 µM (24h) | ~10 | 3.3 | [2] |
| MDA-MB-436 | BRCA1 deficient | 10 µM (48h) | ~12 | 4.0 | [2] |
| MCF-7 | BRCA1 proficient | Untreated | ~3 | - | [2] |
| MCF-7 | BRCA1 proficient | 10 µM (24h) | ~4 | 1.3 | [2] |
| MCF-7 | BRCA1 proficient | 10 µM (48h) | ~5 | 1.7 | [2] |
Table 2: Induction of DNA Double-Strand Breaks (DSBs) Measured by γH2AX Foci Formation
γH2AX is a phosphorylated histone variant that forms foci at the sites of DSBs, serving as a quantitative marker for this type of DNA damage.
| Cell Line | Genetic Background | Treatment (Inhibitor-1) | Mean γH2AX Positive Cells (%) | Fold Increase vs. Untreated | Reference |
| CAPAN-1 | BRCA2 deficient | Untreated | ~5% | - | [2] |
| CAPAN-1 | BRCA2 proficient | 10 µM (24h) | ~15% | 3.0 | [2] |
| PANC-1 | BRCA2 proficient | Untreated | ~5% | - | [2] |
| PANC-1 | BRCA2 proficient | 10 µM (24h) | ~7% | 1.4 | [2] |
| MDA-MB-436 | BRCA1 deficient | Untreated | 4 | - | [2] |
| MDA-MB-436 | BRCA1 deficient | 10 µM (24h) | 11 | 2.75 | [2] |
| MCF-7 | BRCA1 proficient | Untreated | 5 | - | [2] |
| MCF-7 | BRCA1 proficient | 10 µM (24h) | 7 | 1.4 | [2] |
Table 3: Effect of APE1 Redox Inhibitor (APX2009) on Cell Cycle Distribution
Inhibition of APE1's redox function can also impact cell cycle progression. The data below shows the effect of the APE1 redox inhibitor APX2009 on prostate cancer cell lines.
| Cell Line | Treatment (APX2009, 48h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| PC-3 | Vehicle | 58% | Not Reported | Not Reported | [10] |
| PC-3 | 9 µM | 68% | Not Reported | Not Reported | [10] |
| C4-2 | Vehicle | 63% | Not Reported | Not Reported | [10] |
| C4-2 | 14 µM | 74% | Not Reported | Not Reported | [10] |
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway and the Impact of this compound
The following diagram illustrates the central role of APE1 in the BER pathway and the consequences of its inhibition by this compound.
Caption: APE1's role in BER and the consequences of its inhibition.
APE1 Redox Signaling Pathway
This diagram illustrates the redox regulatory function of APE1 on various transcription factors.
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted APE1: A Core Regulator in Cellular Homeostasis and a Prime Target for Therapeutic Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a pleiotropic protein essential for maintaining genomic integrity and regulating cellular responses to stress. Its multifaceted nature, encompassing critical roles in DNA repair, redox signaling, and RNA metabolism, positions APE1 as a central hub in cellular homeostasis.[1][2] Dysregulation of APE1 is implicated in numerous pathologies, most notably in cancer, where its overexpression is often correlated with tumor progression and resistance to therapy.[3][4] This technical guide provides a comprehensive overview of the diverse functions of APE1, the mechanisms of its inhibition, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of drug development.
The Multifunctionality of APE1
APE1's cellular functions are primarily categorized into two well-defined domains: a C-terminal AP endonuclease domain responsible for its DNA repair activity and an N-terminal domain that mediates its redox signaling capabilities.
DNA Repair: The Base Excision Repair (BER) Pathway
APE1 is the major apurinic/apyrimidinic (AP) endonuclease in mammalian cells, playing an indispensable role in the base excision repair (BER) pathway.[5][6] BER is the primary mechanism for repairing DNA damage caused by oxidation, alkylation, and deamination.[4] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site. APE1 then cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.[5] This action is crucial for the subsequent steps of DNA synthesis and ligation to restore the integrity of the DNA strand.[3]
Redox Signaling: Regulation of Transcription Factors
Beyond its role in DNA repair, APE1 functions as a critical redox sensor and transducer, modulating the activity of numerous transcription factors involved in cancer promotion and progression.[1][6] This redox function is dependent on a critical cysteine residue (Cys65) and involves the reduction of oxidized cysteine residues within the DNA-binding domains of its target transcription factors, thereby enhancing their DNA binding activity.[7] Key transcription factors regulated by APE1 include:
-
NF-κB (Nuclear Factor kappa B): A pivotal regulator of inflammation, immunity, and cell survival.[8] APE1-mediated reduction of NF-κB is crucial for its activation in response to various stimuli.[9]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A master regulator of the cellular response to hypoxia, promoting angiogenesis and metabolic adaptation in tumors.[1][10]
-
AP-1 (Activator Protein-1): A transcription factor involved in cell proliferation, differentiation, and apoptosis.[11]
-
p53: A critical tumor suppressor protein whose DNA binding activity is influenced by APE1.[11]
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor involved in cell growth and survival.[12]
RNA Metabolism
Emerging evidence points to a role for APE1 in RNA metabolism. APE1 has been shown to process abasic sites in RNA and may be involved in the cleavage and degradation of certain mRNAs, such as c-myc mRNA, thereby influencing gene expression at a post-transcriptional level.[1]
Inhibition of APE1: A Therapeutic Strategy
Given its central role in tumor cell survival and proliferation, APE1 has emerged as a promising target for cancer therapy.[4] Inhibitors of APE1 can be broadly classified into two categories based on the function they target.
Endonuclease Inhibitors
These molecules target the DNA repair function of APE1, leading to an accumulation of unrepaired AP sites and sensitizing cancer cells to DNA-damaging agents.[4]
Redox Inhibitors
These compounds specifically block the redox activity of APE1, thereby inhibiting the activation of pro-survival transcription factors.[1] This approach can impede tumor growth, angiogenesis, and inflammation.[1]
Quantitative Data on APE1 and its Inhibitors
Table 1: Kinetic Parameters of Human APE1 Endonuclease Activity
| Substrate | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| AP-DNA/DNA duplex | 23.8 | 2.9 | 0.12 | |
| AP-DNA/RNA duplex | 5.7 | 0.9 | 0.16 |
Table 2: IC50 Values of Selected APE1 Inhibitors
| Inhibitor | Target Function | IC50 | Assay Conditions | Reference |
| CRT0044876 | Endonuclease | ~3 µM | Purified APE1, AP site cleavage | [5] |
| CRT0044876 | 3'-Phosphodiesterase | ~5 µM | Purified APE1, 3'-phosphoglycolate cleavage | [10] |
| APX3330 (E3330) | Redox | 50-75 µM | Cell-based proliferation assay | |
| Methoxyamine | Endonuclease (indirect) | Not applicable | Binds to AP sites | [2] |
| AR03 | Endonuclease | < 10 µM | Fluorescence-based high-throughput screen | [4] |
| Compound 6 | Endonuclease | 3.1 ± 0.3 µM | Fluorescence anisotropy | [13] |
| Compound 7 | Endonuclease | 8.1 ± 0.6 µM | Fluorescence anisotropy | [13] |
Experimental Protocols
APE1 Protein Purification
Recombinant human APE1 can be expressed in E. coli and purified using standard chromatography techniques.[14][15]
-
Expression System: E. coli BL21(DE3) cells transformed with a pET vector containing the human APE1 cDNA.
-
Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is used to induce protein expression.
-
Lysis: Cells are lysed by sonication.
-
Purification: A multi-step chromatography process is typically employed, often involving Ni-NTA affinity chromatography (for His-tagged protein) followed by further purification steps like ion-exchange and size-exclusion chromatography.[14]
APE1 Endonuclease Activity Assay (Gel-Based)
This assay measures the ability of APE1 to cleave a DNA substrate containing an AP site.[16][17]
-
Substrate: A 32P-labeled double-stranded oligonucleotide containing a synthetic AP site mimic, such as a tetrahydrofuran (THF) residue.
-
Reaction Buffer: Typically contains 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Incubation: The reaction mixture containing the substrate, purified APE1 or cell extract, and the test inhibitor is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Quenching: The reaction is stopped by adding a formamide-containing loading buffer with EDTA.
-
Analysis: The reaction products are resolved on a denaturing polyacrylamide gel, and the cleaved and uncleaved DNA fragments are visualized by autoradiography and quantified.
APE1 Redox Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay assesses the ability of APE1 to enhance the DNA binding of a redox-sensitive transcription factor, such as NF-κB.[9][18]
-
Principle: The binding of a protein to a specific DNA probe retards its mobility during non-denaturing gel electrophoresis.
-
Reagents:
-
Purified, oxidized transcription factor (e.g., NF-κB p50 homodimer).
-
Purified APE1.
-
Radiolabeled DNA probe containing the consensus binding site for the transcription factor.
-
Reducing agents (e.g., DTT or thioredoxin).
-
-
Procedure:
-
Incubate the oxidized transcription factor with APE1 and a reducing agent.
-
Add the radiolabeled DNA probe to the reaction mixture and incubate to allow for protein-DNA complex formation.
-
Resolve the reaction products on a native polyacrylamide gel.
-
Visualize the protein-DNA complexes by autoradiography. An increase in the shifted band in the presence of APE1 indicates redox activation.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of APE1 inhibitors, alone or in combination with DNA-damaging agents.[19][20]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the APE1 inhibitor and/or a DNA-damaging agent for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
APE1 Knockdown using siRNA
Small interfering RNA (siRNA) can be used to specifically reduce the expression of APE1 in cultured cells to study its function.[7][21]
-
Reagents:
-
APE1-specific siRNA and a non-targeting (scrambled) control siRNA.
-
A suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
-
Procedure:
-
Seed cells to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent in serum-free medium and then combining them.
-
Add the complexes to the cells and incubate for the desired time (typically 48-72 hours).
-
Assess the efficiency of APE1 knockdown by Western blotting or qRT-PCR.
-
Conclusion
APE1 stands as a protein of immense interest in both basic and translational research. Its integral roles in DNA repair and the regulation of key signaling pathways underscore its importance in cellular health and disease. The development of specific inhibitors targeting either its endonuclease or redox functions offers promising avenues for novel therapeutic strategies, particularly in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of APE1 and to advance the development of next-generation therapeutics targeting this critical cellular protein.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. APE1 role in DNA base excision repair (BER) [pfocr.wikipathways.org]
- 4. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Processing oxidatively damaged bases at DNA strand breaks by APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new APE1/Ref-1-dependent pathway leading to reduction of NF-κB and AP-1, and activation of their DNA-binding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flore.unifi.it [flore.unifi.it]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Activity of Human Apurinic/Apyrimidinic Endonuclease APE1 Toward Damaged DNA and Native RNA With Non-canonical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APE1-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[1][2][3][4] Beyond its DNA repair function, APE1 also acts as a redox signaling factor, modulating the activity of various transcription factors involved in cancer promotion and progression.[5][6] Its dual roles make it a compelling target for therapeutic intervention, particularly in oncology. Inhibition of APE1 can sensitize cancer cells to DNA-damaging agents, offering a promising strategy to overcome drug resistance.[1][2][3][4]
APE1-IN-1 is a potent inhibitor of APE1's endonuclease activity.[2] This document provides detailed protocols for utilizing this compound in a range of in vitro assays to characterize its inhibitory effects and explore its potential as a cancer therapeutic.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its analogs.
Table 1: In Vitro Inhibitory Activity of this compound Analog (ML199)
| Assay Type | Description | IC50 (µM) |
| qHTS Assay | Quantitative high-throughput screen measuring inhibition of APE1 endonuclease activity using a fluorescent probe. | 2.5 |
| Radiotracer Incision Assay | "Golden standard" assay measuring the inhibition of APE1 incision of a radiolabeled DNA substrate. | 12 |
Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[2]
Table 2: Cellular Activity of this compound Analog (ML199)
| Cell Line | Assay Type | This compound Analog (ML199) Concentration (µM) | Sensitizing Agent | Observation |
| HeLa | AP Site Incision Assay | 1, 3, 10, 30, 100 | - | Dose-dependent inhibition of AP site incision in whole cell extracts. |
| HeLa | Cell Viability (MMS Potentiation) | Non-cytotoxic doses | Methyl Methanesulfonate (MMS) | Potentiated the cytotoxicity of MMS.[2] |
Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[2]
Signaling and Experimental Workflow Diagrams
APE1's Role in Base Excision Repair and Inhibition by this compound
Caption: APE1's central role in the Base Excision Repair pathway and its inhibition by this compound.
Experimental Workflow for APE1 Inhibitor Screening
Caption: A typical workflow for the screening and validation of APE1 inhibitors.
Experimental Protocols
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This protocol is adapted from high-throughput screening methods for APE1 inhibitors.[2]
Principle: The assay utilizes a dual-labeled DNA oligonucleotide probe containing a centrally located abasic site mimic (e.g., tetrahydrofuran, THF). A fluorophore (e.g., TAMRA) is on one end, and a quencher (e.g., Black Hole Quencher-2, BHQ-2) is on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the probe by APE1 at the AP site, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
Materials:
-
Recombinant human APE1 protein
-
Fluorescently labeled DNA substrate (e.g., 5'-TAMRA-oligonucleotide-THF-oligonucleotide-BHQ2-3')
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: a. Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2 µL of APE1 protein (e.g., 0.75 nM final concentration) in Assay Buffer to all wells except the no-enzyme control wells. Add 2 µL of Assay Buffer to the no-enzyme control wells. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 2 µL of the fluorescent DNA substrate (e.g., 50 nM final concentration) in Assay Buffer to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 555 nm, Em: 585 nm for TAMRA).
-
Data Analysis: a. Measure the fluorescence intensity at multiple time points (e.g., every 60 seconds for 5-10 minutes) to determine the reaction kinetics. b. Calculate the initial reaction velocity (slope of the linear phase of the fluorescence increase). c. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). d. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Radiotracer Incision Assay
This assay is a highly sensitive and quantitative method to confirm the inhibitory activity of this compound.[2]
Principle: A 32P-labeled double-stranded DNA oligonucleotide containing a single AP site is incubated with APE1 in the presence or absence of the inhibitor. The cleavage of the substrate by APE1 results in a shorter radiolabeled product, which can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified by phosphorimaging.
Materials:
-
Recombinant human APE1 protein
-
32P-end-labeled DNA substrate containing an AP site
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound
-
DMSO
-
Stop Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system
Procedure:
-
Compound and Enzyme Preparation: Prepare dilutions of this compound in Assay Buffer containing DMSO. The final DMSO concentration should be consistent across all samples. Dilute APE1 in Assay Buffer.
-
Pre-incubation: In a microcentrifuge tube, mix the APE1 protein (e.g., ~140 pM) with the desired concentration of this compound or DMSO (vehicle control). Incubate at room temperature for 15 minutes.
-
Reaction: Add the 32P-labeled DNA substrate to the pre-incubation mixture to a final volume of 10 µL.
-
Incubation: Incubate the reaction at 37°C for 10-15 minutes.
-
Termination: Stop the reaction by adding an equal volume (10 µL) of Stop Buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the substrate and product bands are well-separated.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.
-
Data Analysis: Quantify the intensity of the substrate and product bands. Calculate the percentage of substrate cleaved. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MMS or Temozolomide Potentiation)
This assay assesses the ability of this compound to sensitize cancer cells to DNA alkylating agents.[2][8]
Principle: APE1 is essential for repairing the DNA damage induced by alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ). Inhibiting APE1 with this compound is expected to enhance the cytotoxicity of these agents. Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.
Materials:
-
HeLa or other cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Methyl methanesulfonate (MMS) or Temozolomide (TMZ)
-
DMSO
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound and the alkylating agent (MMS or TMZ) in complete cell culture medium. b. Treat the cells with:
- Vehicle control (DMSO)
- This compound alone (at various concentrations)
- Alkylating agent alone (at various concentrations)
- A combination of this compound and the alkylating agent (at various concentrations)
-
Incubation: Incubate the cells for a period appropriate for the cell line and the alkylating agent (e.g., 48-72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: a. Normalize the viability of treated cells to the vehicle-treated control cells (set as 100% viability). b. Plot the percent viability versus the drug concentration to determine the GI50 (concentration for 50% growth inhibition) for each treatment condition. c. Compare the GI50 of the alkylating agent alone to its GI50 in the presence of this compound to determine the potentiation effect. Combination index (CI) values can be calculated to assess synergy.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to APE1 in a cellular context.[9][10][11][12]
Principle: The binding of a ligand (this compound) to its target protein (APE1) can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble APE1 remaining at each temperature is quantified by Western blotting. A shift in the melting curve of APE1 to higher temperatures in the presence of this compound indicates target engagement.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-APE1 antibody
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: a. Separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody against APE1, followed by an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: a. Quantify the band intensities for APE1 at each temperature. b. Normalize the band intensity at each temperature to the intensity of the unheated sample (37°C). c. Plot the normalized soluble APE1 fraction against the temperature for both the vehicle- and this compound-treated samples to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates stabilization of APE1.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for confirming its mechanism of action, determining its potency, and evaluating its potential as a sensitizing agent for cancer chemotherapy. The provided diagrams and data tables serve as valuable resources for researchers in the field of drug discovery and development targeting the DNA damage response.
References
- 1. Purification and Specific Assays for Measuring APE-1 Endonuclease Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. APE1 promotes non-homologous end joining by initiating DNA double-strand break formation and decreasing ubiquitination of artemis following oxidative genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ape1 guides DNA repair pathway choice that is associated with drug tolerance in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing APE1 Endonuclease Inhibitors in Combination with Chemotherapy
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical multifunctional protein in cellular homeostasis.[1][2][3] It plays a central role in the DNA base excision repair (BER) pathway, where it processes dangerous apurinic/apyrimidinic (AP) sites that arise from spontaneous DNA decay or from the action of DNA glycosylases on damaged bases.[4][5][6] Additionally, through its redox function, APE1 modulates the activity of numerous transcription factors involved in cancer cell proliferation, survival, and angiogenesis, such as NF-κB, HIF-1α, and AP-1.[1][5][7][8]
Elevated levels of APE1 are frequently observed in various cancers and are linked to resistance to chemotherapy and radiation, poor prognosis, and decreased survival.[1][3][5] By repairing the DNA lesions caused by genotoxic agents, APE1 reduces their therapeutic efficacy. Therefore, inhibiting APE1's endonuclease activity is a promising strategy to sensitize cancer cells to DNA-damaging chemotherapy.[2][4][9]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the use of APE1 endonuclease inhibitors in combination with chemotherapy. As "APE1-IN-1" is not a widely characterized public compound, this document will refer to representative APE1 endonuclease inhibitors and provide generalized protocols and data that can be adapted for specific small molecules under investigation.
Mechanism of Action and Rationale for Combination Therapy
The primary mechanism by which many chemotherapeutic agents, such as alkylating agents (e.g., temozolomide) and platinum-based drugs (e.g., cisplatin), kill cancer cells is by inducing DNA damage.[1] The BER pathway is a key cellular defense mechanism that repairs this damage.
-
Induction of AP Sites: Chemotherapy generates damaged DNA bases, which are recognized and removed by DNA glycosylases, creating an AP site.[10]
-
APE1's Role: APE1 is the primary enzyme that recognizes and cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus. This is a critical, rate-limiting step for the subsequent repair by DNA polymerase β and DNA ligase III.[5][10]
-
Effect of APE1 Inhibition: An APE1 endonuclease inhibitor blocks this cleavage step. The accumulation of unrepaired AP sites is highly cytotoxic, as they can stall DNA replication forks, leading to the formation of lethal double-strand breaks and ultimately, apoptosis.[4]
-
Synergy: By combining an APE1 inhibitor with a DNA-damaging agent, the repair of chemotherapy-induced lesions is prevented, leading to a synergistic increase in cancer cell death.[2][9][11] This is particularly effective in tumors that are highly reliant on the BER pathway for survival.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies, illustrating the potential of combining APE1 inhibitors with chemotherapy.
Table 1: In Vitro Potency of Representative APE1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |
|---|---|---|---|---|
| E3330 (APX3330) | PaCa-2 (Pancreatic) | Proliferation (Trypan Blue) | 135 µM | [12] |
| E3330 (APX3330) | Panc-1 (Pancreatic) | Proliferation (Trypan Blue) | 87 µM | [12] |
| Nitroxoline | LN229R (TMZ-Resistant Glioblastoma) | APE-1 Expression | Significant decrease | [13] |
| Nitroxoline | U87R (TMZ-Resistant Glioblastoma) | APE-1 Expression | Significant decrease |[13] |
Table 2: Synergistic Effects of APE1 Inhibitors with Chemotherapy (In Vitro)
| APE1 Inhibition Method | Chemotherapy Agent | Cell Line(s) | Effect | Finding |
|---|---|---|---|---|
| siRNA knockdown | Temozolomide (TMZ) | T98G (TMZ-Resistant Glioblastoma) | Reduced cell proliferation & clonogenic survival | Sensitizes resistant GBM cells to TMZ.[11] |
| APE1 Inhibitor III | Cisplatin | Sensory Neurons | Exacerbated neurotoxicity | Inhibition of APE1 endonuclease activity enhances cisplatin's effects.[14] |
| siRNA knockdown | Olaparib (PARP Inhibitor) | MCF-7, ZR-75-1 (Breast Cancer) | Increased sensitivity to olaparib | APE1 deficiency promotes antitumor effects of PARP inhibitors.[15] |
| Redox Inhibitor (APX3330) | 5-FU | Colorectal Cancer | Enhanced tumor regression | Inhibition of APE1's redox function can synergize with chemotherapy.[2] |
Table 3: In Vivo Efficacy of APE1 Inhibitor Combination Therapy
| APE1 Inhibitor | Chemotherapy Agent | Cancer Model | Result |
|---|---|---|---|
| API3 | Cisplatin | Esophageal Adenocarcinoma Xenograft | 76.5% tumor size reduction with combination vs. 59.3% with cisplatin alone.[16] |
| siRNA knockdown | Olaparib | MCF-7 Xenograft | Significantly reduced tumor volume and weight compared to monotherapy.[15] |
| Nitroxoline | Temozolomide (TMZ) | TMZ-Resistant Glioblastoma Xenograft | Reduced tumor growth in resistant model.[13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of an APE1 inhibitor with chemotherapy.
Protocol 1: In Vitro Cell Viability and Synergy Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the APE1 inhibitor and chemotherapy agent, alone and in combination, and calculates the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom, white-walled plates
-
Complete cell culture medium
-
APE1 inhibitor (this compound)
-
Chemotherapy agent (e.g., Temozolomide, Cisplatin)
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTS)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.
-
Drug Preparation: Prepare 10x stock solutions of the APE1 inhibitor and the chemotherapy agent by serial dilution in complete medium.
-
Drug Treatment: Treat cells by adding 10 µL of the 10x drug stocks. Include wells for:
-
Vehicle control (medium + vehicle)
-
APE1 inhibitor alone (multiple concentrations)
-
Chemotherapy agent alone (multiple concentrations)
-
Combination treatment at various constant and non-constant ratios.
-
-
Incubation: Incubate the plate for 72 hours (or other empirically determined time point) at 37°C with 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot dose-response curves and calculate IC50 values using software like GraphPad Prism.
-
Use software such as CompuSyn to input dose-effect data and calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
This protocol assesses the molecular mechanism of synergy by detecting γH2AX (a marker of DNA double-strand breaks) and cleaved PARP-1 (a marker of apoptosis).
Materials:
-
6-well plates
-
APE1 inhibitor and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-γH2AX (Ser139), anti-cleaved PARP-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the vehicle, APE1 inhibitor, chemotherapy agent, or the combination at pre-determined concentrations (e.g., IC50) for 24-48 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein levels relative to the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the combination therapy in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation (often mixed with Matrigel)
-
Formulations of APE1 inhibitor and chemotherapy agent suitable for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers and animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: APE1 inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: APE1 inhibitor + Chemotherapy agent
-
-
Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., daily, 5 days/week). Monitor mouse body weight and general health status as indicators of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weighing and downstream analysis (e.g., immunohistochemistry for proliferation/apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth inhibition between groups.
References
- 1. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. stat.purdue.edu [stat.purdue.edu]
- 8. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temozolomide sensitizes ARID1A-mutated cancers to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased APE-1 by Nitroxoline Enhances Therapeutic Effect in a Temozolomide-resistant Glioblastoma: Correlation with Diffusion Weighted Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. Downregulation of APE1 potentiates breast cancer cells to olaparib by inhibiting PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for APE1 Inhibition in Glioblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid progression and profound resistance to conventional therapies. A key player in the DNA damage response (DDR) and subsequent chemoresistance of glioblastoma is the Apurinic/apyrimidinic endonuclease 1 (APE1), also known as Ref-1. APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are common lesions induced by alkylating agents such as temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma.[1][2] Furthermore, APE1 is involved in homologous recombination (HR), another crucial DNA repair pathway.[3][4] Elevated APE1 expression in glioblastoma correlates with tumor progression and resistance to therapy, making it a compelling target for drug development.[1][5]
This document provides detailed application notes and protocols for the use of a specific APE1 inhibitor, AR03, in glioblastoma research models. AR03 is a small-molecule inhibitor that targets the AP endonuclease activity of APE1.[2][6] By inhibiting APE1, AR03 can sensitize glioblastoma cells to the cytotoxic effects of DNA-damaging agents like TMZ, offering a promising therapeutic strategy. These protocols are intended to guide researchers in the effective application of APE1 inhibitors in their glioblastoma research.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of the APE1 inhibitor AR03 in glioblastoma research models.
Table 1: In Vitro Efficacy of AR03 in Glioblastoma Cell Lines
| Cell Line | Inhibitor | IC50 Value | Assay | Reference |
| SF767 | AR03 | < 10 µM | Fluorescence-based high-throughput assay | [2][6] |
| SF767 | AR03 | Not specified | MTT Assay | [6] |
Table 2: Synergistic Effects of AR03 with Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | AR03 Concentration | TMZ Concentration | Effect | Assay | Reference |
| SF767 | Not specified | Not specified | Potentiates cytotoxicity | Not specified | [2][6] |
Note: Specific concentrations for synergistic effects are not detailed in the currently available literature and require empirical determination for each cell line.
Signaling Pathways and Experimental Workflows
APE1's Role in DNA Repair and Chemoresistance
APE1 plays a dual role in DNA repair, participating in both the Base Excision Repair (BER) and Homologous Recombination (HR) pathways. This central role contributes significantly to the resistance of glioblastoma cells to therapies like temozolomide (TMZ).
Experimental Workflow for Assessing AR03 Efficacy
A typical workflow to evaluate the efficacy of AR03, alone and in combination with TMZ, in glioblastoma cell lines involves cell culture, treatment, and subsequent analysis of cell viability and protein expression.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AR03 and its combination with TMZ on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., SF767, U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AR03 (stock solution in DMSO)
-
Temozolomide (TMZ) (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of AR03 and TMZ in complete culture medium from the stock solutions.
-
For single-agent treatment, replace the medium with 100 µL of medium containing the desired concentrations of AR03 or TMZ. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
For combination treatment, replace the medium with 100 µL of medium containing the desired concentrations of both AR03 and TMZ.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each treatment using a dose-response curve. For combination studies, synergy can be assessed using the Combination Index (CI) method.
Protocol 2: Western Blot Analysis for APE1 and DNA Damage Markers
This protocol is to assess the levels of APE1 and markers of DNA damage (e.g., γH2AX) in glioblastoma cells following treatment.
Materials:
-
Glioblastoma cells treated as described in the cell viability assay (in 6-well plates).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-APE1, anti-γH2AX, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of AR03 in a glioblastoma xenograft model. Specifics such as drug dosage and administration route for AR03 would need to be optimized.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Glioblastoma cells (e.g., U87MG) for intracranial injection.
-
Stereotactic apparatus for intracranial injection.
-
AR03 formulated for in vivo administration.
-
Temozolomide for oral gavage.
-
Calipers for tumor measurement (if subcutaneous model is used).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Procedure:
-
Tumor Cell Implantation:
-
Intracranial Model: Anesthetize the mice and intracranially inject 1x10^5 to 5x10^5 glioblastoma cells into the striatum using a stereotactic apparatus.
-
Subcutaneous Model: Inject 1x10^6 to 5x10^6 glioblastoma cells subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring: Monitor tumor growth by bioluminescence imaging (for intracranial models with luciferase-expressing cells) or by caliper measurements (for subcutaneous models).
-
Treatment:
-
Once tumors are established (e.g., a palpable mass for subcutaneous models or a detectable bioluminescent signal), randomize the mice into treatment groups: Vehicle control, AR03 alone, TMZ alone, and AR03 + TMZ.
-
Administer the treatments according to a predetermined schedule (e.g., daily or several times a week). The route of administration for AR03 will depend on its formulation and pharmacokinetic properties (e.g., intraperitoneal injection, oral gavage). TMZ is typically administered by oral gavage.
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for APE1, proliferation markers, and apoptosis markers).
-
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Conclusion
The inhibition of APE1 using small molecules like AR03 represents a promising strategy to overcome chemoresistance in glioblastoma. The protocols provided herein offer a framework for researchers to investigate the efficacy of APE1 inhibitors in relevant preclinical models. Further optimization of treatment schedules and in vivo validation are crucial steps towards the clinical translation of this therapeutic approach.
References
- 1. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ape1 guides DNA repair pathway choice that is associated with drug tolerance in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ape1 guides DNA repair pathway choice that is associated with drug tolerance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Method for Assessing APE1-IN-1 Efficacy in Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical multifunctional protein frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] High APE1 expression is often correlated with poor prognosis, tumor progression, and resistance to chemotherapy and radiotherapy.[2][3][4] APE1's pro-survival functions stem from two primary activities:
-
DNA Repair: As a key endonuclease in the DNA base excision repair (BER) pathway, APE1 is responsible for repairing apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage caused by endogenous and exogenous agents.[5][6]
-
Redox Signaling: APE1 functions as a redox factor, maintaining critical transcription factors (TFs) such as NF-κB, AP-1, HIF-1α, and p53 in an active, reduced state, thereby promoting the expression of genes involved in proliferation, inflammation, and survival.[3][5][7]
Given its central role in tumor cell survival and chemoresistance, APE1 is a promising therapeutic target.[6][8] APE1 inhibitors, such as APE1-IN-1, are designed to block these functions, leading to the accumulation of DNA damage and suppression of pro-survival signaling, ultimately inducing cancer cell death.[6][8] This application note provides a detailed set of protocols to assess the in vitro efficacy of this compound in lung cancer cell lines.
Key Signaling Pathways and Experimental Overview
APE1 in the Base Excision Repair (BER) Pathway
APE1 plays an indispensable role in the BER pathway by recognizing and cleaving the DNA backbone at AP sites, creating a 3'-hydroxyl terminus that is essential for subsequent repair steps.[5][7] Inhibition of this function is expected to cause an accumulation of unrepaired AP sites, leading to genomic instability and cell death.[6]
Caption: APE1's endonuclease role in the Base Excision Repair (BER) pathway.
APE1 Redox Signaling Pathway
As a redox factor, APE1 reduces oxidized cysteine residues on numerous transcription factors, which is a prerequisite for their DNA binding and transcriptional activity.[7][9] By inhibiting APE1's redox function, this compound can suppress downstream pro-survival signaling pathways.
Caption: APE1's function as a redox regulator of transcription factors.
Experimental Workflow
The overall strategy involves treating lung cancer cells with this compound and evaluating its effects on direct APE1 target engagement, cell viability, DNA damage, and induction of apoptosis.
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines: Use human NSCLC cell lines such as A549 and NCI-H460.[8]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C. Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1%.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well, 6-well) and allow them to adhere for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).
Protocol 2: APE1 Endonuclease Activity Assay (Fluorescence-based)
This assay directly measures the inhibition of APE1's DNA repair activity.[10][11]
-
Principle: A dual-labeled oligonucleotide probe contains a fluorescent dye (e.g., FAM) on one end and a quencher on the other, with an AP site mimic (e.g., THF) in the middle. APE1 cleavage at the AP site separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[10][12]
-
Reagents:
-
Nuclear or whole-cell extracts from treated and untreated lung cancer cells.
-
APE1 assay buffer (e.g., 50 mM Tris-HCl, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, pH 7.5).[10]
-
Fluorescent AP-site oligonucleotide probe.
-
-
Procedure:
-
Prepare cell extracts from cells treated with this compound for a specified time.
-
In a 96-well black plate, add 50 µL of cell extract (containing 5-10 µg of protein) to each well.
-
Add 50 µL of assay buffer containing the fluorescent probe (final concentration ~50 nM).
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence intensity using a plate reader (e.g., excitation/emission ~485/525 nm for FAM).
-
Calculate the percentage of APE1 activity relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT)
This assay assesses the cytotoxic effect of this compound.[4]
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and treat as described in Protocol 1.
-
After the incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis.[13]
-
Procedure:
-
Seed 2x10⁵ cells per well in a 6-well plate and treat with this compound for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol 5: DNA Damage Assessment (γ-H2AX Immunofluorescence)
This assay visualizes DNA double-strand breaks, an indicator of severe DNA damage.[13]
-
Procedure:
-
Seed cells on coverslips in a 12-well plate and treat with this compound for 24 hours.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibody against phospho-Histone H2A.X (Ser139) (γ-H2AX) overnight at 4°C.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the average number of γ-H2AX foci per cell.
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
|---|---|---|
| A549 | 72 | [Value] |
| NCI-H460 | 72 | [Value] |
| Normal Lung (MRC-5) | 72 | [Value] |
Table 2: Induction of Apoptosis by this compound (48 h Treatment)
| Cell Line | This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
|---|---|---|---|---|
| A549 | 0 (Vehicle) | [Value] | [Value] | [Value] |
| 10 | [Value] | [Value] | [Value] | |
| 25 | [Value] | [Value] | [Value] | |
| NCI-H460 | 0 (Vehicle) | [Value] | [Value] | [Value] |
| 10 | [Value] | [Value] | [Value] |
| | 25 | [Value] | [Value] | [Value] |
Table 3: Quantification of DNA Damage Foci
| Cell Line | This compound (µM) | Mean γ-H2AX Foci per Cell ± SD |
|---|---|---|
| A549 | 0 (Vehicle) | [Value] |
| 25 | [Value] | |
| NCI-H460 | 0 (Vehicle) | [Value] |
| | 25 | [Value] |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the efficacy of the APE1 inhibitor, this compound, in lung cancer cells. Successful inhibition of APE1 should result in decreased cell viability, accumulation of DNA damage, and induction of apoptosis.[8] These methods are crucial for the preclinical assessment of APE1-targeted therapies and can be adapted to include combination studies with standard chemotherapeutic agents like cisplatin to investigate synergistic effects.[4][14]
References
- 1. APEX1 regulates alternative splicing of key tumorigenesis genes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. APE1 promotes lung adenocarcinoma through G4-mediated transcriptional reprogramming of urea cycle metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1 overexpression is associated with cisplatin resistance in non-small cell lung cancer and targeted inhibition of APE1 enhances the activity of cisplatin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APE1 promotes radiation resistance against radiation-induced pyroptosis by inhibiting the STING pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apurinic endonuclease 1 promotes the cisplatin resistance of lung cancer cells by inducing Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
APE1-IN-1: Application Notes and Protocols for Preclinical Research
For research use only. Not for use in diagnostic procedures.
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[1][2] Beyond its role in DNA repair, APE1 also functions as a redox regulator of numerous transcription factors involved in cancer cell proliferation and survival. Its overexpression has been linked to resistance to chemotherapy and radiation.[1][2]
APE1-IN-1 (also known as APE1 Inhibitor III and referred to as compound 3 in key literature) is a potent, cell-permeable, and competitive inhibitor of APE1's endonuclease activity.[1] It has been shown to cross the blood-brain barrier, making it a valuable tool for preclinical studies in various cancer models, including those within the central nervous system.[3] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | System | IC50 (μM) | Reference |
| Quantitative High-Throughput Screen (qHTS) | Purified APE1 Enzyme | 2.0 | [1] |
| Radiotracer Incision Assay | Purified APE1 Enzyme | 12.0 | [1] |
| AP Site Incision Assay | HeLa Whole Cell Extract | ~5.0 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in CD-1 Mice
| Administration Route | Dose (mg/kg) | Time Point (min) | Plasma Concentration (μM) | Brain Concentration (μM) | Brain/Plasma Ratio | Reference |
| Intraperitoneal (IP) | 30 | 15 | 10.8 | 2.8 | 0.26 | [1] |
| Intraperitoneal (IP) | 30 | 30 | 10.2 | 3.5 | 0.34 | [1] |
| Intraperitoneal (IP) | 30 | 60 | 6.8 | 3.2 | 0.47 | [1] |
| Intraperitoneal (IP) | 30 | 120 | 2.9 | 1.8 | 0.62 | [1] |
| Intraperitoneal (IP) | 30 | 240 | 0.7 | 0.5 | 0.71 | [1] |
| Intraperitoneal (IP) | 30 | 480 | 0.1 | 0.1 | 1.0 | [1] |
Signaling Pathway
This compound primarily targets the endonuclease activity of APE1 within the Base Excision Repair (BER) pathway. By inhibiting APE1, the inhibitor leads to an accumulation of unrepaired AP sites in the DNA, which can subsequently result in DNA strand breaks and potentiation of cytotoxicity from DNA damaging agents.
Caption: Mechanism of this compound action.
Experimental Protocols
In Vitro APE1 Endonuclease Activity Assay (Radiotracer-Based)
This protocol is adapted from Rai et al., J. Med. Chem. 2012, 55(7), 3101-3112.[1]
1. Materials:
-
Purified recombinant human APE1 protein
-
32P-labeled oligonucleotide substrate containing a single AP site (e.g., THF (tetrahydrofuran) residue)
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.1% BSA, and 1 mM DTT
-
This compound stock solution (in DMSO)
-
Stop buffer: 80% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue
-
20% denaturing polyacrylamide gel
-
Phosphorimager system
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microcentrifuge tube, combine 5 µL of the this compound dilution (or DMSO for control) with 5 µL of purified APE1 enzyme (final concentration ~10 pM) and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 32P-labeled AP-site containing oligonucleotide substrate (final concentration ~2 nM).
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 20 µL of stop buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 20% denaturing polyacrylamide gel and run at an appropriate voltage until the dye fronts have migrated sufficiently.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the cleaved product and the remaining substrate using a phosphorimager.
-
Calculate the percentage of APE1 inhibition for each concentration of this compound and determine the IC50 value.
Cellular Potentiation of Alkylating Agent Cytotoxicity
This protocol is a general guideline based on the findings of Rai et al. (2012).[1]
1. Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Alkylating agent (e.g., Methyl methanesulfonate (MMS) or Temozolomide (TMZ))
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
2. Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the alkylating agent in complete medium.
-
Treat the cells with:
-
This compound alone
-
Alkylating agent alone
-
A combination of this compound and the alkylating agent
-
Vehicle control (DMSO)
-
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the alkylating agent in the presence and absence of this compound to evaluate the potentiation effect.
In Vivo Pharmacokinetic Study in Mice
This protocol is based on the study described by Rai et al. (2012).[1] All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
1. Materials:
-
CD-1 mice (male, 6-8 weeks old)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Brain harvesting tools
-
LC-MS/MS system for bioanalysis
2. Procedure:
-
Prepare the dosing solution of this compound in the vehicle at a concentration suitable for a 30 mg/kg dose in a volume of 10 mL/kg.
-
Administer a single 30 mg/kg dose of this compound to the mice via intraperitoneal (IP) injection.
-
At designated time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) post-dose, collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.
-
Immediately following blood collection, euthanize the mice and harvest the brains.
-
Process the blood to obtain plasma by centrifugation.
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates using a suitable organic solvent.
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Calculate the plasma and brain concentrations at each time point and determine the brain-to-plasma ratio.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring APE1 Inhibition by APE1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidative stress and alkylating agents.[1] APE1 also functions as a redox signaling protein, modulating the activity of numerous transcription factors involved in cancer progression, such as AP-1, NF-κB, HIF-1α, and p53.[1][2][3] Given its dual roles in DNA repair and redox signaling, APE1 is a promising therapeutic target for cancer treatment.[4][5]
APE1-IN-1 is a potent and blood-brain barrier penetrant inhibitor of APE1's endonuclease activity.[6] It has been shown to potentiate the cytotoxicity of DNA-damaging agents like temozolomide and methylmethane sulfonate (MMS) in cancer cells.[6] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on APE1's endonuclease function using common biochemical and cell-based assays.
Quantitative Data Summary
The inhibitory potency of this compound against APE1 has been determined using various assay formats. The following table summarizes the key quantitative data for this compound.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| quantitative High-Throughput Screening (qHTS) | IC50 | 2 µM | Recombinant APE1 | [6] |
| Radiotracer Incision Assay | IC50 | 12 µM | Recombinant APE1 | [6] |
| AP Site Incision Assay | Inhibition | Dose-dependent | HeLa Whole Cell Extract | [6] |
| Cell Viability Assay | EC50 (cytotoxicity) | ~15 µM | HeLa Cells | [6] |
| Synergy Assay with MMS (0.4 mM) | Optimal Synergy | ~5 µM | HeLa Cells | [6] |
| Synergy Assay with Temozolomide (1 mM) | Optimal Synergy | ~10 µM | HeLa Cells | [6] |
Signaling Pathway
APE1 plays a crucial role in both the Base Excision Repair pathway and in redox signaling that controls the activity of various transcription factors. Inhibition of APE1 can disrupt these pathways, leading to increased sensitivity to DNA damaging agents and altered gene expression.
Caption: APE1's dual roles in DNA repair and redox signaling.
Experimental Protocols
Here we provide detailed protocols for three common assays to measure the inhibition of APE1's endonuclease activity by this compound.
Fluorescence-Based Endonuclease Assay (Molecular Beacon Assay)
This high-throughput assay measures the cleavage of a molecular beacon probe containing an abasic site mimic.[5][7] Cleavage of the probe by APE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Caption: Workflow for the fluorescence-based endonuclease assay.
Materials:
-
Recombinant human APE1 protein
-
This compound
-
Molecular beacon probe: A hairpin oligonucleotide with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL), containing a tetrahydrofuran (THF) abasic site mimic.[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
DMSO
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer. Include a DMSO-only control.
-
In a multi-well plate, add 2 µL of each this compound dilution or DMSO control.
-
Add 48 µL of a solution containing recombinant APE1 (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the molecular beacon probe (e.g., 20 nM final concentration) in assay buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for FAM) every minute for 30-60 minutes.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of APE1 inhibition (relative to the DMSO control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiotracer Incision Assay
This classic assay directly measures the cleavage of a radiolabeled DNA substrate containing an abasic site.[6][8]
Caption: Workflow for the radiotracer incision assay.
Materials:
-
Recombinant human APE1 protein
-
This compound
-
Oligonucleotide containing a single uracil residue
-
Uracil DNA Glycosylase (UDG)
-
[γ-³²P]ATP
-
T4 Polynucleotide Kinase (PNK)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[9]
-
Formamide Stop Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager
Procedure:
-
Substrate Preparation:
-
Anneal a uracil-containing oligonucleotide with its complementary strand.
-
Treat with UDG to create an abasic site.
-
5'-end label the abasic site-containing strand with [γ-³²P]ATP using T4 PNK.
-
Purify the radiolabeled substrate.
-
-
Prepare a serial dilution of this compound in reaction buffer. Include a DMSO-only control.
-
In microcentrifuge tubes, pre-incubate APE1 (e.g., 140 pM final concentration) with the different concentrations of this compound for 15 minutes at room temperature.[9]
-
Initiate the reaction by adding the ³²P-labeled AP-DNA substrate (e.g., 100 fmol).[9]
-
Incubate at 37°C for 5-15 minutes.
-
Stop the reactions by adding an equal volume of Formamide Stop Buffer.
-
Heat the samples at 95°C for 5-10 minutes.
-
Separate the substrate and cleavage product on a denaturing polyacrylamide gel.
-
Visualize the bands using a phosphorimager and quantify the intensity of the substrate and product bands.
-
Calculate the percentage of cleavage for each reaction and determine the IC50 value for this compound.
Gel-Based Endonuclease Assay using Whole Cell Extracts
This assay measures the ability of this compound to inhibit the endogenous APE1 activity present in a cell lysate.[6][8]
Materials:
-
HeLa cells (or other cancer cell line)
-
This compound
-
Fluorescently labeled oligonucleotide substrate (as in the radiotracer assay, but with a 5'-fluorophore like 6-FAM instead of ³²P)
-
Lysis Buffer: e.g., hypotonic buffer with protease inhibitors.
-
Reaction Buffer (as above)
-
Denaturing polyacrylamide gel
-
Fluorescence gel imager
Procedure:
-
Prepare Whole Cell Extracts:
-
Harvest HeLa cells and wash with cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in hypotonic buffer).[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the whole cell extract.
-
Determine the protein concentration of the extract (e.g., using a BCA assay).
-
-
Prepare a serial dilution of this compound.
-
In microcentrifuge tubes, pre-incubate a fixed amount of whole cell extract (e.g., 5-10 µg) with the different concentrations of this compound for 15-60 minutes.[6][7]
-
Initiate the reaction by adding the fluorescently labeled AP-DNA substrate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction with Formamide Stop Buffer.
-
Separate the substrate and product on a denaturing polyacrylamide gel.
-
Visualize the bands using a fluorescence gel imager.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.
Conclusion
The protocols described provide robust methods for characterizing the inhibitory activity of this compound against APE1's endonuclease function. These assays are essential tools for researchers in the field of DNA repair and drug development, enabling the detailed study of APE1 inhibitors and their potential as cancer therapeutics. The choice of assay will depend on the specific research question, available equipment, and desired throughput.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression [mdpi.com]
- 3. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
APE1-IN-1: A Potent Tool for Interrogating the DNA Damage Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the cellular defense against DNA damage. It plays a central role in the base excision repair (BER) pathway, which is responsible for correcting the majority of endogenous DNA damage resulting from oxidation, alkylation, and deamination.[1] APE1 possesses a dual functionality: a DNA repair activity that incises the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, and a redox activity that modulates the function of numerous transcription factors involved in cancer cell proliferation, survival, and inflammation, such as NF-κB, HIF-1α, and STAT3.[2][3][4][5][6]
The overexpression of APE1 has been linked to resistance to chemotherapy and radiation in various cancers.[7] This has made APE1 an attractive target for the development of novel cancer therapeutics. APE1-IN-1 is a potent and specific small molecule inhibitor of the APE1 endonuclease activity. By blocking the repair of AP sites, this compound can lead to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[1] This makes this compound a valuable tool for studying the DNA damage response (DDR) and for investigating the potential of APE1 inhibition as a therapeutic strategy, particularly in combination with DNA-damaging agents.
These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, DNA damage induction, and the modulation of key DDR signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of APE1 inhibition. While specific data for this compound is emerging, the provided data for other APE1 inhibitors serve as a reference for expected outcomes.
Table 1: IC50 Values of APE1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | APE1 Inhibitor | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | Compound 1 | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | Compound 1 | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10 - 50 | [8] |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 | [8] |
| T98G | Glioblastoma | AJAY-4 | 0.19 | [9] |
| NCI-60 Panel | Various | AJAY-4 | 4.4 (average) | [9] |
| SF767 | Glioblastoma | AR03 | <10 | [10] |
Table 2: Quantitative Analysis of DNA Damage Upon APE1 Inhibition
| Assay | Cell Line | Treatment | Quantitative Measure | Result | Reference |
| Comet Assay | PTEN-deficient Melanoma | APE1 Inhibitor-1 (24h) | Mean Tail Moment | Significantly increased vs. WT | [11] |
| γH2AX Foci | HeLa | H2O2 + siAPE1/siAUF1 | Foci Intensity/Cell | Significantly increased vs. control | [3] |
| Comet Assay | U251 | Doxorubicin (1µM, 20h) | Tail Moment | Significantly increased vs. control | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for DNA Damage Response Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the DNA damage response pathway, such as γH2AX, p53, and CHK2.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-phospho-p53, anti-CHK2, anti-phospho-CHK2, anti-APE1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[13]
Protocol 3: Immunofluorescence for γH2AX Foci Formation
This protocol visualizes and quantifies the formation of DNA double-strand breaks (DSBs) by staining for γH2AX foci.
Materials:
-
This compound
-
Target cancer cell line
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope and quantify the number of γH2AX foci per cell.[3][14][15][16]
Protocol 4: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks in individual cells.
Materials:
-
This compound
-
Target cancer cell line
-
Comet assay slides
-
Low-melting-point agarose (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Treat cells with this compound.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMA and pipette onto a comet assay slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Denature the DNA by placing the slides in alkaline electrophoresis buffer.
-
Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage, typically measured as the "tail moment" (the product of the tail length and the fraction of DNA in the tail).[11][12][17]
Visualizations
Caption: APE1's role in the Base Excision Repair pathway and its inhibition by this compound.
Caption: APE1's redox signaling function in activating key transcription factors.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AUF1 Recognizes 8-Oxo-Guanosine Embedded in DNA and Stimulates APE1 Endoribonuclease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and activity of AP endonuclease-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Roles of Ape1 Protein in the Repair of DNA Damage Induced by Ionizing Radiation or Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 15. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitizing Cancer Cells to Radiation with APE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks and abasic sites.[1][2][3] Ionizing radiation, a cornerstone of cancer therapy, induces a variety of DNA lesions, including base damage and strand breaks, which are substrates for the BER pathway.[2][4] Cancer cells often upregulate APE1 expression, contributing to radioresistance by efficiently repairing radiation-induced DNA damage.[5][6]
Inhibition of APE1 has emerged as a promising strategy to enhance the efficacy of radiotherapy.[1][2] Small molecule inhibitors targeting the endonuclease activity of APE1 prevent the repair of abasic sites, leading to the accumulation of cytotoxic DNA lesions and sensitizing cancer cells to radiation-induced cell death.[1][7] This document provides detailed protocols for utilizing a representative APE1 inhibitor, herein referred to as APE1-IN-1, to sensitize cancer cells to radiation.
Mechanism of Action
This compound is a small molecule inhibitor that targets the endonuclease activity of APE1. By binding to the active site of APE1, it prevents the incision of the DNA backbone at apurinic/apyrimidinic (AP) sites generated by DNA glycosylases following radiation-induced base damage. This leads to an accumulation of unrepaired AP sites, which can stall DNA replication and transcription, ultimately resulting in cell death.[1] The inhibition of APE1's repair function potentiates the cytotoxic effects of ionizing radiation, leading to increased cancer cell killing.
Signaling Pathways
APE1 plays a central role in the DNA Damage Response (DDR). Its inhibition affects multiple signaling pathways involved in cell survival and apoptosis.
Experimental Protocols
The following protocols provide a framework for investigating the radiosensitizing effects of this compound in cancer cell lines.
Cell Culture and Reagents
-
Cell Lines: Select cancer cell lines relevant to the research focus (e.g., non-small cell lung cancer (A549), glioblastoma (U87), breast cancer (MCF-7)).
-
Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the desired working concentrations in culture medium immediately before use.
-
Radiation Source: A calibrated X-ray irradiator.
Protocol 1: Determination of this compound Cytotoxicity (IC50)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Cell Line | This compound IC50 (µM) |
| A549 | 25.3 |
| U87 | 18.9 |
| MCF-7 | 32.1 |
| Table 1: Representative IC50 values of this compound in various cancer cell lines after 72 hours of treatment. |
Protocol 2: Clonogenic Survival Assay for Radiosensitization
Objective: To assess the ability of this compound to sensitize cancer cells to radiation by measuring long-term cell survival.
Methodology:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound (e.g., IC10 or lower, determined from Protocol 1) for 4-6 hours.
-
Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and plot the data on a log-linear scale. Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) by comparing the radiation doses required to achieve a specific level of cell killing (e.g., 10% survival) with and without this compound.
| Treatment Group | Radiation Dose (Gy) for 10% Survival | Sensitizer Enhancement Ratio (SER) |
| Control (Vehicle) | 7.2 | 1.0 |
| This compound (5 µM) | 4.8 | 1.5 |
| Table 2: Representative data from a clonogenic survival assay in A549 cells, demonstrating the radiosensitizing effect of this compound. |
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Assessing Radiosensitization by this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Cancer Cell Culture"]; "IC50_Determination" [label="Determine IC50 of this compound\n(Protocol 1)"]; "Select_Concentration" [label="Select Non-toxic\nConcentration of this compound"]; "Clonogenic_Assay" [label="Clonogenic Survival Assay\n(Protocol 2)"]; "Pre-treatment" [label="Pre-treat with this compound"]; "Irradiation" [label="Irradiate Cells"]; "Colony_Formation" [label="Incubate for\nColony Formation"]; "Analysis" [label="Stain, Count, and Analyze Data"]; "End" [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "IC50_Determination"; "IC50_Determination" -> "Select_Concentration"; "Select_Concentration" -> "Clonogenic_Assay"; "Clonogenic_Assay" -> "Pre-treatment"; "Pre-treatment" -> "Irradiation"; "Irradiation" -> "Colony_Formation"; "Colony_Formation" -> "Analysis"; "Analysis" -> "End"; }
Protocol 3: Western Blot Analysis of APE1 Expression
Objective: To confirm the expression of APE1 in the selected cell lines and to assess any changes in its expression following treatment.
Methodology:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against APE1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
| Cell Line | Relative APE1 Expression (normalized to β-actin) |
| A549 | 1.2 ± 0.15 |
| U87 | 1.5 ± 0.21 |
| MCF-7 | 0.9 ± 0.11 |
| Table 3: Representative relative expression levels of APE1 in different cancer cell lines as determined by Western blot analysis. |
Troubleshooting
-
High background in Western blots: Ensure adequate blocking of the membrane and optimize antibody concentrations.
-
Low colony formation in clonogenic assays: Optimize the number of cells seeded for each radiation dose.
-
Inconsistent IC50 values: Ensure consistent cell seeding density and drug preparation.
Conclusion
The inhibition of APE1 with small molecules like this compound represents a promising strategy to overcome radioresistance in cancer therapy. The protocols outlined in this document provide a comprehensive guide for researchers to investigate and validate the radiosensitizing effects of APE1 inhibitors in a preclinical setting. Further studies are warranted to explore the in vivo efficacy and potential clinical applications of this therapeutic approach.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing of APE1 Enhances Sensitivity of Human Hepatocellular Carcinoma Cells to Radiotherapy In Vitro and in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic Value of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of APE1-IN-1 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing oxidative DNA damage. Beyond its role in maintaining genomic integrity, APE1 also functions as a redox regulator of numerous transcription factors involved in cellular stress responses, inflammation, and cell survival.[1][2][3] Dysregulation of APE1 expression and activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, making it a compelling therapeutic target.[4][5][6]
APE1-IN-1 is a potent, blood-brain barrier (BBB) penetrant inhibitor of APE1.[7] Its ability to cross the BBB makes it a valuable tool for in vivo studies in neurodegenerative disease models. While its application in neurodegeneration is an emerging area of research, its utility in cancer cell lines, where it potentiates the cytotoxicity of DNA damaging agents, highlights its potential for modulating APE1 activity in disease contexts.[7]
These application notes provide an overview of the potential applications of this compound in neurodegenerative disease research and detailed protocols adapted from studies using other APE1 inhibitors.
Quantitative Data
The following table summarizes the inhibitory activity of this compound.
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| This compound | qHTS assay | 2 | - | [7] |
| This compound | Radiotracer incision assay | 12 | - | [7] |
Signaling Pathways and Experimental Workflow
Diagram 1: APE1's Dual Functions in Neuronal Health and Disease
Caption: APE1's dual roles in DNA repair and redox signaling in the context of neurodegeneration.
Diagram 2: Experimental Workflow for this compound in a Neuronal Cell Model
Caption: Workflow for evaluating this compound's neuroprotective effects in vitro.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using this compound in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective potential of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line. This protocol is adapted from studies using other APE1 inhibitors in neuronal cell lines.[3]
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
2. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate and treat with 10 µM retinoic acid for 5-7 days.
3. This compound Treatment and Oxidative Stress Induction:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Pre-treat the differentiated SH-SY5Y cells with the different concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 100 µM.
-
Incubate the cells for 24 hours at 37°C.
4. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of DNA Damage using Comet Assay
This protocol measures DNA strand breaks in individual cells and can be used to determine if this compound's effects are mediated through the inhibition of APE1's DNA repair function.
1. Materials and Reagents:
-
Differentiated SH-SY5Y cells treated as in Protocol 1
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis chamber
2. Sample Preparation:
-
Following treatment with this compound and H₂O₂, harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
3. Comet Assay Procedure:
-
Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide.
-
Allow the agarose to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis chamber filled with alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow the fragmented DNA to migrate.
-
Stain the DNA with a fluorescent dye.
4. Data Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the amount of DNA damage by measuring the length and intensity of the "comet tail" using appropriate software. An increase in comet tail length indicates more DNA damage.
Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Parkinson's Disease
This protocol outlines a potential in vivo application for this compound, leveraging its BBB permeability. This is a hypothetical protocol based on common practices in the field and the known properties of this compound.
1. Animals and Model Induction:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound formulated for intraperitoneal (i.p.) injection
2. Experimental Design:
-
Acclimatize mice for one week before the experiment.
-
Divide mice into four groups: Vehicle control, this compound only, MPTP only, and MPTP + this compound.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the experiment.
-
Induce Parkinson's-like pathology by administering MPTP (e.g., 20 mg/kg, i.p.) for 4 consecutive days.
3. Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at baseline and at specified time points after MPTP treatment.
4. Immunohistochemical Analysis:
-
At the end of the experiment, perfuse the mice and collect the brains.
-
Prepare brain sections and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Stain for markers of oxidative stress (e.g., 8-oxoguanine) and apoptosis (e.g., cleaved caspase-3).
5. Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).
-
Quantify the number of TH-positive neurons and the intensity of staining for other markers using image analysis software.
Conclusion
This compound represents a promising research tool for investigating the role of APE1 in neurodegenerative diseases. Its potency and ability to penetrate the blood-brain barrier make it suitable for both in vitro and in vivo studies. The provided protocols, adapted from existing literature on APE1 inhibition, offer a starting point for researchers to explore the therapeutic potential of targeting APE1 in neurodegeneration. Further studies are warranted to fully elucidate the specific mechanisms of this compound in neuronal contexts and to validate its efficacy in various disease models.
References
- 1. Apurinic/Apyrimidinic Endonuclease 1 Upregulation Reduces Oxidative DNA Damage and Protects Hippocampal Neurons from Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The repair function of the multifunctional DNA repair/redox protein APE1 is neuroprotective after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of APE1 in differentiated neuroblastoma SH-SY5Y cells in response to oxidative stress; Use of APE1 small molecule inhibitors to delineate APE1 functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Multipurpose DNA Repair/Redox Protein APE1 in Rodent and Human Lew" by Kristin Marie Miner [dsc.duq.edu]
- 5. APE1/Ref-1 facilitates recovery of gray and white matter and neurological function after mild stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuron-targeted Knockout of APE1 Forces Premature Cognitive Impairment and Synaptic Dysfunction in Adult Mice [aginganddisease.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening Methods to Identify APE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[1][2] Beyond its role in DNA repair, APE1 also functions as a redox signaling protein, modulating the activity of various transcription factors involved in cancer progression and therapeutic resistance, such as NF-κB, HIF-1α, and STAT3.[3][4][5] The dual functions of APE1 in promoting cell survival and proliferation make it an attractive target for the development of novel anticancer therapeutics. The inhibition of APE1 can sensitize cancer cells to DNA-damaging agents and disrupt pro-survival signaling pathways.[6]
High-throughput screening (HTS) is a key strategy for identifying novel small-molecule inhibitors of APE1.[7] This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize APE1 inhibitors.
APE1 Signaling Pathways
A solid understanding of the signaling pathways involving APE1 is crucial for designing effective screening strategies and interpreting the results. Below are diagrams illustrating the two major functions of APE1.
High-Throughput Screening Workflow
A typical HTS campaign to identify APE1 inhibitors follows a multi-step process to identify and validate potent and specific compounds.
References
- 1. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing APE1-IN-1 Concentration for Cell Culture Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using APE1-IN-1 in cell culture experiments, particularly with non-small cell lung cancer (NSCLC) cell lines such as A-549, H-1299, and H-460.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Apurinic/apyrimidinic endonuclease 1 (APE1 or APEX1) enzyme. APE1 is a critical multifunctional protein involved in the Base Excision Repair (BER) pathway, which repairs DNA damage from oxidation and alkylation.[1] It functions by recognizing and cleaving the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1] By inhibiting the endonuclease activity of APE1, this compound causes an accumulation of these unrepaired AP sites. This build-up of DNA damage can disrupt replication and transcription, ultimately leading to cell death (apoptosis).[1] APE1 also has a redox function, regulating the activity of various transcription factors, and some inhibitors may also affect this activity.[1]
Q2: Why is APE1 a target in cancer therapy, particularly in NSCLC?
A2: Many cancer cells, including those in non-small cell lung cancer (NSCLC), exhibit higher levels of DNA damage and are heavily dependent on DNA repair pathways like BER to survive and proliferate.[1] APE1 is frequently overexpressed in NSCLC tissues and cell lines (A549, NCI-H460, and NCI-H1299) compared to normal lung cells.[2][3] This upregulation is associated with more aggressive tumors and resistance to chemotherapy and radiation.[4] By inhibiting APE1, we can exploit this dependency, making cancer cells more susceptible to DNA-damaging agents and inducing cell death.[1]
Q3: What is a recommended starting concentration for this compound in my cell line?
A3: The optimal concentration of this compound is cell-line specific and should be determined empirically. We recommend performing a dose-response experiment starting with a broad range of concentrations. Based on studies with similar potent APE1 endonuclease inhibitors, a starting range of 0.01 µM to 10 µM is advisable for an initial cell viability assay (e.g., MTT or CCK-8) to determine the IC50 (half-maximal inhibitory concentration). For instance, the APE1 inhibitor NO. 0449-0145 showed an IC50 of 0.1068 µM in A549 cells.[2]
Q4: How long should I incubate my cells with this compound?
A4: Incubation time can vary depending on the assay. For initial cell viability assays, a 24 to 72-hour incubation period is common. For mechanistic studies, such as observing the accumulation of DNA damage (AP sites) or changes in protein expression via Western Blot, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.
Q5: Should I use this compound alone or in combination with other treatments?
A5: APE1 inhibitors have shown significant potential in combination therapies. By blocking a key DNA repair pathway, they can sensitize cancer cells to the effects of DNA-damaging agents. Preclinical studies have demonstrated enhanced cancer cell killing when APE1 inhibitors are combined with chemotherapy (like cisplatin) or radiation.[1][4] If your research goal is to enhance the efficacy of another treatment, a combination approach is recommended.
Troubleshooting Guide
Problem 1: I am not observing any significant cytotoxicity or expected downstream effects.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response curve with a wider and higher range of concentrations (e.g., up to 50 or 100 µM) to determine the IC50 for your specific cell line. |
| Incubation time is too short. | Extend the incubation period. Cell death may take longer to manifest in some cell lines. Try a time-course experiment (e.g., 24, 48, 72 hours). |
| Inhibitor instability. | Ensure the inhibitor is properly stored according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. |
| Low APE1 expression in your cell line. | Verify the expression level of APE1 in your cell line using Western Blot. While many NSCLC cells overexpress APE1, levels can vary. Cells with lower APE1 expression may be less sensitive to its inhibition.[2] |
| Cell confluence is too high. | High cell density can affect drug efficacy. Ensure you are seeding cells at a consistent and appropriate density that allows for logarithmic growth during the experiment. |
Problem 2: I am observing high levels of cell death even at very low concentrations, or in my control cell line.
| Possible Cause | Suggested Solution |
| Off-target effects. | APE1 inhibitors can have off-target effects. To confirm that the observed cytotoxicity is due to APE1 inhibition, perform a mechanistic experiment. For example, measure the accumulation of apurinic/apyrimidinic (AP) sites in the DNA using an Aldehyde Reactive Probe (ARP) assay. APE1 inhibition should lead to a dose-dependent increase in AP sites. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.1%). Run a solvent-only control. |
| High sensitivity of the cell line. | Your cell line may be particularly sensitive. Lower the concentration range in your dose-response experiments to more accurately determine the IC50. |
Problem 3: My Western blot for APE1 is not working correctly.
| Possible Cause | Suggested Solution |
| Poor antibody quality. | Use a validated antibody specific for APE1. Check the manufacturer's datasheet for recommended applications and dilutions. Include a positive control (e.g., a cell lysate known to express APE1, like HeLa) and a negative control. |
| Incorrect protein concentration. | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg per lane). Perform a protein quantification assay (e.g., BCA) on your lysates before loading. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Inappropriate lysis buffer. | Use a lysis buffer containing protease inhibitors to prevent protein degradation. RIPA or a similar buffer is generally effective. |
Data Presentation
Table 1: Inhibitory Concentrations of APE1 Endonuclease Inhibitors in NSCLC Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Notes |
| A549 | NSCLC | NO. 0449-0145 | 0.1068 | Significantly inhibited cell survival.[2] |
| NCI-H460 | NSCLC | NO. 0449-0145 | Not specified | Significantly inhibited cell survival.[2] |
| NCI-H1299 | NSCLC | NO. 0449-0145 | Not specified | Significantly inhibited cell survival.[2] |
Experimental Protocols & Visualizations
APE1 Signaling Pathway and Inhibition
The Base Excision Repair (BER) pathway is essential for correcting single-base DNA damage. APE1 plays a pivotal role by incising the DNA backbone at abasic sites, a critical step for subsequent repair. This compound blocks this incision, leading to the accumulation of cytotoxic lesions.
General Experimental Workflow
This workflow outlines the key steps for evaluating the efficacy of this compound in your cell culture model.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues encountered during your experiments.
Detailed Methodologies
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding:
-
Culture A549, H1299, or H460 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count cells using a hemocytometer and determine viability with Trypan Blue.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in culture medium for each desired concentration (e.g., serial dilutions from 20 µM down to 0.02 µM).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the 2X this compound dilutions to the respective wells (this will result in a 1X final concentration). Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Four hours before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Reading:
-
After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the "medium-only" wells.
-
Calculate cell viability as a percentage relative to the "vehicle-only" control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
-
Western Blot for APE1 Expression
This protocol allows for the detection of APE1 protein levels in cell lysates.
-
Sample Preparation (Cell Lysis):
-
Culture and treat cells with this compound as required for your experiment in 6-well plates or 10-cm dishes.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel (e.g., 12%) along with a protein molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against APE1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
AP Site Quantification Assay
This assay measures the accumulation of abasic sites in genomic DNA, a direct marker of APE1 endonuclease inhibition. This protocol is based on the use of an Aldehyde Reactive Probe (ARP).
-
Cell Treatment and DNA Isolation:
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 6-24 hours). Include a positive control (e.g., treatment with an alkylating agent like MMS) and an untreated control.
-
Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.
-
-
ARP Labeling of AP Sites:
-
In a microcentrifuge tube, mix 5 µg of genomic DNA with an ARP solution (commercially available, often biotin-conjugated) according to the manufacturer's protocol.
-
Incubate at 37°C for 1 hour to allow the ARP to react with the aldehyde groups present at AP sites.
-
-
DNA Purification:
-
Purify the ARP-labeled DNA from the unreacted probe. This can be done via ethanol precipitation or using a DNA purification column.
-
Resuspend the purified, ARP-labeled DNA in TE buffer.
-
-
Quantification (ELISA-like format):
-
Use a DNA high-binding 96-well plate.
-
Add 50 µL of the ARP-labeled DNA samples (e.g., at 1 µg/mL) to the wells. Include a standard curve using DNA with a known number of AP sites.
-
Add 50 µL of a DNA binding solution and incubate to allow DNA to bind to the plate.
-
Wash the wells to remove unbound DNA.
-
Add a streptavidin-HRP conjugate and incubate to allow binding to the biotin-tagged ARP on the DNA.
-
Wash the wells thoroughly.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Use the standard curve to calculate the number of AP sites per 10⁵ base pairs for each sample.
-
Compare the levels of AP sites in treated versus untreated cells to determine the effect of this compound.
-
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APE1 overexpression is associated with cisplatin resistance in non-small cell lung cancer and targeted inhibition of APE1 enhances the activity of cisplatin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting APE1-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the APE1 inhibitor, APE1-IN-1. The focus of this guide is to address challenges related to the compound's insolubility in aqueous solutions during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling of this compound, particularly concerning its solubility.
Issue 1: Precipitate Forms When Diluting a DMSO Stock of this compound into Aqueous Buffer (e.g., PBS, Cell Culture Media).
-
Possible Cause: The aqueous solubility of this compound is low, and the direct dilution from a high-concentration DMSO stock into an aqueous environment can cause the compound to crash out of solution. A similar APE1 inhibitor, ML199, has a reported aqueous solubility of 51.6 μM in PBS (pH 7.4), suggesting this compound's solubility is also in the low micromolar range. Another related inhibitor, CRT0044876, is reported to be practically insoluble in water.
-
Solutions:
-
Serial Dilutions: Instead of a single-step dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual decrease in the concentration of the organic solvent can help maintain the solubility of this compound.
-
Intermediate Dilution in DMSO: Before the final dilution in your aqueous buffer, create an intermediate dilution of your this compound stock in DMSO. This lowers the starting concentration of the inhibitor in the organic solvent, which can prevent precipitation upon addition to the aqueous phase.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.
-
Use of Co-solvents (for in vivo or specific in vitro applications): For preparing higher concentration solutions, especially for in vivo studies, the use of co-solvents is often necessary. A supplier of this compound provides several formulations that include co-solvents like PEG300, Tween-80, and Cremophor EL to improve solubility.[1]
-
Sonication and Gentle Warming: If a precipitate is observed, gentle warming (e.g., to 37°C) and/or sonication can help to redissolve the compound.[1] However, be cautious with temperature-sensitive assays.
-
Issue 2: Inconsistent Results in Cell-Based Assays.
-
Possible Cause: Inconsistent results can stem from the precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the inhibitor than intended. The compound may also adsorb to plasticware.
-
Solutions:
-
Prepare Fresh Working Solutions: Prepare the final working solutions of this compound in cell culture medium immediately before adding them to the cells.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If a precipitate is visible, do not use the solution.
-
Assay in the Presence of Serum: For cell-based assays, preparing the final dilution in a medium containing a reduced serum concentration (e.g., 3% FBS) immediately before use has been reported for other APE1 inhibitors and may help to maintain solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). Commercial suppliers often provide the compound as a 10 mM solution in DMSO.
Q2: What is the aqueous solubility of this compound?
A2: While specific data for this compound is limited, based on a similar APE1 inhibitor (ML199), the aqueous solubility in PBS (pH 7.4) is estimated to be in the low micromolar range (around 51.6 μM). Another related inhibitor is reported as insoluble in water. Therefore, direct dissolution in aqueous buffers is not recommended.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: It is not recommended to prepare a stock solution of this compound directly in an aqueous buffer due to its low solubility, which will likely result in precipitation.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound and related compounds.
| Compound | Solvent/Buffer | Solubility | Notes |
| This compound | DMSO | ≥ 10 mM | Typically supplied as a 10 mM solution. |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.69 mM) | Clear solution; for in vivo use.[1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.69 mM) | Clear solution; for in vivo use.[1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.69 mM) | Clear solution; for in vivo use.[1] |
| ML199 (similar APE1 inhibitor) | PBS (pH 7.4) | 51.6 μM | Provides an estimate for aqueous solubility. |
| CRT0044876 (similar APE1 inhibitor) | Water | < 0.1 mg/mL | Indicates poor aqueous solubility. |
| CRT0044876 (similar APE1 inhibitor) | DMSO | 50 mg/mL (242.53 mM) | Highly soluble in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. For example, to prepare a 10 μM working solution:
-
First, dilute the 10 mM stock 1:100 in cell culture medium to make a 100 μM intermediate solution. To do this, add 2 μL of the 10 mM stock to 198 μL of pre-warmed medium.
-
Next, dilute the 100 μM intermediate solution 1:10 in cell culture medium to get the final 10 μM working solution. To do this, add 50 μL of the 100 μM solution to 450 μL of pre-warmed medium.
-
-
Vortex gently after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
-
Important: The final concentration of DMSO in the well should be kept below 0.5%. Calculate the final DMSO concentration for your highest inhibitor concentration to ensure it is within an acceptable range. For the example above, the final DMSO concentration would be 0.1%.
-
Visualizations
Caption: The dual roles of APE1 in Base Excision Repair and Redox Signaling.
References
How to minimize off-target effects of APE1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing APE1-IN-1, a representative inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). The following troubleshooting guides and Frequently Asked Questions (FAQs) address potential issues related to off-target effects and provide strategies to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular functions?
A1: this compound is a small molecule inhibitor designed to target Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as APEX1. APE1 is a critical multifunctional protein involved in two major cellular processes:
-
DNA Base Excision Repair (BER): APE1 is the primary enzyme responsible for recognizing and cleaving apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[1][2] This endonuclease activity is essential for maintaining genomic stability.[1][3]
-
Redox Signaling: APE1 also functions as a redox factor (Ref-1) that modulates the activity of numerous transcription factors, including NF-κB, AP-1, HIF-1α, and p53.[4][5][6][7] This function influences gene expression related to cell survival, proliferation, and inflammation.[1][6]
By inhibiting APE1, this compound can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation, making it a promising agent in oncology research.[1][8]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target, APE1.[9] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Inhibition of essential off-target proteins can cause cellular stress or death, which may be mistakenly attributed to the on-target effect.[9]
-
Lack of Translational Potential: Promising preclinical results may fail in clinical settings if the desired effect is linked to an off-target that has different consequences in a whole organism.[9]
Studies on other APE1 inhibitors have shown that they can exert effects even in cells lacking the APE1 protein, confirming the potential for off-target activity.[10][11]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: A multi-faceted approach is essential to differentiate between on-target and off-target effects. Key strategies include:
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock out or knock down the APEX1 gene.[9] If the phenotype observed with this compound is not replicated in the knockout/knockdown cells, it is likely an on-target effect.
-
Use of Structurally Different Inhibitors: Employing another APE1 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to APE1 inhibition and not a specific chemical property of this compound.[12]
-
Rescue Experiments: In APE1 knockout or knockdown cells, re-introducing a wild-type or mutant version of the APE1 protein can help pinpoint the specific function being affected. For example, expressing a version of APE1 that is resistant to this compound should rescue the on-target phenotype.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms that this compound binds to APE1 in intact cells by measuring changes in the thermal stability of the APE1 protein upon inhibitor binding.[9][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on minimizing off-target effects.
| Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity at Low Concentrations | Off-target effects of this compound may be causing cytotoxicity unrelated to APE1 inhibition. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired on-target effect.[9]2. Use a Negative Control: Include a structurally similar but inactive analog of this compound in your experiments to rule out effects from the chemical scaffold itself.[9]3. Assess Cell Viability with Multiple Methods: Use orthogonal assays (e.g., MTT, trypan blue, Annexin V staining) to confirm the nature and extent of cell death. |
| Inconsistent Results Across Different Cell Lines | The expression levels of APE1 or potential off-target proteins may vary between cell lines. | 1. Quantify APE1 Expression: Use Western blotting or qPCR to measure APE1 protein and mRNA levels in each cell line.2. Characterize Off-Target Expression: If known off-targets are identified, assess their expression levels in the cell lines being used.3. Normalize to On-Target Activity: Correlate the observed phenotypic effects with the level of APE1 inhibition in each cell line. |
| Phenotype Does Not Match Genetic Knockout/Knockdown | The observed phenotype with this compound is likely due to an off-target effect. | 1. Confirm Target Engagement: Use CETSA to verify that this compound is binding to APE1 in your cellular model.[9][12]2. Perform Proteome-Wide Profiling: Employ techniques like chemical proteomics or thermal proteome profiling to identify all cellular targets of this compound.[12]3. Re-evaluate Experimental Conclusions: If significant off-target effects are confirmed, the interpretation of the data may need to be revised. |
| Distinguishing Between Inhibition of DNA Repair and Redox Function | APE1 has two distinct functions, and the observed phenotype may result from the inhibition of one or both. | 1. Use Function-Specific Assays: Measure APE1's endonuclease activity (e.g., AP site cleavage assay) and redox activity (e.g., transcription factor DNA binding assay) separately in the presence of this compound.[3]2. Rescue with Function-Specific Mutants: In APE1-null cells, express APE1 mutants that are deficient in either the endonuclease or redox function to see which one rescues the phenotype.[13] |
Quantitative Data Summary
The following tables provide illustrative quantitative data for this compound. These values should be determined empirically for your specific experimental system.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| APE1 (Endonuclease) | 50 | FRET-based AP site cleavage |
| APE1 (Redox) | 250 | EMSA for NF-κB DNA binding |
| Off-Target Kinase 1 | >10,000 | Kinase activity assay |
| Off-Target Protease 2 | >10,000 | Protease activity assay |
Table 2: Cellular Activity of this compound in HCT116 Cells
| Parameter | EC50 (µM) | Assay Type |
| Inhibition of APE1 Endonuclease Activity | 0.5 | Cellular AP site cleavage assay |
| Sensitization to Temozolomide | 1.0 | Cell viability assay (MTT) |
| Target Engagement (CETSA) | 0.2 | Western blot for soluble APE1 |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to APE1 in intact cells.[12]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[12]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). The binding of this compound is expected to stabilize the APE1 protein, making it more resistant to thermal denaturation.[12]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[12]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble APE1 protein using Western blotting.[12]
-
Data Analysis: Plot the amount of soluble APE1 as a function of temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
-
2. Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of APE1 recapitulates the phenotype observed with this compound.[12]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the APEX1 gene into a Cas9 expression vector.[12]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells using an appropriate marker.[12]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[12]
-
Knockout Validation: Screen the clones for APE1 knockout by Western blotting and Sanger sequencing of the target locus.
-
Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with this compound. An on-target effect should be absent or significantly reduced in the knockout cells.
-
Visualizations
Caption: Dual functions of APE1 in DNA repair and redox signaling.
Caption: Workflow for validating on-target effects of this compound.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POTENT INHIBITION OF HUMAN AP ENDONUCLEASE 1 BY ARYLSTIBONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression [mdpi.com]
- 11. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of APE1-IN-1 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APE1-IN-1 and other APE1 inhibitors. Our goal is to help you improve the specificity of your cellular assays and obtain reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with APE1 inhibitors.
Issue 1: High background or false positives in fluorescence-based assays.
-
Potential Cause: Compound aggregation. Some APE1 inhibitors, such as CRT0044876, are known to form colloidal aggregates that can sequester the enzyme, leading to non-specific inhibition.[1][2]
-
Troubleshooting Steps:
-
Incorporate Detergent: Include a non-ionic detergent, such as 0.01% Triton X-100 or 0.05% Brij-35, in your assay buffer to disrupt aggregate formation.[1]
-
Dynamic Light Scattering (DLS): If available, use DLS to check for compound aggregation at the concentrations used in your assay.[2]
-
Counter-Screen: Test your compound in an assay with an unrelated enzyme to identify promiscuous inhibitors.
-
Issue 2: Inconsistent or lower-than-expected potency in cellular assays.
-
Potential Cause: Poor cell permeability or rapid metabolism of the inhibitor.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal target engagement.
-
Use Permeabilization Agents: For mechanistic studies in cell lysates, consider using a gentle permeabilization agent to ensure the inhibitor reaches its intracellular target.
-
LC-MS/MS Analysis: If possible, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the intracellular concentration of the inhibitor over time.
-
Issue 3: Apparent off-target effects or cytotoxicity in control cells.
-
Potential Cause: The inhibitor may have genuine off-target activities. Studies have shown that some APE1 inhibitors, including Compound 3 (structurally related to this compound) and the redox inhibitor APX2009, exhibit cytotoxic effects in APEX1 knockout cells, indicating that their effects are not solely dependent on APE1.[3][4][5]
-
Troubleshooting Steps:
-
APEX1 Knockout/Knockdown Cells: The gold standard for validating on-target activity is to test the inhibitor in cells where APE1 has been knocked out (using CRISPR/Cas9) or knocked down (using siRNA).[3][4][5] A truly specific inhibitor should have significantly reduced or no effect in these cells.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to APE1 in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Orthogonal Assays: Confirm your findings using different assay formats that measure distinct aspects of APE1 function (e.g., DNA incision vs. redox activity).
-
Dose-Response Analysis: Carefully analyze the dose-response curves. Off-target effects may manifest as a different slope or a biphasic curve.
-
Frequently Asked Questions (FAQs)
Q1: What are the known functions of APE1 that could be affected by an inhibitor?
A1: APE1 (also known as Ref-1) is a multifunctional protein with two primary roles:
-
DNA Repair: It possesses apurinic/apyrimidinic (AP) endonuclease activity, which is a critical step in the base excision repair (BER) pathway to correct DNA damage from oxidation and alkylation.[6] It also has 3'-5' exonuclease activity.
-
Redox Signaling: APE1 modulates the activity of numerous transcription factors, including NF-κB, HIF-1α, and STAT3, by maintaining them in a reduced, active state. This redox function influences gene expression related to cell survival, proliferation, and stress responses.[6]
Q2: How can I be sure that the observed phenotype is due to inhibition of APE1's endonuclease activity and not its redox function?
A2: This is a critical question. It is important to use inhibitors with known selectivity for one function over the other. For example, APX3330 is an inhibitor that specifically targets the redox function of APE1 without affecting its DNA repair role.[7] To further dissect the mechanism, you can use assays that specifically measure either the endonuclease activity (e.g., a DNA incision assay) or the redox activity (e.g., an electrophoretic mobility shift assay (EMSA) to assess transcription factor binding).
Q3: What are some key controls to include in my experiments?
A3:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO).
-
Positive Control: A well-characterized APE1 inhibitor with a known mechanism of action.
-
Negative Control: A structurally similar but inactive compound, if available.
-
APEX1 Knockout/Knockdown Cells: As mentioned in the troubleshooting guide, these are essential for confirming on-target effects.[3][4][5]
Q4: Can this compound be used in animal models?
A4: this compound has been reported to be a blood-brain barrier penetrant compound and has shown favorable pharmacokinetic properties in mice. It has been shown to potentiate the cytotoxicity of alkylating agents like temozolomide in cancer cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of several common APE1 inhibitors. Note that values can vary depending on the assay conditions.
| Inhibitor | Target | Assay Type | IC50 (µM) | Off-Target Effects Noted |
| This compound (MLS000552981) | APE1 Endonuclease | qHTS Assay | 2 | Yes, cytotoxic in APEX1 KO cells |
| This compound (MLS000552981) | APE1 Endonuclease | Radiotracer Incision Assay | 12 | Yes, cytotoxic in APEX1 KO cells |
| CRT0044876 | APE1 Endonuclease | Fluorescence-based Incision Assay | 3 | Yes, forms aggregates, off-target effects |
| APX3330 | APE1 Redox Function | - | - | Selective for redox function |
Experimental Protocols
Protocol 1: APE1 Fluorescence-Based DNA Incision Assay
This protocol is for measuring the endonuclease activity of APE1 using a fluorogenic substrate.
Materials:
-
Recombinant human APE1 protein
-
This compound or other test inhibitor
-
Fluorescently labeled DNA substrate (e.g., a 25-mer oligonucleotide with a 5'-FAM and a 3'-DABCYL quencher, containing a central tetrahydrofuran (THF) abasic site mimic)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100
-
Black, 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant APE1 to the desired concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Dilute the fluorescent DNA substrate to the working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the this compound serial dilutions or vehicle control.
-
Add 20 µL of the diluted APE1 protein to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the fluorescent DNA substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for APE1 Target Engagement
This protocol confirms the direct binding of an inhibitor to APE1 in intact cells.
Materials:
-
Cultured cells expressing APE1
-
This compound or other test inhibitor
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and anti-APE1 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble APE1 in each sample by Western blotting using an anti-APE1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble APE1 against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Resistance to APE1-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to APE1-IN-1 and other APE1 inhibitors in cancer cell lines.
Troubleshooting Guides
This section offers step-by-step guidance to identify and address common issues related to APE1 inhibitor resistance.
Issue 1: Cancer cell line shows unexpected resistance to this compound.
Possible Cause 1: High Intrinsic APE1 Expression
-
How to Diagnose:
-
Western Blotting: Compare the APE1 protein levels in your resistant cell line to a panel of sensitive cell lines. Overexpression of APE1 is a common mechanism of resistance.[1][2][3]
-
qRT-PCR: Analyze APE1 mRNA levels to determine if overexpression is occurring at the transcriptional level.[1]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Assess APE1 protein expression and localization within the cells.
-
-
Suggested Solution:
-
Increase Inhibitor Concentration: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Higher concentrations may be required to inhibit the elevated levels of APE1.
-
Combination Therapy: Combine this compound with other anti-cancer agents. Preclinical studies show that APE1 inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy (e.g., cisplatin, temozolomide) and radiation therapy.[4][5][6]
-
Possible Cause 2: Altered Subcellular Localization of APE1
-
How to Diagnose:
-
Cell Fractionation followed by Western Blotting: Separate nuclear, cytoplasmic, and mitochondrial fractions of your cell lysate and probe for APE1. Increased cytoplasmic or mitochondrial APE1 has been associated with resistance.[1][7][8]
-
Immunofluorescence (IF) Microscopy: Visualize the subcellular localization of APE1. A shift from predominantly nuclear to cytoplasmic or mitochondrial staining can indicate a resistance mechanism.[1][7]
-
-
Suggested Solution:
-
Investigate Upstream Signaling: Explore pathways that may influence APE1 localization. For instance, the interaction with NPM1 can affect APE1's shuttling between the nucleolus and nucleoplasm.[5]
-
Targeting Mitochondrial APE1: If resistance is linked to mitochondrial APE1, consider strategies that increase mitochondrial reactive oxygen species (ROS), as mitochondrial APE1 has been shown to promote cisplatin resistance by downregulating ROS.[8]
-
Possible Cause 3: Upregulation of Compensatory DNA Repair Pathways
-
How to Diagnose:
-
Gene Expression Analysis: Use qRT-PCR or RNA-Seq to analyze the expression of genes involved in other DNA repair pathways, such as nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ).
-
Functional Assays: Assess the activity of other DNA repair pathways using established methods (e.g., comet assay to measure overall DNA damage and repair).
-
-
Suggested Solution:
-
Combination with Other DNA Repair Inhibitors: Consider co-treatment with inhibitors of other key DNA repair proteins, such as PARP inhibitors, especially in cells with deficiencies in DSB repair (e.g., BRCA mutations).[9]
-
Possible Cause 4: Mutations in the APE1 Gene (APEX1)
-
How to Diagnose:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the APEX1 gene in your resistant cell line to identify any mutations that could alter the inhibitor binding site or protein function.
-
-
Suggested Solution:
-
Utilize a Different Class of APE1 Inhibitor: If a mutation affects the binding of this compound, an inhibitor with a different mechanism of action or binding site may still be effective. Consider inhibitors that target the redox function of APE1 if you are currently using one that targets the endonuclease activity, or vice-versa.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that primarily targets the AP (apurinic/apyrimidinic) endonuclease activity of APE1.[4][11] This enzymatic activity is a critical step in the base excision repair (BER) pathway, which is responsible for repairing a wide range of DNA base lesions.[4][5][12] By inhibiting APE1's endonuclease function, this compound leads to an accumulation of unrepaired AP sites in the DNA, which can stall replication and transcription, ultimately leading to cell death.[4][9]
Q2: How can I confirm that this compound is effectively inhibiting APE1 in my cells?
You can assess the target engagement and downstream effects of this compound through several methods:
-
AP Site Accumulation Assay: Treatment with an effective APE1 inhibitor should lead to an increase in the number of AP sites in the genomic DNA. This can be quantified using commercially available kits.[9]
-
APE1 Endonuclease Activity Assay: You can measure the APE1 endonuclease activity in cell extracts treated with the inhibitor using a fluorescently labeled DNA substrate.[13] A decrease in activity would indicate successful inhibition.
-
Comet Assay (Single-Cell Gel Electrophoresis): This assay can be used to measure DNA strand breaks. Inhibition of APE1 can lead to an increase in DNA strand breaks, which would be visible as a "comet tail."
-
Western Blot for Downstream Markers: Inhibition of APE1 can lead to the activation of DNA damage response pathways. You can perform Western blotting for markers such as phosphorylated H2AX (γH2AX) and p53.[14]
Q3: My cells are resistant to an APE1 endonuclease inhibitor. Should I try an APE1 redox inhibitor instead?
Yes, this is a valid strategy. APE1 has a dual function: DNA repair (endonuclease activity) and redox signaling.[5][12][15] These two functions are executed by different domains of the protein.[5] Therefore, if resistance has developed to an inhibitor targeting the endonuclease active site, an inhibitor targeting the redox function (like APX3330) might still be effective.[1][13] The redox function of APE1 is crucial for activating various transcription factors involved in cancer cell survival and proliferation, such as NF-κB, HIF-1α, and STAT3.[12][13][16]
Q4: What are some potential off-target effects of APE1 inhibitors that I should be aware of?
While many APE1 inhibitors are designed for specificity, off-target effects can occur. Some studies have shown that certain APE1 inhibitors can induce cell death even in APE1-knockout cells, suggesting the existence of off-target effects.[17][18] It is crucial to include proper controls in your experiments, such as using APE1-knockout or knockdown cell lines, to confirm that the observed phenotype is indeed due to the inhibition of APE1.
Q5: Are there any known biomarkers that can predict sensitivity or resistance to APE1 inhibitors?
High levels of APE1 expression in tumors are often associated with resistance to chemotherapy and radiation and may predict a greater reliance on the APE1 pathway for survival, potentially indicating sensitivity to APE1 inhibitors.[1][2][16] Additionally, the subcellular localization of APE1 (e.g., high cytoplasmic or mitochondrial levels) has been linked to resistance.[1][7][8] The p53 status of the cell may also influence the response to APE1 endonuclease inhibitors, with some studies suggesting a p53-dependent effect on cell metabolism and sensitization to genotoxic treatment.[14]
Quantitative Data Summary
Table 1: IC50 Values of Select APE1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| APE1 Inhibitor III | HeLa | Cervical Cancer | ~20 | [13] |
| APX3330 | Various | Pancreatic Cancer | 50-75 (proliferation) | [13] |
| NO. 0449-0145 | A549 | Non-Small Cell Lung Cancer | Not specified | [10] |
| Lucanthone | MDA-MB-231 | Breast Cancer | Not specified (enhances TMZ) | [6] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Key Experimental Protocols
1. APE1 Endonuclease Activity Assay (Fluorescence-Based)
-
Principle: This assay measures the cleavage of a fluorescently labeled oligonucleotide substrate containing an AP site mimic (e.g., tetrahydrofuran, THF). Cleavage by APE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Materials:
-
Cell lysate or purified APE1 protein
-
Fluorescently labeled oligonucleotide substrate (e.g., 5'-(6-FAM)-GAATCC-(THF)-CCATACGTATTATATCCAATTCC-3' and its complementary strand with a quencher)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
This compound or other inhibitors
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of your APE1 inhibitor.
-
In a 96-well plate, add the cell lysate or purified APE1 to the assay buffer.
-
Add the inhibitor at various concentrations and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the reaction by adding the fluorescent DNA substrate.
-
Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths for your fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: This method assesses the binding of a ligand (inhibitor) to its target protein in intact cells by measuring the increased thermal stability of the protein-ligand complex.
-
Materials:
-
Cultured cancer cells
-
This compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-APE1 antibody
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble APE1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Signaling Pathways and Workflows
Caption: APE1's dual roles in DNA repair and redox signaling, and points of inhibitor intervention.
Caption: A logical workflow for diagnosing and addressing this compound resistance in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Apurinic endonuclease 1 promotes the cisplatin resistance of lung cancer cells by inducing Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial APE1 promotes cisplatin resistance by downregulating ROS in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of APE1-endonuclease activity affects cell metabolism in colon cancer cells via a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sbyireview.com [sbyireview.com]
Refining APE1-IN-1 treatment protocols for enhanced synergy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing APE1-IN-1 in their experiments. Our goal is to facilitate the successful application of this inhibitor and enhance the synergistic effects in combination treatments.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and what is its mechanism of action? this compound is a potent, blood-brain barrier-penetrant inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).[1] Its primary mechanism is the inhibition of the APE1 endonuclease activity, which is a critical step in the DNA base excision repair (BER) pathway.[2] By blocking APE1, the inhibitor prevents the repair of abasic sites in DNA, leading to an accumulation of DNA damage, which can trigger cell death.[2] This makes cancer cells, often heavily reliant on DNA repair mechanisms, more susceptible to DNA-damaging agents.[2]
-
What are the key functions of the APE1 protein? APE1 (also known as Ref-1) is a multifunctional protein with two primary roles.[3][4] Its main function is as an AP endonuclease in the BER pathway, repairing single-strand breaks and abasic sites in the DNA.[3] Secondly, it functions as a redox factor, regulating the activity of various transcription factors involved in cancer progression, such as AP-1, NF-κB, HIF-1α, and STAT3.[3][4]
-
What is the rationale for targeting APE1 in cancer therapy? APE1 is often overexpressed in various cancers, and elevated levels are associated with resistance to chemotherapy and poor prognosis.[3] By inhibiting APE1, cancer cells can be sensitized to DNA-damaging chemotherapeutic agents and radiation.[2][3]
Experimental Design
-
What is a typical effective concentration for this compound? this compound has a reported IC50 of 2 µM in a quantitative high-throughput screening (qHTS) assay and 12 µM in a radiotracer incision assay.[1] In cell-based assays, it has been shown to be active at concentrations ranging from 5 to 30 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
With which therapeutic agents has this compound shown synergistic effects? this compound has been demonstrated to potentiate the cytotoxic effects of alkylating agents such as Methylmethane sulfonate (MMS) and Temozolomide (TMZ).[1] The principle of synergy relies on the dual action of inducing DNA damage with an alkylating agent while simultaneously preventing its repair by inhibiting APE1.
-
How can I assess the synergistic effect of this compound with another drug? The Combination Index (CI) is a common metric used to quantify drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 implies antagonism.[5][6][7] The Chou-Talalay method is a widely used approach to calculate the CI.[6]
Handling and Storage
-
How should I dissolve and store this compound? For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, specific formulation protocols are available, such as using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] It is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Inhibitor degradation: Improper storage or handling of this compound. | Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Cell line resistance: The cell line used may have low dependence on the APE1 pathway or possess compensatory DNA repair mechanisms. | Screen a panel of cell lines to identify those most sensitive to APE1 inhibition. Consider using cell lines known to have high levels of endogenous DNA damage or deficiencies in other DNA repair pathways. | |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. | |
| High background in Western blot for APE1 | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Increase the number of washes. Optimize the antibody dilution. Use a different blocking buffer (e.g., 5% BSA instead of non-fat milk). |
| Insufficient blocking: The membrane was not blocked for a sufficient amount of time. | Increase the blocking time to at least 1 hour at room temperature. | |
| Difficulty in achieving synergy with combination treatment | Inappropriate drug ratio: The ratio of this compound to the synergistic agent may not be optimal. | Perform a matrix of dose-response experiments with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| Timing of drug administration: The sequence and timing of drug addition may influence the synergistic outcome. | Experiment with different administration schedules, such as pre-treating with this compound before adding the DNA-damaging agent, or simultaneous administration. | |
| Precipitation of this compound in culture medium | Poor solubility: The concentration of this compound may exceed its solubility limit in the final culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). If precipitation persists, consider using a different formulation or the aid of sonication for dissolution as per the manufacturer's guidelines.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 Value |
| Quantitative High-Throughput Screening (qHTS) | 2 µM |
| Radiotracer Incision Assay (RIA) | 12 µM |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for assessing the cytotoxic effects of this compound alone or in combination with a synergistic agent.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Synergistic agent (e.g., Temozolomide)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[3][8] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Combination Treatment: Prepare a matrix of drug concentrations for both this compound and the synergistic agent. Add the drug combinations to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours, or for a duration appropriate for the cell line and drugs being tested.
-
MTS Assay: Add 20 µL of MTS reagent to each well.[8] Incubate for 1-4 hours at 37°C, or until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blot for APE1 Expression
This protocol is for determining the expression levels of the APE1 protein in cells.
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against APE1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel.[9] Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary APE1 antibody diluted in blocking buffer overnight at 4°C with gentle rocking.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described in step 7.[9]
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[9]
Visualizations
Caption: APE1's role in the Base Excision Repair pathway and its inhibition by this compound.
Caption: Workflow for assessing the synergy between this compound and another therapeutic agent.
Caption: A logical approach to troubleshooting the lack of observed synergy in combination treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific Inhibition of the Redox Activity of Ape1/Ref-1 by E3330 Blocks Tnf-Α-Induced Activation of Il-8 Production in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbyireview.com [sbyireview.com]
- 5. Computational frameworks transform antagonism to synergy in optimizing combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APE1 and NPM1 protect cancer cells from platinum compounds cytotoxicity and their expression pattern has a prognostic value in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
Addressing APE1-IN-1 instability in long-term experiments
Welcome to the technical support center for APE1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of this compound during long-term experiments. Here you will find troubleshooting guides and frequently asked questions to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in stock solutions?
A1: Based on commercially available information, stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: Are there published data on the half-life of this compound in cell culture media?
A2: Currently, there is no publicly available data specifying the half-life of this compound in various cell culture media. The stability of a small molecule in media can be influenced by several factors, including temperature, pH, serum concentration, and the presence of cellular enzymes. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q3: How often should I replace the media containing this compound in my long-term experiment?
A3: The frequency of media replacement will depend on the stability of this compound in your specific cell culture system. For experiments extending beyond 24 hours, it is crucial to establish a media replacement schedule based on the experimentally determined half-life of the compound. A general starting point for many small molecules is to replace the media with a freshly prepared inhibitor every 48-72 hours. However, this should be optimized for your specific cell line and experimental duration.
Q4: What are the primary factors that can contribute to the degradation of this compound in cell culture?
A4: Several factors can lead to the degradation of small molecule inhibitors like this compound in cell culture. These include:
-
Hydrolysis: The aqueous environment of the cell culture media can lead to the hydrolytic degradation of the compound.
-
Metabolism by cells: Cellular enzymes can metabolize the inhibitor into inactive forms.
-
Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates, reducing its effective concentration in the media.
-
Reaction with media components: Certain components in the media, such as amino acids or vitamins, could potentially react with the inhibitor.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
Issue 1: Diminishing or inconsistent biological effect of this compound over time.
-
Possible Cause: This is a strong indicator of compound instability in the cell culture medium, leading to a decrease in the effective concentration of the active inhibitor.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform an experiment to determine the stability of this compound in your cell culture medium (with and without cells) over the intended duration of your experiment. A detailed protocol for this is provided below.
-
Increase Media and Inhibitor Replenishment Frequency: Based on the stability data, increase the frequency of media changes with freshly prepared this compound to maintain a more consistent effective concentration.
-
Optimize Inhibitor Concentration: If the inhibitor is rapidly degrading, you may need to start with a higher initial concentration to compensate for the loss over time. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Use Low-Binding Plates: To mitigate the issue of the compound adsorbing to plasticware, consider using low-protein-binding cell culture plates.[1]
-
Issue 2: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent compound stability or handling can lead to high variability. This can be due to variations in media change timing, inhibitor preparation, or storage.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental steps, including inhibitor preparation, media changes, and cell handling, are performed consistently across all replicates.
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions of this compound. Prepare fresh stock solutions from powder and create single-use aliquots to minimize variability from freeze-thaw cycles.
-
Validate Analytical Methods: If you are quantifying the effects of the inhibitor using analytical techniques, ensure that your methods are validated for linearity, precision, and accuracy.[2]
-
Quantitative Data Summary
The following table summarizes the known information and recommended starting points for working with this compound.
| Parameter | Value/Recommendation | Source |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | Commercial Supplier |
| Recommended Solvent | DMSO | Commercial Supplier |
| Starting Concentration for Cell-Based Assays | 5 - 30 µM (as a starting point for optimization) | Published Studies |
| Recommended Media Change Frequency | Every 48-72 hours (must be optimized) | General Guideline |
Experimental Protocols
Protocol: Determination of this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a framework for determining the stability of this compound in your specific experimental setup.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum)
-
24-well cell culture plates (low-binding plates recommended)[1]
-
Sterile, low-binding microcentrifuge tubes
-
Acetonitrile (HPLC grade), chilled
-
Internal standard (a stable molecule with similar chemical properties to this compound, if available)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions:
-
In your cell culture medium (e.g., with 10% FBS), prepare a working solution of this compound at your desired final concentration (e.g., 10 µM).
-
Prepare a parallel working solution in cell culture medium without serum.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the this compound working solution to triplicate wells for each condition (with and without serum).
-
If assessing metabolic stability, seed another set of triplicate wells with your cells and allow them to adhere. Then, replace the medium with 1 mL of the this compound working solution.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect a 100 µL aliquot from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.[1]
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated HPLC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining compound against time to determine the stability profile and calculate the half-life (t₁/₂) of this compound under each condition.
-
Signaling Pathways and Experimental Workflows
APE1 Signaling Pathways
APE1 (also known as Ref-1) is a multifunctional protein with key roles in both DNA base excision repair (BER) and redox signaling.[3]
Diagram 1: APE1 in Base Excision Repair (BER)
Caption: The role of APE1 in the Base Excision Repair (BER) pathway.
Diagram 2: APE1 (Ref-1) in Redox Signaling
Caption: The function of APE1 as a redox effector (Ref-1) in activating transcription factors.
Diagram 3: Experimental Workflow for this compound Stability Assessment
References
Best practices for APE1-IN-1 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling the APE1 inhibitor, APE1-IN-1. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored as a solid or in a DMSO stock solution at low temperatures. Adherence to these storage conditions is critical to prevent degradation and ensure experimental reproducibility.
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Once dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
3. What is the stability of this compound in stock solutions?
The stability of this compound stock solutions is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to 1 month.[1]
Troubleshooting Guide
Problem: I am observing precipitation of this compound when I add it to my aqueous cell culture medium.
-
Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may also be too high, causing the compound to precipitate when diluted into the aqueous medium.
-
Solution:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Ensure your final dilution does not exceed the tolerance of your specific cell line.
-
Use a gentle mixing technique: When diluting the DMSO stock solution into your aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing.
-
Consider alternative formulation: For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil can improve solubility.[1] For cell-based assays, if precipitation persists, you may need to optimize the final concentration of this compound.
-
Heating and Sonication: If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Problem: My experimental results with this compound are inconsistent between experiments.
-
Cause: Inconsistent results can stem from several factors, including compound degradation, variability in cell culture conditions, or issues with assay execution.
-
Solution:
-
Ensure proper storage and handling: Always store this compound as recommended and avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions in your experimental medium for each experiment.
-
Standardize cell culture conditions: Use cells of a consistent passage number, ensure similar cell density at the time of treatment, and maintain consistent incubation times.
-
Validate compound activity: Periodically check the activity of your this compound stock by performing a positive control experiment.
-
Consider off-target effects: Be aware that small molecule inhibitors can have off-target effects. Some studies suggest that the cytotoxicity of certain APE1 inhibitors may not be solely dependent on the presence of APE1.
-
Problem: I am not observing the expected potentiation of a DNA-damaging agent with this compound.
-
Cause: The lack of synergy could be due to insufficient inhibition of APE1, the specific mechanism of the DNA-damaging agent, or the cellular context.
-
Solution:
-
Confirm APE1 inhibition: You can assess the inhibition of APE1's endonuclease activity in your experimental system. This can be done by measuring the accumulation of abasic (AP) sites in DNA after treatment with a DNA-damaging agent in the presence and absence of this compound.
-
Optimize concentrations: The optimal concentration for synergy can vary. Perform a dose-matrix experiment with varying concentrations of both this compound and the DNA-damaging agent to identify the optimal combination. For example, synergy with methyl methanesulfonate and Temozolomide has been observed with this compound concentrations around 5-10 μM.[1]
-
Consider the DNA repair landscape of your cells: The efficacy of APE1 inhibition can be influenced by the status of other DNA repair pathways in your chosen cell line.
-
Data Presentation
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C or -80°C | General best practice |
| Stock Solution Storage (-80°C) | 6 months | [1] |
| Stock Solution Storage (-20°C) | 1 month | [1] |
| Recommended Solvent | DMSO | [1] |
| In Vitro Activity | Value |
| IC50 (qHTS assay) | 2 µM |
| IC50 (radiotracer incision assay) | 12 µM |
| HeLa cell cytotoxicity (50% reduction) | ~15 µM |
| Optimal synergy with MMS (0.4 mM) | ~5 µM |
| Optimal synergy with Temozolomide (1 mM) | ~10 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Base Excision Repair (BER) Pathway and Inhibition by this compound
Caption: Inhibition of the Base Excision Repair pathway by this compound.
Experimental Workflow for a Chemosensitization Assay
Caption: Workflow for assessing the chemosensitizing effect of this compound.
References
Technical Support Center: APE1-IN-1 Target Engagement Validation
Welcome to the technical support center for APE1-IN-1. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the validation of this compound target engagement in a cellular context.
Frequently Asked Questions (FAQs)
FAQ 1: How can I directly confirm that this compound is binding to APE1 inside my cells?
Answer:
The most robust method for confirming direct target engagement in cells is the Cellular Thermal Shift Assay (CETSA) . The principle behind CETSA is that when a ligand, such as this compound, binds to its target protein (APE1), it stabilizes the protein's structure. This stabilization results in an increase in the protein's melting temperature.[1][2] By heating cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) APE1, you can observe a shift in the melting curve in the presence of the inhibitor, which confirms engagement.[1][2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the workflow for performing CETSA to validate this compound engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary:
| Parameter | Recommended Value | Notes |
| Cell Density | 70-80% confluency | Ensures healthy, responsive cells. |
| This compound Concentration | 1 - 50 µM (Dose-response) | Start with a concentration 10-100x the biochemical IC50. |
| Vehicle Control | DMSO (same % as drug) | Essential for comparing melt curves. |
| Incubation Time | 1 - 2 hours at 37°C | Sufficient for compound to enter cells and bind. |
| Temperature Gradient | 40°C to 70°C in 2-3°C steps | Captures the full melting transition of APE1. |
| Heating Time | 3 minutes | Followed by immediate cooling on ice. |
| Centrifugation | 20,000 x g for 20 min at 4°C | To pellet aggregated proteins effectively.[1] |
| Primary Antibody | Anti-APE1/Ref-1 | Use a validated antibody for Western blotting. |
Troubleshooting CETSA
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | 1. Inhibitor not cell-permeable.2. Incorrect inhibitor concentration.3. APE1 is already highly stable. | 1. Confirm permeability with a functional assay (see FAQ 2).2. Perform a wider dose-response curve.3. Try a different cell line or use a different target engagement method. |
| High variability between replicates | 1. Inconsistent cell numbers.2. Uneven heating/cooling.3. Pipetting errors. | 1. Ensure accurate cell counting for each sample.2. Use a PCR cycler for precise temperature control.3. Use calibrated pipettes and be meticulous. |
| Weak APE1 signal on Western blot | 1. Low APE1 expression in the cell line.2. Inefficient cell lysis.3. Poor antibody quality. | 1. Choose a cell line with higher APE1 expression.2. Ensure complete lysis (e.g., multiple freeze-thaw cycles).3. Validate the antibody with positive controls. |
FAQ 2: How can I measure the functional consequences of this compound engagement in cells?
Answer:
APE1 has two primary functions that can be assessed: DNA repair (endonuclease activity) and redox signaling.[3][4][5] Validating that this compound inhibits one or both of these functions provides strong indirect evidence of target engagement.
A. Assessing Inhibition of APE1 Endonuclease (DNA Repair) Function
The endonuclease activity of APE1 is crucial for the base excision repair (BER) pathway, where it cleaves the DNA backbone at abasic (AP) sites.[6][7] You can measure the inhibition of this function by treating cells with this compound and then challenging them with a DNA-damaging agent that creates AP sites, such as methyl methanesulfonate (MMS) . Inhibition of APE1 will lead to an accumulation of unrepaired AP sites and increased cell death.
Experimental Protocol: DNA Damage Sensitization Assay
Caption: Workflow for a DNA damage sensitization assay.
Quantitative Data Summary:
| Parameter | Recommended Value | Notes |
| This compound Pre-treatment | 1-2 hours | Allows for target engagement before DNA damage induction. |
| MMS Concentration | Titrate for each cell line (e.g., 0.5-5 mM) | Aim for ~50% cell killing with MMS alone. |
| MMS Exposure | 1 hour | Followed by washing and replacement with fresh media. |
| Viability Assay | MTT, CellTiter-Glo, Crystal Violet | Choose a method suitable for your lab and cell type. |
B. Assessing Inhibition of APE1 Redox Function
APE1's redox function activates various transcription factors (TFs) like NF-κB, AP-1, and HIF-1α by reducing key cysteine residues, which allows them to bind to DNA.[8][9][10] Inhibition of this function can be measured using a reporter assay.
Experimental Protocol: NF-κB Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay.
Quantitative Data Summary:
| Parameter | Recommended Value | Notes |
| Reporter Plasmid | NF-κB-luciferase | Co-transfect with a control plasmid (e.g., Renilla) for normalization. |
| This compound Treatment | Varies by compound (e.g., 1-50 µM) | Treat cells after they have recovered from transfection. |
| Stimulant | TNFα (e.g., 10 ng/mL) | A potent and common activator of the NF-κB pathway. |
| Luciferase Assay System | Dual-Luciferase® Reporter Assay System | Allows for normalization of transfection efficiency. |
FAQ 3: My functional assays show an effect, but CETSA is negative. What does this mean?
Answer:
This scenario can be challenging but provides important information. Here are the most likely interpretations and troubleshooting steps:
-
Off-Target Effects: The primary concern is that this compound may be acting on a different protein (an "off-target") that produces the functional effect you are measuring. The negative CETSA result suggests a lack of direct, stable binding to APE1 under the assay conditions.
-
Weak or Transient Binding: The inhibitor might bind to APE1 too weakly or transiently to cause a significant thermal stabilization, even if it's sufficient to inhibit function.
-
Indirect Mechanism: The compound might not bind APE1 directly but could, for example, inhibit a protein that regulates APE1 activity or expression.
Troubleshooting Logic:
Caption: Logic diagram for troubleshooting conflicting results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Multifunctional DNA Repair and Redox Signaling Protein Ape1/Ref-1 in Cancer and Endothelial Cells: Small-Molecule Inhibition of the Redox Function of Ape1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1 upregulates MMP-14 via redox-sensitive ARF6-mediated recycling to promote cell invasion of esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AP Endonuclease 1: Biological updates and advances in activity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Mitigating APE1-IN-1-induced cellular stress artifacts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing APE1-IN-1, a hypothetical inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). To provide relevant and practical advice, this guide uses two well-characterized APE1 inhibitors as proxies: APX3330 , which primarily targets the redox signaling function of APE1, and CRT0044876 , which inhibits its DNA repair endonuclease activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: APE1 is a multifunctional protein with two primary roles:
-
DNA Base Excision Repair (BER): APE1 possesses endonuclease activity that cleaves the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. This is a critical step in the BER pathway, which repairs DNA damage from oxidation and alkylation.[1][2]
-
Redox Signaling: APE1, also known as Redox Effector Factor-1 (Ref-1), modulates the activity of numerous transcription factors involved in cancer progression, such as NF-κB, AP-1, HIF-1α, and STAT3, through a redox-dependent mechanism.[3][4]
The specific mechanism of this compound would depend on whether it is designed to inhibit the endonuclease activity (like CRT0044876) or the redox signaling function (like APX3330). Inhibition of the endonuclease activity is expected to lead to an accumulation of unrepaired DNA damage, sensitizing cancer cells to DNA-damaging agents.[5] Inhibition of the redox function can suppress cancer cell proliferation, angiogenesis, and inflammation.[6]
Q2: What are the potential off-target effects or cellular stress artifacts of this compound?
A2: Small molecule inhibitors can sometimes induce cellular stress or have off-target effects. For APE1 inhibitors, these may include:
-
Oxidative Stress: Altering the cellular redox balance could lead to an increase in reactive oxygen species (ROS).
-
DNA Damage: While inhibiting the DNA repair function of APE1 is the intended on-target effect for some inhibitors, this can lead to the accumulation of DNA lesions and trigger a DNA damage response (DDR), which can be a form of cellular stress.
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER can trigger the unfolded protein response (UPR).
-
Apoptosis: Excessive cellular stress can lead to programmed cell death.
-
Non-specific Inhibition: Some compounds may interact with other proteins or directly with DNA, leading to unintended biological consequences.[7] For instance, some reported APE1 inhibitors have been found to act via non-specific mechanisms.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound will be cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 value in your specific cell line. The table below provides a summary of reported IC50 values for our model APE1 inhibitors, APX3330 and CRT0044876, in various cancer cell lines.
Data Presentation: APE1 Inhibitor Potency
| Inhibitor | Target Function | Cell Line | Assay Type | IC50 Value | Reference |
| APX3330 | Redox Signaling | Pancreatic Cancer Cells (various) | Cell Viability | Not specified, effective at µM concentrations | [6] |
| Retinal Vascular Endothelial Cells | Angiogenesis Assay | Not specified, effective at µM concentrations | [8] | ||
| CRT0044876 | Endonuclease Activity | HeLa | APE1 Inhibition | ~3 µM | [9] |
| HT1080 | Cell Viability (with MMS) | Potentiates cytotoxicity at 200 µM | [10] | ||
| MDA-MB-231 | Cell Viability (with MMS) | Potentiates cytotoxicity | [10] |
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Off-target effects | 1. Perform control experiments with a structurally distinct APE1 inhibitor that targets the same function to see if the phenotype is consistent. 2. Use a lower, non-toxic concentration of this compound in combination with a DNA damaging agent (if targeting the repair function) to assess for synergistic effects rather than direct toxicity.[10] |
| Induction of excessive cellular stress | 1. Assess markers of apoptosis (e.g., Annexin V staining, caspase-3 cleavage) to confirm if cell death is occurring. 2. Measure markers of oxidative stress (e.g., ROS production) and DNA damage (e.g., γH2AX staining) to identify the source of stress. |
| Compound precipitation in media | 1. Visually inspect the culture media for any precipitate after adding this compound. 2. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%). |
Issue 2: Inconsistent or no observable effect of this compound.
| Possible Cause | Suggested Solution |
| Inhibitor degradation | 1. Use a fresh aliquot of the inhibitor from a properly stored stock. 2. Prepare fresh dilutions for each experiment. |
| Incorrect concentration | 1. Double-check all calculations and ensure proper calibration of pipettes. |
| Cell line is resistant | 1. Confirm APE1 expression in your cell line. 2. Consider that some cell lines may have redundant pathways that compensate for APE1 inhibition. |
Issue 3: High background is observed in cellular stress assays (e.g., immunofluorescence, comet assay).
| Possible Cause | Suggested Solution |
| Autofluorescence of the compound or cells | 1. Image an unstained sample treated with this compound to check for compound-specific fluorescence. 2. Include an unstained, untreated control to assess baseline cellular autofluorescence.[11] |
| Incomplete washing or blocking (Immunofluorescence) | 1. Increase the number and duration of wash steps.[12] 2. Optimize the blocking buffer and incubation time.[13] |
| Excessive DNA damage during sample preparation (Comet Assay) | 1. Handle cells gently during harvesting to minimize mechanical stress.[14] 2. Keep all solutions and slides cold to prevent enzymatic DNA damage.[14] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations. Include a positive control (e.g., H2O2).
-
Following treatment, remove the media and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in pre-warmed serum-free media to each well.
-
Incubate for 30 minutes at 37°C, protected from light.[1]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Assessment of DNA Damage by γH2AX Staining
Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the induction of DNA double-strand breaks. Immunofluorescence can be used to visualize and quantify γH2AX foci, which represent sites of DNA damage.
Procedure:
-
Seed cells on coverslips in a 12-well plate and allow them to adhere.
-
Treat cells with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2AX diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Mandatory Visualizations
Caption: APE1's dual roles in DNA repair and redox signaling.
Caption: Workflow for assessing this compound-induced cellular stress.
Caption: Troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to APE1 Inhibitors: Validating Mechanism of Action through Crystallography
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APE1-IN-1 with other known Apurinic/Apyrimidinic Endonuclease 1 (APE1) inhibitors. We delve into the experimental data validating their mechanisms of action, with a focus on crystallographic evidence.
APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Its inhibition is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents. This guide will compare this compound, a potent inhibitor, with other notable APE1 inhibitors, CRT0044876 and E3330, highlighting their distinct mechanisms of action. While crystallographic data for this compound is not currently available, we will leverage the crystal structure of APE1 in complex with an analog of CRT0044876 to provide structural insights into its inhibitory mechanism.
Performance Comparison of APE1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Target | IC50 | Mechanism of Action | Crystallography Data |
| This compound | APE1 Endonuclease Activity | 2 µM (qHTS assay); 12 µM (radiotracer incision assay)[1] | Direct inhibition of APE1's endonuclease activity. | Not available. |
| CRT0044876 | APE1 Endonuclease, 3'-phosphodiesterase, and 3'-phosphatase activities | ~3 µM[2][3] | Competitive inhibitor binding to the APE1 active site.[4] | Crystal structure of APE1 with a similar compound, 5-nitroindole-2-carboxylic acid, is available.[5] |
| E3330 | APE1 Redox Activity | 50 µM for redox inhibition; >100 µM for endonuclease inhibition[6][7] | Specific inhibitor of APE1's redox function, with minimal impact on its DNA repair activity at lower concentrations.[6][7] | Not available. |
Validated Mechanism of Action: Insights from Crystallography
While a crystal structure of APE1 with this compound has not been reported, the structure of APE1 in complex with 5-nitroindole-2-carboxylic acid, a close analog of the inhibitor CRT0044876, provides a valuable model for understanding the mechanism of this class of inhibitors.
The crystallographic data reveals that these indole-based inhibitors bind to a pocket adjacent to the active site of APE1. This binding interferes with the proper positioning of the DNA substrate, thereby preventing the endonuclease activity of the enzyme.
In contrast, E3330 inhibits the redox function of APE1, which is distinct from its DNA repair activity. This redox function is involved in regulating the activity of various transcription factors. E3330 does not directly compete for the DNA binding site but rather modulates the redox state of key cysteine residues in APE1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantitative High-Throughput Screening (qHTS) Assay
This fluorescence-based assay is used to measure the endonuclease activity of APE1.
-
Principle: A dual-labeled DNA oligonucleotide substrate is used, containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the AP site by APE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol:
-
Reactions are set up in a 1536-well plate format.
-
APE1 enzyme (final concentration ~0.75 nM) is dispensed into the wells.[4]
-
Test compounds (including this compound) are added at various concentrations.
-
The reaction is initiated by the addition of the DNA substrate (final concentration ~50 nM).[4]
-
Fluorescence is measured kinetically over time using a plate reader.
-
The rate of increase in fluorescence is proportional to APE1 activity. IC50 values are calculated from the dose-response curves.
-
Radiotracer Incision Assay
This gel-based assay provides a direct measure of APE1's DNA cleavage activity.
-
Principle: A radioactively labeled DNA substrate containing an AP site is incubated with APE1. The cleavage of the substrate results in a smaller, radiolabeled DNA fragment, which can be separated from the intact substrate by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Protocol:
-
A 34-mer double-stranded DNA oligonucleotide containing a central AP site is 5'-end-labeled with 32P.[4]
-
APE1 enzyme is incubated with the test inhibitor at various concentrations.[4]
-
The radiolabeled DNA substrate is added to initiate the reaction.
-
The reaction is stopped, and the DNA is denatured.
-
The products are resolved by denaturing PAGE.
-
The gel is exposed to a phosphor screen, and the amount of cleaved product is quantified to determine APE1 activity and the inhibitor's IC50.
-
Cellular Cytotoxicity Assay
This assay determines the effect of the inhibitor on cell viability, both alone and in combination with DNA-damaging agents.
-
Principle: Cancer cell lines (e.g., HeLa) are treated with the APE1 inhibitor, a DNA-damaging agent (like methyl methanesulfonate - MMS, or temozolomide - TMZ), or a combination of both. Cell viability is then assessed using a colorimetric assay such as MTS or by clonogenic survival assays.[8]
-
Protocol (MTS Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a dilution series of the inhibitor, the DNA-damaging agent, or a combination.
-
After a set incubation period (e.g., 24-72 hours), the MTS reagent is added to the wells.
-
The absorbance is read on a plate reader, which is proportional to the number of viable cells.
-
The potentiation of cytotoxicity is determined by comparing the viability of cells treated with the combination versus the single agents.
-
Conclusion
This compound is a potent inhibitor of APE1's endonuclease activity. While direct crystallographic validation of its binding mode is pending, its mechanism is likely similar to that of CRT0044876, involving binding to a pocket that allosterically inhibits the active site. This contrasts with inhibitors like E3330, which target the distinct redox function of APE1. The experimental protocols provided herein offer a basis for the continued investigation and comparison of these and other novel APE1 inhibitors, which hold significant promise for advancing cancer therapy.
References
- 1. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of apurinic/apyrimidinic endonuclease I's redox activity revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of APE1 Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in cellular homeostasis, playing a dual role in DNA base excision repair (BER) and the redox regulation of transcription factors. Its upregulation in various cancers and contribution to inflammatory diseases have made it a compelling therapeutic target. This guide provides a comparative analysis of the in vivo therapeutic potential of representative APE1 inhibitors, focusing on both its endonuclease and redox functionalities. As specific data for a compound designated "APE1-IN-1" is not publicly available, this document will compare two well-characterized inhibitors: APX3330 (E3330) , a redox function inhibitor that has undergone clinical trials, and AR03 , an inhibitor of the APE1 endonuclease activity.
Comparative Analysis of APE1 Inhibitors
This section provides a quantitative comparison of the in vivo performance of APX3330 and AR03, summarizing key efficacy and safety findings from preclinical and clinical studies.
| Parameter | APX3330 (Redox Inhibitor) | AR03 (Endonuclease Inhibitor) |
| Mechanism of Action | Inhibits the redox signaling function of APE1, thereby downregulating transcription factors like NF-κB, HIF-1α, and STAT3.[1][2][3][4][5] | Inhibits the AP endonuclease activity of APE1, blocking its role in the DNA base excision repair pathway.[6][7] |
| Therapeutic Indications | Cancer (Pancreatic, Bladder), Diabetic Retinopathy, Age-Related Macular Degeneration.[2][3][4][8][9] | Glioblastoma and other cancers, often in combination with DNA damaging agents.[6][7] |
| In Vivo Efficacy | Pancreatic Cancer: Demonstrated tumor growth reduction in animal models.[3] Diabetic Retinopathy: Phase 2 clinical trial (ZETA-1) showed a statistically significant reduction in disease progression at 24 weeks. No APX3330-treated patients had a binocular ≥ 3-step worsening of DRSS from baseline compared to 16% for placebo (p=0.04).[9] Choroidal Neovascularization: Intraperitoneal administration in a mouse model significantly decreased lesion volume.[8] | Glioblastoma: Potentiates the cytotoxicity of temozolomide (TMZ) and methyl methanesulfonate (MMS) in glioblastoma cells in vivo.[6][7] Specific tumor growth inhibition data as a monotherapy is less reported. |
| Route of Administration | Oral.[9][10][11][12] | Intraperitoneal in preclinical models.[13] |
| Clinical Development | Has completed Phase I and Phase II clinical trials for solid tumors and diabetic retinopathy.[1][2][9][10] | Preclinical development.[6][7] |
| Safety and Tolerability | Generally well-tolerated in clinical trials up to 600 mg daily. The most common adverse events were mild diarrhea and rash.[11][12] No significant organ toxicity has been observed.[12] | Preclinical data suggests good exposure in plasma and brain with a favorable in vitro ADME profile.[13] In vivo toxicity data is limited in publicly available literature. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation and replication of findings. Below are representative protocols for assessing the efficacy of APE1 inhibitors.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Cell Culture: Human cancer cells (e.g., pancreatic, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used.
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 cancer cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Mice are randomized into treatment and control groups.
-
APE1 Inhibitor Group: The inhibitor (e.g., APX3330, AR03) is administered daily via the appropriate route (oral gavage or intraperitoneal injection) at a predetermined dose.
-
Vehicle Control Group: Mice receive the vehicle solution used to dissolve the inhibitor.
-
Combination Therapy Group (for endonuclease inhibitors): A group may receive the APE1 inhibitor in combination with a DNA damaging agent like temozolomide.
-
-
Efficacy Assessment: Tumor growth is monitored for the duration of the study (e.g., 21-28 days). Body weight is also recorded as a measure of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Laser-Induced Choroidal Neovascularization (CNV) Model
-
Animal Model: C57BL/6J mice, 6-8 weeks old, are used.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.
-
Laser Photocoagulation: The pupils are dilated, and four laser spots are delivered to the retina of each eye using a slit lamp and a laser photocoagulator to rupture Bruch's membrane.
-
Treatment:
-
APE1 Inhibitor Group: Mice receive the APE1 inhibitor (e.g., APX3330) via the appropriate route (e.g., intraperitoneal injection) daily.
-
Vehicle Control Group: Mice receive the vehicle solution.
-
-
CNV Assessment: After a set period (e.g., 7-14 days), mice are euthanized. The eyes are enucleated and fixed.
-
Imaging and Quantification: Choroidal flat mounts are prepared and stained with an isolectin B4 conjugate to visualize the vasculature. The area of CNV is imaged by confocal microscopy and quantified using image analysis software.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the APE1 signaling pathway and a typical in vivo experimental workflow.
APE1 Signaling Pathway
References
- 1. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types [scholarworks.indianapolis.iu.edu]
- 2. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/Ref-1 as a Novel Target for Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ocuphire Presents APX3330 ZETA-1 Clinical Data in Late-Breaker Session at the American Diabetes Association’s Annual Conference :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. join.hcplive.com [join.hcplive.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of APE1-IN-1 Activity in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions caused by oxidative stress and alkylating agents. Beyond its role in DNA repair, APE1 also functions as a redox signaling protein, modulating the activity of various transcription factors involved in cancer cell proliferation, survival, and angiogenesis.[1] Its dual functions make it a compelling target for cancer therapy.[1]
APE1-IN-1 is a potent and blood-brain barrier (BBB) penetrant inhibitor of APE1's endonuclease activity. This guide provides a comparative overview of the activity of this compound and other APE1 inhibitors across different cancer types, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound specifically targets the endonuclease activity of APE1. This inhibition leads to an accumulation of apurinic/apyrimidinic (AP) sites in the DNA of cancer cells. Unrepaired AP sites can stall DNA replication and transcription, ultimately leading to cell death.[1] By blocking this crucial DNA repair pathway, this compound can sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents.
APE1 Signaling Pathway
The following diagram illustrates the central role of APE1 in the base excision repair pathway and its redox regulation of transcription factors.
Comparative Activity of APE1 Inhibitors in Different Cancer Types
Quantitative data for the activity of this compound is currently limited to studies in HeLa cervical cancer cells. To provide a broader context for the potential efficacy of APE1 inhibition across various malignancies, this section includes comparative data for other well-characterized APE1 inhibitors, AR03 and E3330 (the parent compound of APX3330).
| Inhibitor | Cancer Type | Cell Line | IC50 | Potentiation of Chemotherapy | Reference |
| This compound | Cervical Cancer | HeLa | 2 µM (qHTS assay) | Potentiates cytotoxicity of MMS and Temozolomide | MedChemExpress |
| AR03 | Glioblastoma | SF767 | ~2.1 µM | Potentiates cytotoxicity of MMS and Temozolomide | [2] |
| E3330 | Pancreatic Cancer | Panc-1 | ED50 ~87 µM | - | [3] |
| E3330 | Pancreatic Cancer | PaCa-2 | ED50 ~135 µM | - | [3] |
MMS: Methyl Methanesulfonate
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the cytotoxic effects of APE1 inhibitors alone and in combination with chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
APE1 inhibitor (e.g., this compound)
-
Chemotherapeutic agent (e.g., Temozolomide, MMS)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the APE1 inhibitor and the chemotherapeutic agent in complete medium.
-
Treat the cells with the APE1 inhibitor alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
APE1 Incision Assay (Gel-Based)
This assay measures the ability of an inhibitor to block the endonuclease activity of APE1 on a DNA substrate containing an abasic site.
Materials:
-
Purified recombinant APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a THF residue)
-
APE1 inhibitor
-
Reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Stop solution (e.g., formamide with loading dye and EDTA)
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Pre-incubate the APE1 enzyme with varying concentrations of the APE1 inhibitor in the reaction buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution and heating at 95°C for 5 minutes.
-
Separate the reaction products (uncleaved substrate and cleaved product) on a denaturing polyacrylamide gel.
-
Visualize and quantify the fluorescent bands using a gel imaging system.
-
Calculate the percentage of incision inhibition relative to the control reaction without the inhibitor.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of an APE1 inhibitor.
Conclusion
This compound is a potent inhibitor of APE1 endonuclease activity with demonstrated efficacy in sensitizing cervical cancer cells to chemotherapy. While comprehensive cross-cancer validation data for this compound is not yet publicly available, studies with other APE1 inhibitors suggest that targeting this pathway is a promising strategy across a range of tumor types, including glioblastoma and pancreatic cancer. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other APE1 inhibitors in diverse cancer models. Further research is warranted to fully elucidate the therapeutic potential of APE1 inhibition in oncology.
References
- 1. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of APE1-IN-1 and siRNA Knockdown for APE1 Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) presents a promising strategy in cancer therapy. APE1 is a critical enzyme in the base excision repair (BER) pathway and also functions as a redox signaling modulator, making it a key target for sensitizing cancer cells to DNA-damaging agents. This guide provides an objective comparison of two primary methods for APE1 inhibition: the small molecule inhibitor APE1-IN-1 and siRNA-mediated knockdown.
This comparison will delve into their mechanisms of action, present available quantitative data from experimental studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows involved.
At a Glance: Key Differences
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of APE1 |
| Mechanism of Action | Directly binds to the APE1 protein, competitively inhibiting its endonuclease activity at the active site.[1] | Post-transcriptionally silences the APE1 gene by degrading its mRNA, leading to reduced APE1 protein synthesis. |
| Effect on APE1 | Inhibits the function of the existing APE1 protein pool. | Reduces the total cellular level of the APE1 protein.[2] |
| Temporal Control | Rapid onset of action and often reversible upon removal of the inhibitor. | Slower onset of action (typically 24-72 hours) and can be transient or stable depending on the delivery method.[2] |
| Specificity | Specificity is dependent on the chemical structure and its binding affinity to APE1 versus other proteins. Off-target effects can occur. | Can be highly specific to the target APE1 mRNA sequence, but off-target effects from silencing unintended mRNAs with similar sequences are possible. |
| Effect on Functions | Primarily targets the endonuclease (DNA repair) function. Effects on redox function may be secondary or dependent on the specific inhibitor. | Eliminates both the endonuclease and redox signaling functions of the APE1 protein due to its depletion.[1][2] |
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and siRNA knockdown of APE1. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data is presented from separate relevant studies.
Table 1: Efficacy of this compound
| Parameter | Cell Line | Value | Experimental Context |
| IC50 (APE1 Endonuclease Activity) | - | 2.0 µM | Fluorescence-based high-throughput screening assay.[1] |
| IC50 (APE1 Endonuclease Activity) | - | 12.0 µM | Radiotracer incision assay.[1] |
| IC50 (Cellular APE1 Activity) | HEK293T & HeLa cell extracts | 600 nM | Inhibition of APE1 activity in whole-cell extracts.[1] |
| Potentiation of Cytotoxicity | HeLa | ~3-fold | Increased cytotoxicity of DNA-damaging alkylating agents.[1] |
Table 2: Efficacy of APE1 siRNA Knockdown
| Parameter | Cell Line | Value | Experimental Context |
| APE1 Protein Reduction | SKOV-3x (Ovarian Cancer) | >85% | 25-100 nM siRNA concentration at Day 3 post-transfection.[2] |
| APE1 Protein Reduction | Panc-1 & PaCa-2 (Pancreatic Cancer) | >85% | 12.5-100 nM siRNA concentration.[3] |
| Inhibition of Cell Proliferation | SKOV-3x (Ovarian Cancer) | Significant decrease | Observed in vitro, partially due to an extension of the S-phase.[1][2] |
| Reduction in Tumor Volume | Ovarian Tumor Xenografts | Dramatic reduction (p<0.01) | In vivo study with APE1 siRNA-treated SKOV-3x cells.[1][2] |
| Reduction in Colony Formation | Panc-1 & PaCa-2 (Pancreatic Cancer) | Significant decrease | Colony formation assay 72 hours after transfection.[3] |
Signaling Pathways and Experimental Workflows
APE1 in Base Excision Repair (BER) Pathway
APE1 plays a pivotal role in the BER pathway, which is responsible for repairing single-base DNA damage. Following the removal of a damaged base by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created. APE1's endonuclease function is to incise the DNA backbone 5' to the AP site, creating a nick that allows for subsequent repair by other enzymes like DNA polymerase β and DNA ligase.[4][5][6]
Caption: The role of APE1 in the Base Excision Repair (BER) pathway.
APE1 in Redox Signaling Pathway
Beyond its DNA repair function, APE1 acts as a redox signaling molecule, maintaining various transcription factors in a reduced, active state. This redox function is crucial for cellular responses to oxidative stress and is implicated in cancer progression and inflammation. APE1 reduces oxidized cysteine residues on transcription factors such as NF-κB, AP-1, HIF-1α, and p53, thereby enhancing their DNA binding and transcriptional activity.[7][8][9]
Caption: APE1's function in activating transcription factors via its redox activity.
Experimental Workflow: Comparing this compound and APE1 siRNA
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and APE1 siRNA on cancer cells.
Caption: A logical workflow for comparing APE1 inhibitor and siRNA effects.
Experimental Protocols
APE1 siRNA Knockdown and Western Blot Analysis
Objective: To reduce APE1 protein expression in cancer cells using siRNA and to quantify the knockdown efficiency by Western blot.
Materials:
-
Cancer cell line (e.g., SKOV-3x)
-
APE1-specific siRNA and scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-APE1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the desired concentration of APE1 siRNA or scrambled siRNA (e.g., 50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APE1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
APE1 Endonuclease Activity Assay with this compound
Objective: To measure the inhibitory effect of this compound on the endonuclease activity of APE1.
Materials:
-
Recombinant human APE1 protein
-
This compound inhibitor
-
Fluorescently labeled oligonucleotide substrate containing a single abasic (AP) site (e.g., a 3'-FAM and 5'-quencher labeled oligo)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer to test a range of concentrations.
-
Reaction Setup:
-
In each well of a 96-well plate, add the assay buffer.
-
Add the this compound dilutions or vehicle control (e.g., DMSO).
-
Add the recombinant APE1 protein to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the fluorescently labeled AP-site oligonucleotide substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). Cleavage of the substrate by APE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)
Objective: To assess the effect of this compound or APE1 siRNA on cancer cell viability and proliferation.
Materials:
-
Treated cancer cells (as described in Protocol 1 or after treatment with this compound)
-
96-well plates
-
10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or transfect with APE1 siRNA as previously described. Include appropriate controls.
-
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Cell Fixation:
-
Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
-
Solubilization and Measurement:
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell viability compared to the control-treated cells.
Conclusion
Both this compound and siRNA knockdown are powerful tools for investigating the roles of APE1 in cancer biology. The choice between these two methods depends on the specific research question.
-
This compound is ideal for studying the acute effects of inhibiting APE1's endonuclease activity and for therapeutic development due to its drug-like properties. Its rapid and reversible nature allows for precise temporal control over APE1 inhibition.
-
siRNA knockdown is the preferred method for understanding the consequences of a more complete loss of the APE1 protein, including both its DNA repair and redox signaling functions. It provides high specificity for the target gene and is invaluable for validating the on-target effects of small molecule inhibitors.
Ultimately, a comprehensive understanding of APE1's function in a given biological context can be best achieved by employing both approaches in parallel. The distinct mechanisms of this compound and siRNA knockdown can be leveraged to dissect the multifaceted roles of this critical enzyme in cancer and to guide the development of novel therapeutic strategies.
References
- 1. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Expression of DNA Repair and Redox Signaling Protein APE1/Ref-1 Impairs Human Pancreatic Cancer Cell Survival, Proliferation, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing the coordination of apurinic/apyrimidinic endonuclease (APE1) and DNA polymerase β during base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1 role in DNA base excision repair (BER) [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Independent Verification of APE1 Inhibitor Potency: A Comparative Guide
This guide provides an objective comparison of the inhibitory potency of APE1-IN-1 and other alternative small molecule inhibitors of Apurinic/Pyrimidinic Endonuclease 1 (APE1). The data presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and DNA repair.
Introduction to APE1 Inhibition
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1, is a critical enzyme in the DNA base excision repair (BER) pathway. It is responsible for recognizing and cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. Due to its essential role in repairing DNA lesions, APE1 has emerged as a promising therapeutic target, particularly in oncology. Inhibiting APE1 can enhance the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy by preventing cancer cells from repairing the induced DNA damage. This guide focuses on the independent verification of the inhibitory constant (Ki) of APE1 inhibitors, providing a comparative analysis of their potency. While the inhibitory constant (Ki) is the most precise measure of an inhibitor's potency, it is not always reported. In such cases, the half-maximal inhibitory concentration (IC50) is a widely accepted alternative for comparing the effectiveness of different inhibitors.
Comparison of APE1 Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and a selection of alternative APE1 inhibitors. It is important to note that the IC50 value can be influenced by the specific assay conditions, including substrate concentration. Therefore, the assay method used to determine each value is also provided for contextual comparison. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| This compound | 2 | Quantitative High-Throughput Screening (qHTS) | [1] |
| 12 | Radiotracer Incision Assay | [1] | |
| CRT0044876 | ~3 | Fluorescence-based/Radiolabeled Assay | [2][3][4][5] |
| AR03 | 3.7 ± 0.3 | Not Specified | [6] |
| APE1 Inhibitor III | 2.0 | Fluorescence-based HTS Assay | [7][8] |
| 12.0 | Radiotracer Incision Assay | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the independent verification of the inhibitory constants of APE1 inhibitors.
1. Fluorescence-Based APE1 Endonuclease Activity Assay
This assay measures the endonuclease activity of APE1 by monitoring the increase in fluorescence resulting from the cleavage of a quenched fluorescently labeled DNA substrate.
-
Principle: A double-stranded DNA oligonucleotide substrate contains a fluorophore on one strand and a quencher on the complementary strand in close proximity. When the substrate is intact, the fluorescence is quenched. Upon cleavage of the AP site by APE1, the fluorophore-containing fragment is released, leading to an increase in fluorescence that is proportional to the enzyme activity.
-
Materials:
-
Purified recombinant human APE1 protein.
-
Fluorescently labeled DNA substrate: A synthetic double-stranded oligonucleotide containing a single AP site (e.g., a tetrahydrofuran (THF) analog) with a fluorophore (e.g., FAM) and a quencher (e.g., Dabcyl) on opposite strands.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate at a concentration close to its Km.
-
Add varying concentrations of the test inhibitor to the wells of the microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed concentration of APE1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protecting it from light.
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Radiolabeled APE1 Incision Assay
This assay provides a direct and highly sensitive method to measure APE1 endonuclease activity by tracking the cleavage of a radiolabeled DNA substrate.
-
Principle: A double-stranded DNA oligonucleotide containing an AP site is 5'-end-labeled with a radioisotope (e.g., ³²P). Following incubation with APE1, the cleavage of the substrate results in a shorter, radiolabeled product. The substrate and product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The amount of product formed is a direct measure of APE1 activity.
-
Materials:
-
Purified recombinant human APE1 protein.
-
DNA substrate: A synthetic double-stranded oligonucleotide (e.g., 30-40 base pairs) containing a single AP site.
-
[γ-³²P]ATP and T4 Polynucleotide Kinase for 5'-end labeling.
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Phosphorimager or X-ray film for autoradiography.
-
-
Procedure:
-
Prepare the radiolabeled DNA substrate by 5'-end labeling with [γ-³²P]ATP and T4 Polynucleotide Kinase, followed by annealing to its complementary strand.
-
Set up reaction tubes containing the reaction buffer and varying concentrations of the test inhibitor. Include a no-inhibitor control.
-
Pre-incubate the APE1 enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the radiolabeled DNA substrate to each tube.
-
Incubate the reactions at 37°C for a fixed time (e.g., 10-20 minutes).
-
Terminate the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the substrate and the cleaved product by denaturing PAGE.
-
Visualize the radiolabeled bands using a phosphorimager or by exposing the gel to X-ray film.
-
Quantify the band intensities to determine the percentage of substrate cleavage.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the fluorescence-based assay.
-
Visualizations
Base Excision Repair Pathway
Caption: The Base Excision Repair (BER) pathway initiated by DNA glycosylase.
Experimental Workflow for APE1 Inhibition Assay
Caption: Workflow for determining the IC50 of an APE1 inhibitor.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ape1 inhibitor iii suppliers USA [americanchemicalsuppliers.com]
Assessing the selectivity of APE1-IN-1 for APE1 over other nucleases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the selectivity of novel inhibitors targeting Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA Base Excision Repair (BER) pathway. While specific quantitative data for a compound designated "APE1-IN-1" is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to rigorously evaluate its selectivity profile against other nucleases.
Introduction to APE1 and Its Inhibition
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor 1 (Ref-1), is a multifunctional protein essential for maintaining genomic stability.[1] Its primary role is as an endonuclease in the BER pathway, where it incises the phosphodiester backbone at abasic sites, which are common forms of DNA damage.[2][3] Beyond its endonuclease function, APE1 also possesses 3'–5' exonuclease activity, 3'-phosphodiesterase activity, and a redox function that modulates the activity of various transcription factors, including AP-1, NF-κB, and HIF-1α.[4][5][6]
Given its central role in DNA repair, cancer cells can exploit APE1 to resist DNA-damaging chemotherapeutics and radiation therapy. This has made APE1 an attractive target for the development of inhibitors that can sensitize cancer cells to existing treatments.[2] A key challenge in developing APE1 inhibitors is ensuring their specificity for APE1 to minimize off-target effects that could lead to toxicity or unforeseen biological consequences.[7][8] Therefore, a thorough assessment of an inhibitor's selectivity for APE1 over other cellular nucleases is paramount.
Quantitative Assessment of Inhibitor Selectivity
To evaluate the selectivity of an APE1 inhibitor, it is crucial to determine its inhibitory concentration (IC50) against APE1 and a panel of other relevant nucleases. The following table provides a template for presenting such comparative data. For the purpose of this guide, hypothetical data for "this compound" is used to illustrate the desired format.
| Enzyme Target | Nuclease Family | This compound IC50 (µM) [Hypothetical] |
| APE1 (Human) | AP Endonuclease | 0.5 |
| Endonuclease IV (E. coli) | AP Endonuclease | > 100 |
| DNase I | Endonuclease | 50 |
| Exonuclease III (E. coli) | Exonuclease | 75 |
| FEN1 | Flap Endonuclease | > 100 |
| TREX1 | 3'->5' Exonuclease | > 100 |
Data in this table is for illustrative purposes only and does not represent real experimental results for a compound named this compound.
Experimental Protocols
A rigorous assessment of inhibitor selectivity requires well-defined experimental protocols. The following methodologies are based on established assays for APE1 activity and inhibition.[9][10][11]
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of APE1 to cleave a synthetic DNA substrate containing an abasic site mimic, such as a tetrahydrofuran (THF) residue.
-
Substrate: A dual-labeled hairpin oligonucleotide with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., DABCYL) on the other. The THF site is located within the stem of the hairpin. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence.
-
Enzyme: Purified recombinant human APE1.
-
Reaction Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Procedure:
-
Pre-incubate varying concentrations of the test inhibitor (e.g., this compound) with APE1 in the reaction buffer for 15-60 minutes at 37°C.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by APE1 separates the fluorophore and quencher, leading to a quantifiable increase in fluorescence.
-
Calculate the initial reaction velocities (V₀) at each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Nuclease Selectivity Counterscreens
To determine the selectivity of the inhibitor, similar activity assays should be performed with a panel of other nucleases. The choice of nucleases should include enzymes with similar substrate specificities or those involved in related DNA metabolic pathways.
-
Enzymes:
-
Endonuclease IV (Nfo): A bacterial AP endonuclease.
-
DNase I: A non-specific endonuclease.
-
Exonuclease III: A bacterial homolog of APE1 with 3'->5' exonuclease activity.
-
Flap Endonuclease 1 (FEN1): Involved in DNA replication and repair.
-
Three Prime Repair Exonuclease 1 (TREX1): A major 3'->5' DNA exonuclease in mammalian cells.
-
-
Substrates and Buffers: The specific substrates and buffer conditions will need to be optimized for each nuclease to ensure robust and measurable activity.
-
Procedure:
-
For each nuclease, establish an optimized activity assay.
-
Test the inhibitor (e.g., this compound) at a range of concentrations, including those that show significant inhibition of APE1.
-
Determine the IC50 value for each nuclease.
-
The selectivity is determined by the ratio of the IC50 for the off-target nuclease to the IC50 for APE1. A higher ratio indicates greater selectivity for APE1.
-
Visualizing Pathways and Workflows
APE1's Role in the Base Excision Repair Pathway
The following diagram illustrates the central role of APE1 in the Base Excision Repair (BER) pathway, the primary mechanism for repairing small base lesions, such as those caused by oxidation and alkylation.
Caption: APE1's central role in the Base Excision Repair pathway.
Experimental Workflow for Assessing Inhibitor Selectivity
The logical flow for determining the selectivity of a novel APE1 inhibitor is depicted in the diagram below. This workflow ensures a systematic evaluation from initial screening to comprehensive selectivity profiling.
Caption: Workflow for determining the selectivity of an APE1 inhibitor.
Conclusion
The development of selective APE1 inhibitors holds significant promise for enhancing cancer therapies. A thorough evaluation of a candidate inhibitor's selectivity is a critical step in its preclinical development. This guide provides a robust framework for such an assessment, emphasizing the importance of quantitative data, detailed experimental protocols, and clear visualization of the underlying biological pathways and experimental workflows. By adhering to these principles, researchers can confidently characterize the selectivity profile of novel APE1 inhibitors and advance the most promising candidates toward clinical application.
References
- 1. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POTENT INHIBITION OF HUMAN AP ENDONUCLEASE 1 BY ARYLSTIBONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and Biochemical Characterization of Human AP Endonuclease 1 Mutants Deficient in Nucleotide Incision Repair Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An APE1 inhibitor reveals critical roles of the redox function of APE1 in KSHV replication and pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression | MDPI [mdpi.com]
- 9. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of APE1-IN-1's Efficacy on Wild-Type versus Mutant Apurinic/Apyrimidinic Endonuclease 1
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of APE1-IN-1 on wild-type (WT) Apurinic/Apyrimidinic Endonuclease 1 (APE1) and its clinically relevant mutant forms. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound as a potential therapeutic agent.
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are among the most common types of DNA lesions.[1][2] Beyond its role in DNA repair, APE1 also functions as a redox signaling factor, modulating the activity of various transcription factors.[1][2][3][4] Given its central role in maintaining genomic integrity, APE1 has emerged as a promising target for cancer therapy. Inhibition of APE1 can sensitize cancer cells to DNA-damaging agents.[1] this compound is a potent, blood-brain barrier-penetrant small molecule inhibitor of APE1's endonuclease activity.[5] This guide examines the available data on its effects on both the wild-type enzyme and common polymorphic variants.
Mechanism of Action of this compound
This compound inhibits the endonuclease activity of APE1, which is responsible for incising the phosphodiester backbone 5' to an AP site.[1][5] This inhibition leads to an accumulation of unrepaired AP sites, which can stall DNA replication and transcription, ultimately leading to cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.[1] this compound has been shown to potentiate the cytotoxicity of alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ) in cancer cells.[5][6]
Comparative Efficacy of this compound
A direct comparative study detailing the inhibitory effects of this compound on specific APE1 mutants is not extensively available in the current body of scientific literature. However, we can synthesize existing data on the inhibitor's effect on wild-type APE1 and the known functional alterations of common APE1 mutants to infer potential differential effects.
Effect on Wild-Type APE1
This compound has been demonstrated to be a potent inhibitor of wild-type APE1. The key quantitative data is summarized in the table below.
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 | 2 µM | Quantitative High-Throughput Screening (qHTS) | Purified human APE1 | [5] |
| IC50 | 12 µM | Radiotracer Incision Assay (RIA) | Purified human APE1 | [5] |
| Cellular Effect | Dose-dependent inhibition of AP site incision | Whole cell extract | HeLa | [5] |
| Cytotoxicity (CC50) | ~15 µM | Cell viability assay | HeLa | [5] |
Inferred Effects on Mutant APE1 Variants
Several polymorphic variants of APE1 have been identified in the human population, some of which are associated with an increased risk of cancer and other diseases. The functional consequences of these mutations could potentially alter their sensitivity to this compound. While direct experimental data for this compound on these mutants is lacking, we can hypothesize potential interactions based on the nature of the mutations.
| Mutant Variant | Associated Diseases | Known Functional Alterations | Potential Impact on this compound Efficacy |
| D148E | Lung, breast, gastric, and bladder cancers | Reduced base excision repair efficiency, potential structural instability. | The D148E mutation is located away from the active site. While it may cause subtle conformational changes, it is unlikely to directly interfere with the binding of a competitive inhibitor like this compound. Therefore, the efficacy might be comparable to wild-type. |
| R237C | Endometrial cancer | Reduced AP-endonuclease activity and impaired interaction with other BER proteins (XRCC1 and Pol β). | The R237C mutation is not in the immediate active site but could alter the local conformation. A reduced intrinsic activity of the mutant might make the relative inhibitory effect of this compound appear more pronounced in cellular contexts where residual APE1 activity is critical. |
| L104R | Amyotrophic lateral sclerosis (ALS) | Predicted to have a protein-destabilizing effect. | A destabilized protein might expose the inhibitor binding pocket more readily, potentially increasing the apparent affinity of this compound. However, overall lower levels of functional protein might also render cells more sensitive to further inhibition. |
| D283G | Amyotrophic lateral sclerosis (ALS) | Similar to the D283A mutant, which exhibits a significant reduction in repair capacity. | The D283 residue is near the active site. A mutation here could alter the active site conformation and potentially affect inhibitor binding. Depending on the nature of the conformational change, it could either increase or decrease the affinity for this compound. |
It is crucial to note that these are hypotheses based on the known functional impacts of the mutations. Experimental validation is necessary to determine the actual comparative efficacy of this compound on these APE1 variants.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
APE1 Endonuclease Activity Assay (Radiotracer Incision Assay)
This assay measures the ability of APE1 to incise a DNA substrate containing an AP site.
-
Substrate Preparation: A double-stranded DNA oligonucleotide containing a site-specific AP site analog (e.g., tetrahydrofuran, THF) is 5'-end-labeled with 32P-ATP using T4 polynucleotide kinase.
-
Reaction Mixture: Purified recombinant wild-type or mutant APE1 protein is incubated with the 32P-labeled DNA substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: this compound or vehicle control (DMSO) is pre-incubated with the APE1 enzyme before the addition of the DNA substrate.
-
Reaction Incubation: The reaction is incubated at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a loading buffer containing formamide and a tracking dye.
-
Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: The gel is exposed to a phosphor screen, and the amount of incised product is quantified using a phosphorimager. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Cell Culture and Treatment: Cells expressing either wild-type or mutant APE1 are cultured to confluency. The cells are then treated with this compound or vehicle control for a defined period.
-
Heating: The cell suspension is divided into aliquots and heated at different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Analysis: The amount of soluble APE1 in the supernatant is quantified by Western blotting using an APE1-specific antibody.
-
Data Analysis: The melting curves are generated by plotting the amount of soluble APE1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The role of APE1 in the Base Excision Repair pathway and the inhibitory action of this compound.
Caption: Workflow for determining the inhibitory effect of this compound on APE1 endonuclease activity.
Conclusion
This compound is a potent inhibitor of wild-type APE1's endonuclease activity. While direct comparative data on its effects on common APE1 mutants is currently unavailable, understanding the functional consequences of these mutations provides a framework for predicting potential differential sensitivities. Further experimental studies are warranted to directly assess the efficacy of this compound against these clinically relevant APE1 variants. The experimental protocols and workflows provided herein offer a foundation for such future investigations, which will be critical for the continued development of APE1 inhibitors as targeted cancer therapeutics.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of APE1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of APE1-IN-1, an inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1). Adherence to these procedures is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, following standard laboratory safety protocols for chemical compounds of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Avoid Inhalation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, the area should be evacuated and secured. The spill should be contained and cleaned up by trained personnel using appropriate absorbent materials. All cleanup materials must be collected and disposed of as hazardous waste.
Key Disposal Considerations for this compound
The following table summarizes the primary considerations for the disposal of this compound, based on general laboratory chemical waste guidelines.[1]
| Consideration | Guideline | Regulatory Context |
| Waste Classification | Treat as a chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.[1][2] | Local, State, and Federal hazardous waste regulations. |
| Containerization | Use a designated, properly labeled, and sealed waste container that is compatible with the chemical.[1] | Resource Conservation and Recovery Act (RCRA) guidelines. |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.[1] | OSHA Hazard Communication Standard and EPA regulations. |
| Storage | Store the waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.[1] | EPA regulations for satellite accumulation areas (40 CFR 262.15). |
| Disposal Method | Arrange for pickup and disposal by your institution's certified hazardous waste contractor. Do not dispose of down the drain or in regular trash.[1][3] | Institutional policies and hazardous waste vendor requirements. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. The following protocol provides a general framework for proper disposal.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container designated for solid chemical waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[3]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate amount or concentration of the waste.
-
List any other components in the waste mixture.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store all this compound waste in a designated and properly labeled satellite accumulation area.
-
Ensure that all waste containers are securely sealed to prevent leaks or spills.
-
Segregate waste containers by chemical compatibility to prevent adverse reactions.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of APE1-IN-1: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for APE1-IN-1 was not located in the public domain. The following guidance is based on established best practices for handling potentially hazardous, novel research chemicals of unknown toxicity. Researchers must supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1). Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. Given the unknown toxicological profile of this compound, a cautious approach is warranted. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves | Safety goggles and face shield | Disposable gown over lab coat | NIOSH-approved N95 respirator or higher |
| Solution Preparation | Double-gloved with nitrile gloves | Safety goggles and face shield | Disposable gown over lab coat | Work in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Work in a biological safety cabinet |
| Waste Disposal | Double-gloved with nitrile gloves | Safety goggles | Disposable gown over lab coat | As required by waste stream |
Operational Plan: A Step-by-Step Workflow
A structured operational plan is essential to minimize the risk of exposure and contamination. The following workflow outlines the key stages of handling this compound, from initial receipt to final disposal.
Figure 1. A streamlined workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with solid this compound and concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure, to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as outlined in the table above. Ensure gloves are compatible with the solvents being used.
Handling the Compound
-
Weighing: When weighing the solid compound, use an analytical balance within a containment enclosure. Use appropriate tools to handle the vial and powder to minimize the risk of aerosolization.
-
Solution Preparation: Prepare solutions in the chemical fume hood. Add solvent to the solid compound slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: After each use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, disposable gowns, bench paper, and any weighing papers or plasticware. Collect this waste in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound, as well as the initial solvent rinses of emptied containers, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
The following diagram illustrates the decision-making process for waste segregation.
Figure 2. A decision tree for the proper segregation of this compound waste.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's safety office for specific guidance and training.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
